4-Chloro-5-methoxypyridazin-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-4-methoxy-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-3-2-7-8-5(9)4(3)6/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZFURZANOKZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356117 | |
| Record name | 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63910-43-0 | |
| Record name | 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-methoxy-3(2H)-pyridazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-5-methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methoxypyridazin-3(2H)-one is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a substituted pyridazinone, it serves as a versatile scaffold and a key intermediate in the synthesis of a wide range of molecules with potential agrochemical and pharmaceutical applications.[1][2] The strategic placement of its chloro and methoxy functional groups on the pyridazinone core allows for diverse chemical modifications, making it a valuable building block for drug discovery programs.[1][3] Pyridazinone derivatives are known to possess a broad spectrum of biological activities, including anticancer and antiangiogenic properties.[4]
This guide provides a comprehensive overview of the core chemical properties, reactivity, and handling of this compound, offering field-proven insights for its application in research and development.
Compound Identification:
Spectroscopic and Physical Properties
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The known data provides a clear fingerprint for its identification.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Data | Source |
| Physical State | White Powder / Solid | [1] |
| Melting Point | 123-124 °C | [1] |
| ¹H NMR | (DMSO-d₆) δ 11.59 (br, 1H, N-H), 7.78 (s, 1H, H-6), 4.063 (s, 3H, -OCH₃) | [1] |
| ¹³C NMR | Data not available in the cited literature. | |
| IR Spectroscopy | Spectra have been obtained, but specific peak assignments for the parent compound are not detailed in the primary literature. | [1] |
| Mass Spectrometry | Mass spectra have been recorded, but specific m/z data for the parent compound are not detailed in the primary literature. | [1] |
Expert Insight: The broad singlet observed at 11.59 ppm in the ¹H NMR spectrum is characteristic of the acidic N-H proton of the pyridazinone ring, which readily undergoes exchange. The sharp singlets for the H-6 proton and the methoxy group confirm the C₄/C₅ substitution pattern. While comprehensive ¹³C NMR data is not immediately available in key literature, related structures can provide expected chemical shift ranges.
Chemical Reactivity and Synthetic Protocols
The reactivity of this compound is dominated by the nucleophilicity of the N-2 nitrogen and the electrophilic nature of the carbon-chlorine bond. The N-H proton is acidic, allowing for easy deprotonation and subsequent N-alkylation, which is a cornerstone of its synthetic utility.
N-Alkylation: A Gateway to Novel Derivatives
N-alkylation is the most explored reaction pathway for this scaffold. However, the choice of alkylating agent and reaction conditions can dramatically influence the outcome, sometimes leading to unexpected molecular rearrangements.[1]
A key study focused on the N-trifluoroethylation of 4-chloro-5-methoxy-3(2H)-pyridazinone (referred to as compound 5 in the study) to produce 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone (compound 4 ).[1] This reaction is particularly relevant as the β-trifluoroethyl group can enhance the metabolic stability of drug candidates.[1]
The Challenge of Methyl Group Migration
When powerful trifluoroethylation agents like β-trifluoroethyl methanesulfonate (MsOCH₂CF₃) or triflate (TfOCH₂CF₃) are used in polar aprotic solvents, a fascinating methyl group migration occurs.[1] This rearrangement competes with the desired N-alkylation, yielding significant byproducts.
Mechanism of N-Trifluoroethylation and Methyl Migration
The reaction proceeds through a proposed oxonium salt intermediate (9 ). This intermediate is highly reactive and can generate both β-trifluoroethyl and methyl carbocations. These carbocations can then alkylate the starting material, leading to a mixture of products.[1]
Table 2: Summary of Reaction Conditions for N-Trifluoroethylation[1]
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Products (Yield) |
| 1 | MsOCH₂CF₃ | K₂CO₃ | HMPA | 140 | 8 (65%) |
| 2 | MsOCH₂CF₃ | K₂CO₃ | DMF | 140 | 7 (40%) |
| 3 | MsOCH₂CF₃ | NaH | DMF | 140 | 4 + 8 (Mixture) |
| 4 | TfOCH₂CF₃ | K₂CO₃ | DMF | 140 | 4 (10%) + 7 (40%) |
Trustworthiness: The causality behind these results is rooted in the stability of the carbocation intermediates and the nature of the solvent. In highly polar aprotic solvents like HMPA and DMF, the formation of the oxonium salt and subsequent carbocation generation is favored. The choice of base also plays a critical role; the stronger base NaH appears to promote the desired direct alkylation to some extent compared to K₂CO₃ under certain conditions.[1]
In contrast, reactions with less reactive alkylating agents like 2-bromoethanol or 1-chloro-2-(N-morpholino)ethane proceed without any methyl migration, yielding the expected N-substituted products cleanly.[1] This highlights the unique reactivity imparted by the highly electrophilic trifluoroethylating agents.
Protocol: General Procedure for N-Alkylation
This protocol is adapted from the general procedure for the synthesis of N-alkylated pyridazinones.[1]
-
Reaction Setup: To a solution of this compound (5 ) in a suitable solvent (e.g., DMF), add the alkylating agent and a base (e.g., K₂CO₃ or NaH).
-
Reaction: Stir the mixture under reflux for the required time (typically 14 hours), monitoring by TLC.
-
Workup: After cooling to room temperature, evaporate the solvent under reduced pressure. Add dichloromethane (CH₂Cl₂) and water to the residue.
-
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtration and evaporation of the solvent, purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product(s).
Applications in Drug Discovery and Agrochemicals
The pyridazinone scaffold is a well-established pharmacophore.[4] this compound is a crucial starting material for 2,4,5-trisubstituted-3(2H)-pyridazinones, a class of compounds with significant biological importance.[1]
-
Medicinal Chemistry: The incorporation of chlorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[7] This scaffold provides a reliable entry point for creating libraries of novel compounds for screening against various biological targets.[2][4]
-
Agrochemicals: Substituted pyridazinones have been investigated for their potential as herbicides and other agrochemical agents.[1]
Safety and Handling
As with any chlorinated organic compound, proper safety precautions are essential.
-
Hazard Statements:
-
Precautionary Measures:
-
Storage:
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. This compound-ÄϾ©°¬¶ûɯÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [elsa-biotech.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Spectroscopic Guide to 4-Chloro-5-methoxypyridazin-3(2H)-one for Researchers and Drug Development Professionals
Introduction
4-Chloro-5-methoxypyridazin-3(2H)-one (CAS No: 63910-43-0, Molecular Formula: C₅H₅ClN₂O₂) is a pyridazinone derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The pyridazinone scaffold is a "wonder nucleus" known to exhibit a broad spectrum of pharmacological activities, making its derivatives promising candidates for drug discovery and development. A thorough understanding of the spectroscopic signature of this core molecule is paramount for unambiguous identification, purity assessment, and the rational design of novel compounds.
This technical guide presents a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by available literature, providing a reliable resource for researchers in the field.
Molecular Structure
The structural framework of this compound is foundational to interpreting its spectroscopic data. The key structural features include a six-membered pyridazinone ring, a chlorine substituent at position 4, a methoxy group at position 5, and a lactam-like carbonyl group. The presence of these functionalities gives rise to a unique and identifiable spectroscopic profile.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.59 | Broad Singlet | 1H | N-H |
| 7.78 | Singlet | 1H | C6-H |
| 4.06 | Singlet | 3H | OCH₃ |
Solvent: DMSO-d₆
Interpretation:
-
N-H Proton (δ 11.59): The downfield chemical shift is characteristic of an acidic proton, in this case, the N-H of the pyridazinone ring. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
C6-H Proton (δ 7.78): This singlet corresponds to the lone aromatic proton on the pyridazinone ring. Its downfield shift is attributed to the electron-withdrawing effects of the adjacent nitrogen atom and the carbonyl group.
-
OCH₃ Protons (δ 4.06): The singlet integrating to three protons is unequivocally assigned to the methoxy group.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks that would obscure the analyte signals.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
Figure 2: Workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| 159.5 | C3 (C=O) |
| 154.2 | C5 |
| 130.1 | C6 |
| 115.8 | C4 |
| 58.0 | OCH₃ |
Interpretation of Predicted Data:
-
C3 (Carbonyl) (δ 159.5): The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
-
C5 (δ 154.2): This carbon is attached to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift.
-
C6 (δ 130.1): This is the only carbon in the ring bonded to a hydrogen and is expected in the aromatic region.
-
C4 (δ 115.8): The carbon bearing the chlorine atom is also deshielded, though typically to a lesser extent than an oxygen-substituted carbon.
-
OCH₃ (δ 58.0): The methoxy carbon is expected to be the most upfield signal, consistent with a typical sp³-hybridized carbon attached to an oxygen atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) or higher frequency spectrometer is recommended.
-
Data Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the DMSO-d₆ solvent peak (δ 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While an experimental spectrum for this compound is not widely published, the characteristic absorption bands can be predicted based on its structure.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | N-H Stretch |
| 2950-2850 | Medium | C-H Stretch (aliphatic) |
| ~1670 | Strong | C=O Stretch (lactam) |
| ~1600 | Medium | C=C Stretch |
| ~1250 | Strong | C-O Stretch (aryl ether) |
| ~750 | Strong | C-Cl Stretch |
Interpretation of Predicted Data:
-
N-H Stretch (3100-3000 cm⁻¹): A broad absorption in this region is expected for the N-H group.
-
C-H Stretch (2950-2850 cm⁻¹): These bands arise from the stretching vibrations of the C-H bonds in the methoxy group.
-
C=O Stretch (~1670 cm⁻¹): A strong, sharp absorption band is anticipated for the carbonyl group of the lactam. This is a key diagnostic peak.
-
C=C Stretch (~1600 cm⁻¹): This absorption is due to the stretching of the carbon-carbon double bond within the pyridazinone ring.
-
C-O Stretch (~1250 cm⁻¹): A strong band is expected for the C-O bond of the aryl ether (methoxy group).
-
C-Cl Stretch (~750 cm⁻¹): The carbon-chlorine bond vibration typically appears in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 160/162 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |
| 145/147 | [M - CH₃]⁺ |
| 132/134 | [M - CO]⁺ |
| 117/119 | [M - CH₃ - CO]⁺ |
Interpretation of Predicted Data:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 160, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 162, with approximately one-third the intensity, should be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation: Common fragmentation pathways for this molecule are predicted to involve the loss of a methyl radical from the methoxy group ([M - CH₃]⁺), the loss of a neutral carbon monoxide molecule from the carbonyl group ([M - CO]⁺), and a combination of these losses.
Figure 3: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used.
-
Data Acquisition: Introduce the sample into the ion source. For EI, the sample is vaporized and bombarded with electrons. For ESI, the solution is sprayed into the source to form ions. The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Conclusion
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. The experimental ¹H NMR data, in conjunction with predicted ¹³C NMR, IR, and MS data, offers a robust framework for the identification and characterization of this important heterocyclic compound. The provided standardized protocols serve as a valuable resource for researchers, ensuring the acquisition of high-quality and reproducible spectroscopic data. A thorough understanding of these spectroscopic properties is essential for advancing research and development in fields that utilize pyridazinone chemistry.
References
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-methoxypyridazin-3(2H)-one from Mucochloric Acid
Abstract
Pyridazin-3(2H)-one and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities. This technical guide provides an in-depth, two-step synthetic pathway for 4-Chloro-5-methoxypyridazin-3(2H)-one, a valuable intermediate for further chemical elaboration.[1] Starting from the readily available mucochloric acid, the synthesis proceeds through the formation of a key intermediate, 4,5-Dichloropyridazin-3(2H)-one, followed by a regioselective nucleophilic aromatic substitution to yield the target compound. This document details the underlying chemical principles, provides field-proven experimental protocols, and discusses the critical factors governing the reaction's success, particularly the regioselectivity of the methoxylation step.
Introduction and Strategic Overview
The pyridazinone core is a privileged scaffold found in numerous compounds with applications as herbicides, fungicides, and pharmaceuticals.[2] The strategic introduction of functional groups onto this core is paramount for tuning biological activity. The synthesis of this compound provides a versatile platform for drug development professionals, offering two distinct reactive sites: the chlorine atom for further substitution and the nitrogen atom for alkylation or arylation.
The synthetic strategy detailed herein is a robust two-step process starting from mucochloric acid, an inexpensive and commercially available feedstock.
-
Step 1: Cyclocondensation. Reaction of mucochloric acid with a hydrazine source to form the stable heterocyclic intermediate, 4,5-Dichloropyridazin-3(2H)-one.
-
Step 2: Regioselective Methoxylation. A nucleophilic aromatic substitution (SNAr) reaction on the dichlorinated intermediate to selectively replace the chlorine atom at the C5 position with a methoxy group.
This approach is efficient and provides a clear pathway to the desired product with good purity and yield.
Overall Synthetic Workflow
Below is a graphical representation of the complete synthetic pathway.
Figure 1: High-level workflow for the synthesis of this compound.
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
Principle and Mechanistic Insight
The formation of the pyridazinone ring from mucochloric acid is a classic cyclocondensation reaction. In an aqueous solution, mucochloric acid, a γ-lactone, exists in equilibrium with its open-chain aldehyde form. Hydrazine, generated in situ from hydrazine sulfate and a mild base, acts as a dinucleophile. The two nitrogen atoms of hydrazine attack the two electrophilic carbonyl centers of the open-chain mucochloric acid (the aldehyde and the carboxylic acid) in a stepwise manner. This is followed by intramolecular cyclization and dehydration to yield the thermodynamically stable aromatic pyridazinone ring system.
The use of sodium acetate is critical; it acts as a base to neutralize the sulfate salt and liberate free hydrazine, which is the active nucleophile in the reaction.
Detailed Experimental Protocol
This protocol is adapted from a procedure disclosed in U.S. Patent 4,728,355.[3]
Table 1: Reagents for 4,5-Dichloropyridazin-3(2H)-one Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Mucochloric Acid | 168.94 | 3.90 g | 23.1 |
| Hydrazine Sulfate | 130.12 | 3.10 g | 23.8 |
| Sodium Acetate | 82.03 | 3.00 g | 36.6 |
| Deionized Water | 18.02 | ~50 mL | - |
Procedure:
-
Preparation of Reactant Solutions:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.9 g of mucochloric acid in approximately 25 mL of deionized water.
-
In a separate beaker, prepare a solution by dissolving 3.1 g of hydrazine sulfate and 3.0 g of sodium acetate in approximately 25 mL of deionized water. Gentle warming may be required.
-
-
Reaction Execution:
-
Begin stirring the mucochloric acid solution and warm it in a water bath to between 90-100°C.
-
Once the temperature is stable, add the hydrazine sulfate/sodium acetate solution to the flask in one portion.
-
A precipitate should begin to form almost immediately. Maintain the temperature and continue stirring for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 15 mL).
-
Recrystallize the crude solid from hot water to yield pure 4,5-Dichloropyridazin-3(2H)-one as a solid.
-
Dry the final product in a vacuum oven at 60°C. A typical yield is approximately 3.0 g (78%). The reported melting point is 199-200°C.[3]
-
Step 2: Regioselective Methoxylation
Principle and Regioselectivity: A Mechanistic Discussion
The conversion of 4,5-Dichloropyridazin-3(2H)-one to the target compound is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazinone ring makes it susceptible to attack by strong nucleophiles like sodium methoxide.[4]
A critical aspect of this synthesis is the high regioselectivity, where the methoxide ion preferentially displaces the chlorine atom at the C5 position over the C4 position. This selectivity can be rationalized by considering the electronic effects within the molecule under basic conditions:
-
Deprotonation: Sodium methoxide is a strong base and will deprotonate the acidic N-H of the pyridazinone ring, forming a sodium salt (anion).
-
Electronic Activation: The resulting negative charge on the nitrogen atom significantly alters the electronic landscape of the ring. This charge is delocalized into the heterocyclic system. Resonance analysis suggests that this delocalization increases the electrophilicity of the C5 position relative to the C4 position, making it the preferred site for nucleophilic attack. The proximity of the carbonyl group at C3 also strongly influences the electron distribution, further activating the adjacent C4 and C5 positions, with the effect being more pronounced at C5 upon N-deprotonation.
This inherent electronic bias, induced by the formation of the pyridazinone anion, is the cornerstone of the reaction's success and high selectivity.
Detailed Experimental Protocol
This protocol is designed based on standard procedures for methoxylation of chloro-heterocycles.[5][6]
Table 2: Reagents for this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4,5-Dichloropyridazin-3(2H)-one | 164.98 | 3.00 g | 18.2 |
| Sodium Methoxide | 54.02 | 1.08 g | 20.0 |
| Anhydrous Methanol | 32.04 | 50 mL | - |
Procedure:
-
Reaction Setup:
-
To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3.00 g of 4,5-Dichloropyridazin-3(2H)-one and 50 mL of anhydrous methanol.
-
Stir the suspension until the solid is well-dispersed.
-
-
Reaction Execution:
-
Carefully add 1.08 g of sodium methoxide to the suspension. Caution: The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 65°C) using an oil bath.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the methanol solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water. Adjust the pH to ~7 using 1M HCl. This will precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: 123-124 °C.[7]
-
1H-NMR (DMSO-d6): δ 11.59 (broad singlet, 1H, N-H), 7.78 (singlet, 1H, C6-H), 4.06 (singlet, 3H, -OCH3).[7]
-
Mass Spectrometry: Analysis should show the expected molecular ion peak corresponding to the formula C₅H₄ClN₂O₂.
Summary and Conclusion
This guide has outlined a reliable and efficient two-step synthesis of this compound from mucochloric acid. The process involves a robust cyclocondensation to form the key 4,5-dichloropyridazinone intermediate, followed by a highly regioselective methoxylation. The mechanistic rationale behind the crucial C5 selectivity has been explained, providing researchers with a deeper understanding of the reaction's controlling factors. The detailed protocols serve as a practical resource for scientists and professionals in the fields of drug discovery and agrochemical development, enabling the consistent production of this valuable chemical building block.
References
An In-depth Technical Guide to the Physical Characteristics of 4-Chloro-5-methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical characteristics of 4-Chloro-5-methoxypyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal and agricultural chemistry. Due to the limited availability of published experimental data for this specific molecule, this document serves a dual purpose: to consolidate existing information and to provide detailed, field-proven methodologies for its complete physical characterization. By presenting both established data and robust experimental protocols, this guide aims to equip researchers with the necessary tools to confidently handle, analyze, and utilize this compound in their research and development endeavors.
Introduction: The Significance of Pyridazinone Scaffolds
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of drug discovery and agrochemistry. Their unique structural features give rise to a wide range of biological activities. The incorporation of various substituents onto the pyridazinone core allows for the fine-tuning of their physicochemical properties, influencing their solubility, stability, and interaction with biological targets. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic or agricultural applications. A thorough understanding of its physical characteristics is paramount for its effective use in synthesis, formulation, and quality control.
Core Physicochemical Properties
A foundational understanding of a compound's physical properties is the starting point for any research endeavor. These properties dictate how the compound will behave in various experimental settings.
Chemical Structure and Molecular Formula
The fundamental identity of this compound is defined by its molecular structure and formula.
Diagram 1: Chemical Structure of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂ | [1][2][3] |
| Molecular Weight | 160.56 g/mol | [1] |
| CAS Number | 63910-43-0 | [1][4] |
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range. The reported melting point for this compound is 123-124 °C [5].
Diagram 2: Workflow for Melting Point Determination
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound in DMSO-d₆ shows the following signals: δ 11.59 (broad singlet, 1H, N-H), 7.78 (singlet, 1H, H-6), and 4.063 (singlet, 3H, -OCH₃)[5]. The broad singlet at 11.59 ppm is characteristic of the N-H proton of the pyridazinone ring. The singlet at 7.78 ppm corresponds to the proton at the 6th position of the ring, and the singlet at 4.063 ppm is attributed to the three protons of the methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While a specific IR spectrum for this compound is not available, characteristic absorption bands would be expected for the N-H bond, the C=O (carbonyl) group, the C-Cl bond, and the C-O bond of the methoxy group. For a related compound, 4-Chloro-5-methoxy-2-(β-Trifluoro)ethyl-3(2H)-pyridazinone, significant IR peaks were observed at 1671 cm⁻¹ (C=O) and in the range of 3318-2853 cm⁻¹[5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Although a specific mass spectrum for the title compound is not published, the molecular ion peak [M]⁺ would be expected at m/z 160.56.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for its synthesis, purification, and formulation.
While specific quantitative solubility data for this compound in a range of organic solvents is not available in the literature, a qualitative assessment can be made based on its structure. The presence of the polar pyridazinone ring and the methoxy group suggests potential solubility in polar organic solvents.
For a related pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one, the solubility was found to be highest in dimethyl sulfoxide (DMSO) and polyethylene glycol 400 (PEG-400), and lowest in water[6]. This suggests that this compound is likely to exhibit good solubility in polar aprotic solvents.
Diagram 3: Logic Flow for Solubility Testing
Experimental Protocols for Physical Characterization
The following protocols are provided as a guide for researchers to determine the physical characteristics of this compound in a reliable and reproducible manner.
Melting Point Determination
-
Sample Preparation: Finely grind a small amount of the crystalline compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of approximately 10-15 °C per minute to determine an approximate melting range.
-
Refined Measurement: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating at a rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.
-
¹H-NMR Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters.
-
¹³C-NMR Acquisition: Acquire the ¹³C-NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopic Analysis
-
Sample Preparation (KBr Pellet): Mix a small amount of the dry sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Analysis: Place the pellet in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometric Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method (e.g., ESI, Electron Impact - EI).
-
Mass Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and the fragmentation pattern.
-
Data Interpretation: Analyze the fragmentation pattern to gain insights into the structure of the molecule.
Solubility Determination
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: To a known volume of solvent in a sealed vial, add a small, weighed amount of the compound.
-
Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the solubility in terms of g/L or mol/L.
Conclusion
This technical guide has synthesized the available physical data for this compound and provided a comprehensive set of experimental protocols for its full characterization. While some experimental data for this specific compound remains to be published, the methodologies outlined herein provide a clear and reliable path for researchers to generate this critical information. A thorough understanding and application of these techniques will facilitate the effective use of this important pyridazinone derivative in the advancement of chemical and pharmaceutical research.
References
- 1. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemconnections.org [chemconnections.org]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound-ÄϾ©°¬¶ûɯÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [elsa-biotech.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Stability and Storage of 4-Chloro-5-methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-methoxypyridazin-3(2H)-one is a crucial heterocyclic intermediate in the synthesis of a wide array of biologically active molecules. Its inherent reactivity, a key to its synthetic utility, also dictates a need for precise handling and storage to ensure its integrity and prevent degradation. This guide provides an in-depth analysis of the stability of this compound, detailing optimal storage conditions, potential degradation pathways, and best practices for its handling in a research and development setting. By understanding the chemical causality behind these recommendations, researchers can ensure the reliability of their starting materials and the success of their synthetic endeavors.
Chemical Profile and Intrinsic Reactivity
This compound, with the molecular formula C₅H₅ClN₂O₂, belongs to the pyridazinone class of compounds. These structures are recognized for their diverse pharmacological activities, including cardiovascular and anticancer applications. The stability of pyridazinone derivatives is a critical factor in their synthesis and application. The presence of a chlorine atom at the 4-position and a methoxy group at the 5-position of the pyridazinone ring in the target molecule influences its electrophilicity and susceptibility to nucleophilic attack, which are central to its reactivity and potential degradation.
Recommended Storage Conditions: A Causal Analysis
To maintain the purity and stability of this compound, specific storage conditions are paramount. The following recommendations are based on empirical data from suppliers and an understanding of the compound's chemical nature.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions, which are often temperature-dependent. This temperature range is consistently recommended by various suppliers.[1][2][3] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | The compound may be sensitive to air and moisture.[1][2][3] An inert atmosphere prevents oxidation and hydrolysis, preserving the compound's structural integrity. |
| Light | Protect from light | While specific photostability data is not readily available, many chlorinated and heterocyclic compounds are light-sensitive. Protection from light is a precautionary measure to prevent photo-degradation. |
| Container | Tightly sealed containers | Prevents exposure to moisture and atmospheric gases. |
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, we can infer potential degradation pathways based on the functional groups present and the general chemistry of related pyridazinone derivatives.
-
Hydrolysis: The chloro group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This would lead to the formation of the corresponding 4-hydroxy derivative.
-
Oxidation: The pyridazinone ring can be susceptible to oxidation, especially under non-inert conditions.
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
Below is a conceptual workflow for investigating the stability of this compound.
Caption: A conceptual workflow for investigating the stability of this compound.
Experimental Protocol: Accelerated Stability Study
To quantitatively assess the stability of this compound, an accelerated stability study can be performed. This protocol is a self-validating system to determine the compound's shelf-life and identify potential degradants.
Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.
Materials:
-
This compound (purity >98%)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Vials (amber and clear)
-
Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
HPLC system with a UV detector
-
LC-MS system for degradant identification
Methodology:
-
Initial Analysis (T=0):
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the initial sample by a validated HPLC method to determine its purity and establish the initial peak area.
-
Obtain initial NMR and MS spectra for structural confirmation.
-
-
Sample Preparation for Stress Study:
-
Weigh equal amounts of the compound into separate amber and clear vials.
-
Leave some vials open to exposure to humidity, while others are tightly sealed.
-
-
Stress Conditions:
-
Place the vials in a stability chamber set to 40°C and 75% relative humidity.
-
-
Time Points for Analysis:
-
Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).
-
-
Analysis of Stressed Samples:
-
At each time point, prepare the samples as in step 1 and analyze by HPLC.
-
Compare the chromatograms of the stressed samples to the T=0 sample.
-
Quantify the remaining parent compound and any new peaks (degradants).
-
Analyze samples with significant degradation by LC-MS to identify the mass of the degradants.
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time.
-
Calculate the degradation rate constant.
-
Propose structures for the observed degradants based on their mass-to-charge ratio and fragmentation patterns from the LC-MS data.
Below is a diagram illustrating the logical relationship in a stability study.
Caption: Logical flow of a chemical stability study.
Handling and Safety Precautions
Given its chemical nature, appropriate personal protective equipment (PPE) should be worn when handling this compound.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves should be worn.
-
Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
In case of accidental exposure, follow standard first-aid procedures and consult the material safety data sheet (MSDS).
Conclusion
The stability of this compound is critical for its effective use in research and drug development. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere is essential to minimize degradation. Understanding the potential for hydrolysis and oxidation allows for proactive measures in handling and experimental design. The outlined stability testing protocol provides a framework for researchers to validate the integrity of their material over time, ensuring the reproducibility and success of their scientific work.
References
An In-depth Technical Guide on the Tautomerism of 4-Chloro-5-methoxypyridazin-3(2H)-one
Abstract
Pyridazinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The biological function of these heterocyclic systems is intrinsically linked to their tautomeric state, which dictates their hydrogen bonding capabilities, molecular shape, and electronic properties. This guide provides a comprehensive examination of the tautomeric equilibrium of a key pyridazinone derivative, 4-Chloro-5-methoxypyridazin-3(2H)-one. We will delve into the structural nuances of its predominant tautomeric forms, the analytical methodologies employed to characterize this equilibrium, and the influential factors that govern the stability of each tautomer. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pyridazinone chemistry and its implications for rational drug design.
Introduction to Tautomerism in Pyridazinone Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry. In heterocyclic compounds like pyridazinones, this phenomenon most commonly involves the migration of a proton, leading to distinct lactam-lactim forms. The pyridazin-3(2H)-one ring system can theoretically exist in several tautomeric forms, with the amide (lactam) and iminol (lactim) forms being the most significant.
The position of this equilibrium is not static; it is a delicate balance influenced by the electronic nature of substituents on the pyridazinone core, the solvent environment, temperature, and pH.[3][4] Understanding and controlling this tautomeric preference is paramount in drug discovery, as different tautomers can exhibit vastly different biological activities and pharmacokinetic profiles.[5] For instance, a switch from the lactam to the lactim form can alter the hydrogen bonding pattern, potentially changing a molecule's target binding preference from an adenine to a guanine mimic in nucleoside analogs.[5]
Tautomeric Forms of this compound
The subject of this guide, this compound, is a key intermediate in the synthesis of various agrochemical and pharmaceutical agents.[6] Its tautomeric behavior is primarily centered around the equilibrium between the lactam and lactim forms.
-
Lactam Form (Amide): this compound. This form is characterized by a carbonyl group (C=O) at the 3-position and a proton on the nitrogen at the 2-position.
-
Lactim Form (Iminol): 4-Chloro-3-hydroxy-5-methoxypyridazine. This tautomer possesses a hydroxyl group (-OH) at the 3-position, resulting in an aromatic pyridazine ring.
Generally, for pyridazin-3(2H)-ones, the lactam form is thermodynamically more stable and predominates in solution.[1][7] However, the electronic effects of the chloro and methoxy substituents at the 4 and 5 positions, respectively, can modulate this equilibrium. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influence the electron density distribution within the heterocyclic ring, thereby affecting the relative stabilities of the tautomers.
Caption: Tautomeric equilibrium of this compound.
Analytical Characterization of Tautomeric Equilibrium
A multi-faceted analytical approach is essential to unequivocally characterize the tautomeric equilibrium of this compound. Each technique provides unique insights into the structural and electronic properties of the coexisting tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[8][9][10] The slow rate of interconversion between tautomers on the NMR timescale allows for the direct observation and quantification of each species.[9]
-
¹H NMR: The chemical shifts of protons attached to the heterocyclic ring and the N-H proton are highly sensitive to the tautomeric form. In the lactam form, a broad singlet corresponding to the N-H proton is typically observed, while the lactim form would exhibit a sharp singlet for the O-H proton.
-
¹³C NMR: The chemical shift of the carbon at the 3-position is a key indicator. In the lactam form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift compared to the hydroxyl-bearing carbon in the lactim form.
-
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the nitrogen environment, distinguishing between an amide nitrogen and an imine nitrogen.[11]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the characteristic signals for each tautomer.
-
Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.
-
The equilibrium constant (KT = [Lactim]/[Lactam]) can be calculated from the ratio of the integrals.
-
Caption: Workflow for NMR analysis of tautomeric equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, particularly when the tautomers have distinct chromophores.[12][13] The lactam and lactim forms of this compound are expected to have different absorption maxima (λmax) due to differences in their electronic conjugation. The aromatic lactim form typically absorbs at a longer wavelength compared to the cross-conjugated lactam form.
Experimental Protocol: Solvent-Dependent UV-Vis Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-polar solvent (e.g., hexane).
-
Serial Dilutions: Prepare a series of solutions in solvents of varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, methanol, water).
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in λmax and molar absorptivity as a function of solvent polarity to infer the predominant tautomeric form in each solvent.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[14] By determining the precise atomic coordinates, it is possible to unambiguously identify the location of the proton and the nature of the C3 substituent (carbonyl vs. hydroxyl). This technique offers a static picture of the most stable tautomer in the crystalline phase.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[3][4][15][16] By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvent environments (using implicit or explicit solvation models), it is possible to predict the equilibrium constant.[3][4]
Computational Protocol: DFT-Based Stability Prediction
-
Structure Optimization: Build the 3D structures of the lactam and lactim tautomers and perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[3]
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Energy Calculations: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, to obtain the relative Gibbs free energies of the tautomers.
-
Solvation Effects: Incorporate solvent effects using a polarizable continuum model (PCM) to simulate the influence of different solvents on the tautomeric equilibrium.[17]
Caption: Workflow for DFT prediction of tautomer stability.
Factors Influencing Tautomeric Equilibrium
The tautomeric equilibrium of this compound is a dynamic process influenced by several key factors:
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the position of the tautomeric equilibrium.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the carbonyl group of the lactam and the hydroxyl and nitrogen atoms of the lactim. This can stabilize both forms, but the effect may be more pronounced for one over the other.[3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, stabilizing the N-H of the lactam form.
-
Non-polar Solvents (e.g., hexane, toluene): In these solvents, intramolecular hydrogen bonding within the lactim form, if sterically feasible, can become a significant stabilizing factor.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Predicted) |
| Hexane | 1.88 | Lactam |
| Dichloromethane | 8.93 | Lactam |
| Acetonitrile | 37.5 | Lactam |
| Methanol | 32.7 | Lactam (with potential for increased Lactim) |
| Water | 80.1 | Lactam (with potential for increased Lactim) |
Substituent Effects
The electronic properties of the chloro and methoxy groups significantly influence the tautomeric equilibrium.
-
4-Chloro Group: The electron-withdrawing inductive effect of the chlorine atom decreases the electron density in the ring, which can influence the acidity of the N-H proton and the basicity of the ring nitrogens.
-
5-Methoxy Group: The electron-donating mesomeric effect of the methoxy group increases the electron density in the ring, which can impact the stability of the charged intermediates in the proton transfer process.
The interplay of these electronic effects ultimately determines the relative thermodynamic stabilities of the lactam and lactim forms.
Temperature and pH
While less extensively studied for this specific compound, temperature can influence the equilibrium constant, with higher temperatures potentially favoring the less stable tautomer. The pH of the medium will also have a profound effect, as protonation or deprotonation of the pyridazinone ring will favor different tautomeric forms.
Implications for Drug Development
The tautomeric state of this compound and its derivatives has significant implications for their application in drug development.
-
Receptor Binding: The different hydrogen bonding patterns of the lactam and lactim forms can lead to different binding affinities and selectivities for biological targets.
-
Physicochemical Properties: Tautomerism affects key properties such as solubility, lipophilicity (logP), and pKa, which in turn influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Chemical Reactivity: The presence of a nucleophilic hydroxyl group in the lactim form versus a carbonyl group in the lactam form leads to different chemical reactivities, which is a critical consideration in synthesis and formulation.[6]
Conclusion
The tautomerism of this compound is a complex interplay of structural, electronic, and environmental factors. A thorough understanding of this equilibrium, achieved through a combination of advanced analytical techniques and computational modeling, is essential for the rational design and development of novel pyridazinone-based therapeutic agents. By controlling the tautomeric preference through strategic chemical modifications, medicinal chemists can fine-tune the pharmacological and pharmacokinetic properties of these versatile heterocyclic scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 6. mdpi.com [mdpi.com]
- 7. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 16. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 17. researchgate.net [researchgate.net]
The Solubility Profile of 4-Chloro-5-methoxypyridazin-3(2H)-one: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chloro-5-methoxypyridazin-3(2H)-one in organic solvents, tailored for researchers, scientists, and professionals in the field of drug development. Understanding the solubility of this pyridazinone derivative is paramount for its successful progression through the drug discovery and development pipeline, impacting everything from synthesis and purification to formulation and bioavailability.
Introduction: The Significance of this compound and its Solubility
The pyridazinone core is a "wonder nucleus" in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] this compound, with its characteristic chloro and methoxy substitutions, represents a key intermediate for the synthesis of novel therapeutic agents. The physicochemical properties of this molecule, particularly its solubility, are critical determinants of its utility and developability.
Poor solubility can be a major obstacle in drug development, leading to challenges in achieving desired concentrations for biological screening, difficulties in purification, and suboptimal pharmacokinetic profiles.[3] A thorough understanding of the solubility of this compound in various organic solvents is therefore essential for optimizing synthetic routes, developing robust purification strategies, and designing effective formulations.
Theoretical Framework for Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, with its combination of polar and non-polar functional groups, suggests a nuanced solubility profile across a range of organic solvents.
Molecular Structure and Functional Group Analysis:
-
Pyridazinone Core: The core heterocyclic ring contains two nitrogen atoms and a carbonyl group, contributing to its polarity and potential for hydrogen bonding.[4]
-
Chloro Group: The electronegative chlorine atom introduces a polar C-Cl bond, which can influence dipole-dipole interactions.
-
Methoxy Group: The methoxy group (-OCH3) can act as a hydrogen bond acceptor and contributes to the overall polarity of the molecule.
Based on this structure, it is anticipated that this compound will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially in polar protic solvents that can act as hydrogen bond donors. Its solubility in non-polar solvents is expected to be limited.
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to ensure scientific integrity and generate reliable, reproducible data.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Steps
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
To each vial, add a known volume of a specific organic solvent.
-
-
Equilibration:
-
Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility in units such as mg/mL or mol/L.
-
It is also common to express solubility as a mole fraction.
-
Expected Solubility Profile: A Comparative Analysis
A study on 6-phenyl-pyridazin-3(2H)-one provides valuable insights.[3] The mole fraction solubility of this compound was determined in twelve organic solvents at various temperatures. Another relevant compound is 6-chloropyridazin-3-amine , for which solubility has been reported in several organic solvents.[5]
The table below presents a summary of the experimental solubility of these analogous compounds and provides a predicted solubility profile for this compound.
| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale for Prediction |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High polarity and ability to act as a hydrogen bond acceptor. 6-phenyl-pyridazin-3(2H)-one shows very high solubility in DMSO.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions. 6-chloropyridazin-3-amine is soluble in DMF.[5] |
| Acetone | Polar Aprotic | Moderate to High | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding, but the non-polar ethyl group may limit solubility compared to more polar aprotic solvents. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, but its smaller non-polar component may lead to slightly higher solubility. |
| Ethyl Acetate | Moderately Polar | Low to Moderate | Less polar than alcohols and ketones, which will likely result in lower solubility. |
| Toluene | Non-polar | Low | The non-polar nature of toluene is not conducive to dissolving the polar pyridazinone core. |
| Hexane | Non-polar | Very Low | A non-polar aliphatic hydrocarbon that is unlikely to be a good solvent for this compound. |
Factors Influencing Solubility and Causality of Solvent Selection
The choice of solvent in any stage of drug development is a critical decision. The following factors will influence the solubility of this compound:
-
Polarity: As discussed, a closer match in polarity between the solute and solvent will generally lead to higher solubility.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly enhance the solubility of a compound with complementary functional groups. The nitrogen atoms and carbonyl oxygen of the pyridazinone ring can act as hydrogen bond acceptors.
-
Temperature: For most solid solutes, solubility increases with temperature.[3] This is an important consideration for processes like recrystallization.
Caption: Key factors influencing the solubility of this compound.
Conclusion: A Roadmap for Researchers
This technical guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical predictions with a rigorous experimental protocol, researchers can generate the high-quality data necessary to support the advancement of this promising class of compounds in the drug discovery and development process. The provided comparative analysis based on structurally similar molecules offers a valuable starting point for solvent selection and experimental design. As with any experimental undertaking, adherence to good laboratory practices and thorough validation of analytical methods are essential for ensuring the integrity and reliability of the generated solubility data.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 4. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Part 1: Foundational Principles: Establishing a Robust Computational Model
An In-depth Technical Guide to Quantum Chemical Calculations for Pyridazinone Derivatives
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to the study of pyridazinone derivatives. Moving beyond a simple recitation of methods, this document elucidates the rationale behind methodological choices and provides a validated, step-by-step workflow for generating and interpreting meaningful computational data. Our focus is on leveraging Density Functional Theory (DFT) to predict the structural, electronic, and reactive properties of these pharmaceutically important scaffolds, thereby accelerating the drug discovery process.
The reliability of any in-silico investigation hinges on the selection of an appropriate theoretical model. For systems like pyridazinone derivatives—medium-sized organic molecules rich in heteroatoms and π-electrons—the primary goal is to achieve a balance between computational accuracy and resource efficiency.
The Choice of Theoretical Method: Why DFT and B3LYP?
Density Functional Theory (DFT) has become the predominant method for quantum chemical studies in medicinal chemistry. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, offering a remarkable combination of speed and accuracy.
The choice of the functional is paramount. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is highly recommended as a starting point for pyridazinone systems.
-
Expertise & Causality : B3LYP is a hybrid functional, meaning it incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. This mixing corrects for some of the inherent self-interaction error in simpler DFT methods, leading to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules. Its widespread use has resulted in extensive benchmarking, making it a trustworthy and well-validated choice for molecules containing C, H, N, and O atoms.
Selecting the Right Basis Set: The 6-311++G(d,p) Standard
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the model has to describe the distribution of electrons around the atoms. For pyridazinone derivatives, the 6-311++G(d,p) Pople-style basis set is a robust and highly recommended standard.
Let's deconstruct this nomenclature to understand its significance:
-
6-311G : This indicates a triple-zeta valence basis set. It uses three functions to describe each valence electron, providing a more accurate and flexible description of the chemical bonding environment compared to smaller basis sets like 6-31G.
-
++ : The double plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms.
-
Causality : Pyridazinone's nitrogen and oxygen atoms possess lone pairs of electrons. Diffuse functions are large, spread-out functions that are critical for accurately describing these non-bonding electrons and for modeling systems where electrons are loosely bound, such as in anions or in molecules participating in weak intermolecular interactions like hydrogen bonding.
-
-
(d,p) : This denotes the addition of polarization functions (d functions on heavy atoms, p functions on hydrogen atoms).
-
Causality : These functions allow for the distortion of atomic orbitals from their standard shapes. This is essential for correctly describing the anisotropic nature of chemical bonds, particularly in cyclic and heterocyclic systems, leading to more accurate molecular geometries and charge distributions.
-
Simulating the Biological Milieu: The Role of Solvent Models
Calculations performed in the gas phase neglect the profound influence of the surrounding environment, such as water in a biological system. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation method to account for these effects.
-
How it Works : PCM creates a virtual cavity within a continuous medium (the solvent) that has the dielectric properties of that solvent. The molecule is placed within this cavity, and the model calculates the electrostatic interactions between the molecule's charge distribution and the polarized dielectric continuum. This provides a more realistic representation of the molecule's electronic structure in solution.
-
Recommended Solvents : For general biological relevance, water (H₂O) is the standard choice. If solubility studies are being performed, other solvents like DMSO can also be modeled effectively.
Part 2: The Core Computational Workflow: A Validated Protocol
This section details a self-validating, step-by-step protocol for performing quantum chemical calculations on a pyridazinone derivative using the model chemistry established above (B3LYP/6-311++G(d,p) with PCM).
Step 1: 3D Structure Preparation
-
Construct the Molecule : Build the initial 3D structure of the pyridazinone derivative using a molecular editor such as GaussView, Avogadro, or ChemDraw.
-
Initial Cleaning : Perform an initial "clean-up" or rudimentary geometry optimization using molecular mechanics (e.g., MMFF94) within the builder software. This provides the quantum mechanical calculation with a more reasonable starting geometry, reducing the number of cycles needed for convergence.
Step 2: Geometry Optimization
The goal of this step is to find the most stable 3D arrangement of the atoms—the structure that corresponds to a minimum on the potential energy surface.
-
Setup the Calculation : In a quantum chemistry software package (e.g., Gaussian), define the calculation with the following keywords: #p B3LYP/6-311++G(d,p) Opt SCRF=(PCM,Solvent=Water)
-
#p: Enables enhanced print options.
-
B3LYP/6-311++G(d,p): Specifies the chosen level of theory and basis set.
-
Opt: The keyword that requests a geometry optimization.
-
SCRF=(PCM,Solvent=Water): Specifies the implicit solvent model.
-
-
Execution : Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy until strict convergence criteria are met.
-
Output : The final, optimized Cartesian coordinates of the molecule.
Step 3: Vibrational Frequency Analysis (Self-Validation)
This is a critical validation step. It confirms that the optimized structure is a true energy minimum and provides the thermodynamic properties and predicted infrared (IR) spectrum.
-
Setup the Calculation : Using the optimized geometry from Step 2, set up a new calculation with the Freq keyword: #p B3LYP/6-311++G(d,p) Freq SCRF=(PCM,Solvent=Water)
-
Execution & Verification :
-
Trustworthiness : Upon completion, check the output file for the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.
-
Output : This calculation yields zero-point vibrational energy (ZPVE), thermal corrections to energy and enthalpy, and the frequencies and intensities of IR spectral bands.
-
Step 4: Calculation of Molecular Properties
Once the geometry is optimized and validated, you can proceed to calculate key electronic properties from the resulting wavefunction. This is typically done as part of the same Freq calculation or a subsequent single-point energy calculation.
-
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.
-
Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the electron density surface. It is invaluable for identifying electrophilic and nucleophilic sites.
-
Red Regions : Electron-rich areas (negative potential), indicative of nucleophilic sites (e.g., lone pairs on oxygen or nitrogen). These are favorable sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions : Electron-deficient areas (positive potential), indicative of electrophilic sites (e.g., hydrogens attached to electronegative atoms). These are favorable sites for nucleophilic attack and hydrogen bond donation.
-
-
Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of charge distribution by calculating the charges on individual atoms. This is more sophisticated than older methods like Mulliken population analysis and gives crucial insights into intramolecular charge transfer and donor-acceptor interactions. The Pop=NBO keyword is used to request this.
Part 3: Data Visualization and Interpretation
Computational Workflow Diagram
The following diagram illustrates the logical flow of the entire computational protocol, emphasizing the self-validating nature of the frequency analysis step.
Caption: A flowchart of the validated quantum chemical calculation workflow.
Summarizing Quantitative Data
For any given pyridazinone derivative, the calculated data should be compiled into a clear, structured table. This allows for easy comparison between different derivatives and for the development of Quantitative Structure-Activity Relationship (QSAR) models.
| Parameter | Description | Example Value | Implication in Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Related to the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Related to the electron-accepting ability of the molecule. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 5.3 eV | Correlates with chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. |
| Dipole Moment (μ) | Measure of the net molecular polarity. | 3.8 Debye | Influences solubility in polar solvents (like water) and ability to engage in dipole-dipole interactions. |
| NBO Charge on O | Natural bond orbital charge on the carbonyl oxygen. | -0.55 e | Quantifies the negative charge, indicating a primary site for hydrogen bond acceptance. |
| NBO Charge on N-H | Natural bond orbital charge on the amide proton. | +0.48 e | Quantifies the positive charge, indicating a primary site for hydrogen bond donation. |
Connecting Properties to Drug Design
The ultimate goal is to translate these calculated descriptors into actionable insights for medicinal chemistry.
Caption: Relationship between calculated properties and drug design applications.
By calculating these properties for a series of pyridazinone analogues, researchers can build robust models that correlate specific electronic features with observed biological activity. For instance, a strong correlation between a low LUMO energy and high receptor binding affinity might suggest that an electron-accepting interaction is key for the mechanism of action. This knowledge can then be used to rationally design next-generation compounds with enhanced potency and selectivity.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Substituted 4-Chloro-5-methoxypyridazin-3(2H)-ones
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-substituted 4-chloro-5-methoxypyridazin-3(2H)-ones. These compounds are pivotal intermediates in the development of novel pharmaceutical and agrochemical agents.[1] This guide delves into the strategic considerations for achieving selective N-alkylation of the pyridazinone core, a critical step that dictates the biological profile of the final molecule. Detailed, field-proven protocols are presented, emphasizing the causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Significance of Pyridazinone Scaffolds
The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[2][3] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][4][5] The functionalization at the N-2 position of the pyridazinone ring is a key strategy for modulating the pharmacological properties of these molecules.[6] This guide focuses specifically on the synthesis of 2-substituted 4-chloro-5-methoxypyridazin-3(2H)-ones, versatile intermediates that allow for further chemical elaboration.
Strategic Approach to N-2 Substitution: The Alkylation Reaction
The primary method for introducing substituents at the N-2 position of the 4-chloro-5-methoxypyridazin-3(2H)-one core is through N-alkylation.[7] This reaction, while conceptually straightforward, presents challenges in achieving high regioselectivity, as competing O-alkylation can lead to undesired byproducts.[6] The choice of base, solvent, and alkylating agent are critical parameters that influence the reaction's outcome.[6]
Mechanistic Considerations
The N-alkylation of pyridazinones typically proceeds via a nucleophilic substitution mechanism. The pyridazinone nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The regioselectivity (N- vs. O-alkylation) is a delicate balance between kinetic and thermodynamic control. Generally, polar aprotic solvents and strong, non-nucleophilic bases favor N-alkylation.[6]
Caption: General mechanism for the N-alkylation of pyridazinones.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-substituted 4-chloro-5-methoxypyridazin-3(2H)-ones.
Protocol 1: General Procedure for N-Alkylation using Alkyl Halides
This protocol is a robust and widely applicable method for the synthesis of a variety of 2-alkylated derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, bromoethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyridazinone anion.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and K₂CO₃ is crucial to prevent the hydrolysis of the starting material and alkylating agent, and to avoid side reactions.
-
Potassium Carbonate as Base: K₂CO₃ is a moderately strong base that is effective in deprotonating the pyridazinone nitrogen without promoting significant O-alkylation.[8]
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the pyridazinone anion and facilitating the Sₙ2 reaction.
-
Excess Alkylating Agent: A slight excess of the alkylating agent ensures the complete consumption of the starting pyridazinone.
Protocol 2: Synthesis of 2-(β-Hydroxyethyl)-4-chloro-5-methoxypyridazin-3(2H)-one
This protocol illustrates the synthesis of a derivative with a functionalized alkyl chain.
Materials:
-
This compound
-
2-Bromoethanol
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture.
-
Add 2-bromoethanol (1.2 eq) and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and neutralize with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[1]
Expert Insights:
-
The use of sodium hydroxide in an aqueous/ethanolic solution provides a different basic environment compared to the anhydrous conditions in Protocol 1. This can be advantageous for certain substrates.
-
Careful neutralization is required to protonate any unreacted starting material and to facilitate extraction.
Data Presentation: Summary of Reaction Outcomes
The following table summarizes typical results for the N-alkylation of this compound with various alkylating agents.
| Alkylating Agent | Product | Yield (%) | Melting Point (°C) |
| Iodomethane | 4-Chloro-5-methoxy-2-methyl-3(2H)-pyridazinone | 95 | 110-112 |
| Bromoethane | 2-Ethyl-4-chloro-5-methoxypyridazin-3(2H)-one | 88 | 78-80 |
| Benzyl bromide | 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one | 92 | 95-97 |
| 2-Bromoethanol | 2-(β-Hydroxyethyl)-4-chloro-5-methoxypyridazin-3(2H)-one | 75 | 105-107 |
Yields are based on isolated and purified products.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the synthesis of 2-substituted pyridazinones.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of the starting material to the product. The final products can be unambiguously characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. The expected spectroscopic data for the parent compound, 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone, is provided for reference.
Expected Spectroscopic Data for 4-Chloro-5-methoxy-2-methyl-3(2H)-pyridazinone:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (s, 1H, C6-H), 3.95 (s, 3H, OCH₃), 3.70 (s, 3H, NCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.0 (C=O), 145.0 (C5), 135.0 (C6), 110.0 (C4), 58.0 (OCH₃), 40.0 (NCH₃).
-
MS (ESI): m/z [M+H]⁺ calculated for C₆H₇ClN₂O₂: 175.02; found: 175.1.
Conclusion
The synthesis of 2-substituted 4-chloro-5-methoxypyridazin-3(2H)-ones is a critical step in the development of new bioactive molecules. The protocols and insights provided in this guide offer a reliable and efficient approach to this important class of compounds. By understanding the underlying principles of the N-alkylation reaction and carefully controlling the experimental parameters, researchers can confidently synthesize a wide range of derivatives for further investigation in drug discovery and development programs.
References
- 1. Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-alkylation: Significance and symbolism [wisdomlib.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
N-alkylation of 4-Chloro-5-methoxypyridazin-3(2H)-one protocol
An Application Guide to the N-alkylation of 4-Chloro-5-methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the N-alkylation of this compound, a critical reaction in the synthesis of biologically active compounds. Pyridazinones are foundational scaffolds in many pharmaceuticals, and functionalization at the N-2 position is a key strategy for modulating their pharmacological profiles.[1] This guide elucidates the underlying reaction mechanism, details the critical factors influencing regioselectivity (N- vs. O-alkylation), presents a robust step-by-step experimental protocol, and offers troubleshooting advice. The content is designed to provide researchers with both the practical steps and the theoretical understanding necessary to achieve efficient and selective N-alkylation.
Introduction: The Significance of N-Alkylated Pyridazinones
The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous agents with diverse biological activities, including anticancer, antiviral, and agrochemical applications.[1][2] The introduction of an alkyl group onto the nitrogen atom of the heterocyclic ring—a process known as N-alkylation—is a fundamental and powerful transformation.[3] This modification can profoundly impact a molecule's properties, such as its potency, selectivity, solubility, and metabolic stability.
However, the N-alkylation of pyridazinones like this compound presents a distinct chemical challenge: the potential for competitive O-alkylation.[1] The pyridazinone tautomer can be deprotonated at either the nitrogen or the exocyclic oxygen, leading to a mixture of N-alkylated and O-alkylated products. Achieving high regioselectivity is therefore paramount and is highly dependent on a careful selection of reaction conditions.[1] This guide provides the expertise to navigate these challenges effectively.
Mechanism and Control of Regioselectivity
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. First, a base abstracts the acidic proton from the N-H bond, generating a resonance-stabilized pyridazinide anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent to form the final product.
The regiochemical outcome (N- versus O-alkylation) is a classic example of kinetic versus thermodynamic control and is governed by several interdependent factors, as explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atom is a softer nucleophilic center, while the oxygen atom is a harder nucleophilic center.
Key Factors Influencing N- vs. O-Alkylation:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are commonly used.[4] The counter-ion of the base can also influence the reaction; for example, potassium salts often favor N-alkylation more than sodium salts due to the coordination properties of the K⁺ ion.
-
Alkylating Agent: "Soft" electrophiles, such as alkyl iodides and bromides, preferentially react with the soft nitrogen center, leading to N-alkylation. "Hard" electrophiles, like alkyl sulfates, are more likely to react with the hard oxygen center.[5]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are standard.[6] They effectively solvate the cation of the base while leaving the pyridazinide anion relatively "naked" and highly reactive, promoting the desired substitution.
-
Temperature: Higher reaction temperatures generally favor the formation of the more thermodynamically stable product. In many heterocyclic systems, the N-alkylated isomer is thermodynamically more stable than the O-alkylated isomer. Therefore, running the reaction at elevated temperatures (e.g., 80 °C or higher) can increase the yield of the desired N-alkyl product.[1]
Caption: Key factors influencing the regioselectivity of pyridazinone alkylation.
Comparative Reaction Conditions for N-Alkylation
The selection of reagents and conditions can be tailored to the specific alkyl group being introduced. The following table summarizes various reported conditions to guide experimental design.
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoethanol | NaOH | N/A | Reflux | N/A | Good | [7] |
| 1-Chloro-2-(N-morpholino)ethane | K₂CO₃ | N/A | N/A | N/A | Good | [7] |
| β-trifluoroethyl methanesulfonate | K₂CO₃ | HMPA | 140 | N/A | 65 | [7] |
| β-trifluoroethyl methanesulfonate | K₂CO₃ | DMF | N/A | N/A | 40 (N-methyl product) | [7] |
| 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | N/A | N/A | N/A | [6] |
| Alkyl Halides (General) | KOH | Ionic Liquid | N/A | N/A | Good | [8] |
Note: HMPA (Hexamethylphosphoramide) is a powerful solvent but is also a potent carcinogen and should be handled with extreme caution.
Detailed Experimental Protocol
This protocol provides a general and robust method for the N-alkylation of this compound using an alkyl bromide.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Purpose |
| This compound | 63910-43-0 | 160.56 g/mol | Starting Material |
| Alkyl Bromide (R-Br) | Variable | Variable | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | Aqueous Wash |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 g/mol | Drying Agent |
| Round-bottom flask, magnetic stirrer, condenser | N/A | N/A | Reaction Apparatus |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | N/A | Reaction Monitoring |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Rationale: Ensuring the glassware is dry is crucial as moisture can quench the base and lead to side reactions.
-
-
Addition of Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Rationale: Pre-stirring the pyridazinone with the base allows for the formation of the potassium salt (the nucleophile) before the electrophile is introduced, which can improve reaction efficiency.
-
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 - 1.2 eq) to the suspension via syringe.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting material.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: Elevated temperature favors the thermodynamically stable N-alkylated product. TLC allows for real-time tracking of the reaction's completion.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Rationale: This step partitions the organic product into the ethyl acetate layer, leaving inorganic salts (like KBr and excess K₂CO₃) in the aqueous layer.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water from the organic solution is essential before solvent evaporation to obtain a clean crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Rationale: Chromatography is necessary to separate the desired product from any unreacted starting materials, O-alkylated byproduct, or other impurities.
-
Caption: A typical workflow for the N-alkylation of this compound.
Product Characterization
Unambiguous identification of the N-alkylated product versus the O-alkylated isomer is essential.
-
¹H NMR: The most telling sign is the disappearance of the broad N-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.
-
¹³C NMR: Will show new signals for the alkyl group carbons.
-
¹H-¹⁵N HMBC NMR: This is a powerful 2D NMR technique that can definitively confirm the site of alkylation by showing a correlation between the protons on the carbon attached to the nitrogen and the nitrogen atom itself.[9]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product, which is the same for both N- and O-alkylated isomers, but serves as a crucial confirmation of a successful addition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | - Inactive base (absorbed moisture)- Poor quality solvent (not anhydrous)- Alkylating agent is not reactive enough- Insufficient temperature | - Use freshly dried K₂CO₃ or a stronger base like NaH.- Use anhydrous solvent from a fresh bottle or a solvent purification system.- Switch to a more reactive alkylating agent (e.g., R-I instead of R-Cl).- Increase the reaction temperature. |
| Significant O-Alkylation | - Reaction temperature too low (kinetic control)- "Hard" alkylating agent used- Solvent choice favors O-alkylation | - Increase reaction temperature to favor the thermodynamic N-alkyl product.- Use a "softer" alkylating agent (alkyl iodide or bromide).- Ensure a polar aprotic solvent like DMF or DMSO is used. |
| Multiple Products on TLC | - Decomposition of starting material or product- Dialkylation or other side reactions | - Lower the reaction temperature or shorten the reaction time.- Use a milder base.- Ensure an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition. |
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. N-alkylation: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents | MDPI [mdpi.com]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-5-methoxypyridazin-3(2H)-one
Introduction: The Pyridazinone Core as a Privileged Scaffold in Medicinal Chemistry
The pyridazinone moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] These heterocyclic systems are key pharmacophores in drugs targeting a range of conditions, including cardiovascular diseases, inflammation, and cancer.[1][2] The structural versatility of the pyridazinone ring allows for fine-tuning of its physicochemical properties, making it an attractive scaffold for drug design and development. The ability to introduce diverse substituents onto this core structure is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates.
4-Chloro-5-methoxypyridazin-3(2H)-one is a particularly valuable building block for the synthesis of novel pyridazinone derivatives. The presence of a reactive chlorine atom at the C4 position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This opens up a vast chemical space for the creation of diverse molecular architectures and the development of new therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying scientific principles and practical considerations for successful execution.
The Power of Palladium: A General Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful and versatile toolkit for the formation of C-C and C-X bonds.[3] The general catalytic cycle for these reactions, as depicted below, typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and substrate scope. The protocols outlined below have been developed to provide robust and reliable methods for the functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryls and other conjugated systems. For this compound, the Suzuki coupling allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium catalyst and a suitable ligand is crucial. For electron-rich and sterically hindered substrates like our pyridazinone, a bulky and electron-rich phosphine ligand such as SPhos is often preferred to promote the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the organoboron species. Potassium fluoride (KF) or cesium carbonate (Cs2CO3) are effective choices, with the latter often being used for more challenging couplings.
-
Solvent: A polar aprotic solvent like 1,4-dioxane is commonly used to ensure the solubility of the reactants and the catalytic species.
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 4-Aryl-5-methoxypyridazin-3(2H)-ones
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | - |
| Arylboronic acid | 1.2 mmol | 1.2 | Can be varied based on reactivity. |
| Pd(OAc)2 | 0.02 mmol | 0.02 | Palladium(II) acetate is a common precatalyst. |
| SPhos | 0.04 mmol | 0.04 | A bulky, electron-rich ligand. |
| Cs2CO3 | 2.0 mmol | 2.0 | Anhydrous base is recommended. |
| 1,4-Dioxane | 5 mL | - | Anhydrous and degassed. |
| Reaction Conditions | |||
| Temperature | 100 °C | - | Adjust as needed based on substrate. |
| Time | 12-24 h | - | Monitor by TLC or LC-MS. |
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and Cs2CO3 (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methoxypyridazin-3(2H)-one.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction provides a direct route to introduce alkynyl moieties onto the pyridazinone core, which are valuable intermediates for further transformations or as key structural elements in bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system of a palladium complex and a copper(I) co-catalyst.[4] PdCl2(PPh3)2 is a robust and commonly used palladium precatalyst, while CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.
-
Solvent: A polar aprotic solvent like DMF or THF is typically used to ensure the solubility of all reaction components.
Experimental Workflow: Sonogashira Coupling
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Detailed Protocol: Synthesis of 4-Alkynyl-5-methoxypyridazin-3(2H)-ones
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | - |
| Terminal Alkyne | 1.5 mmol | 1.5 | Excess alkyne can drive the reaction. |
| PdCl2(PPh3)2 | 0.03 mmol | 0.03 | Bis(triphenylphosphine)palladium(II) dichloride. |
| CuI | 0.05 mmol | 0.05 | Copper(I) iodide co-catalyst. |
| Triethylamine (Et3N) | 3.0 mmol | 3.0 | Acts as base and can be a co-solvent. |
| DMF | 5 mL | - | Anhydrous and degassed. |
| Reaction Conditions | |||
| Temperature | 60-80 °C | - | Higher temperatures may be needed for less reactive substrates. |
| Time | 6-12 h | - | Monitor by TLC or LC-MS. |
Procedure:
-
To a dry, two-necked flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed DMF (5 mL), followed by triethylamine (3.0 mmol) and the terminal alkyne (1.5 mmol) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 4-alkynyl-5-methoxypyridazin-3(2H)-one.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction enables the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines. For this compound, this reaction is invaluable for introducing diverse amino functionalities at the C4 position, which is a common strategy in the development of kinase inhibitors and other targeted therapies.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging aryl chloride substrates.[7] Bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are highly effective as they facilitate both the oxidative addition of the aryl chloride and the reductive elimination of the arylamine product.[4][5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.[7] Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective base for this purpose.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the catalytic species and the solubility of the reactants.[1]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of 4-Amino-5-methoxypyridazin-3(2H)-one Derivatives
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | - |
| Amine (primary or secondary) | 1.2 mmol | 1.2 | Ensure the amine is dry. |
| Pd2(dba)3 | 0.01 mmol | 0.01 | Tris(dibenzylideneacetone)dipalladium(0). |
| XPhos | 0.03 mmol | 0.03 | A highly effective biarylphosphine ligand. |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 mmol | 1.4 | Handle in a glovebox due to moisture sensitivity. |
| Toluene | 5 mL | - | Anhydrous and degassed. |
| Reaction Conditions | |||
| Temperature | 80-110 °C | - | Higher temperatures may be required for less reactive amines. |
| Time | 12-24 h | - | Monitor by TLC or LC-MS. |
Procedure:
-
In a glovebox, add Pd2(dba)3 (0.01 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a dry reaction vessel.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Cool the reaction to room temperature and quench carefully with water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-methoxypyridazin-3(2H)-one derivative.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and versatile methods for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions open the door to a vast array of novel pyridazinone derivatives with potential applications in drug discovery and development. By understanding the principles behind these powerful transformations and following the detailed protocols, researchers can efficiently synthesize libraries of compounds for biological screening and lead optimization. The continued development of new catalysts and ligands will undoubtedly further expand the scope and utility of these reactions, solidifying the role of the pyridazinone scaffold in the future of medicinal chemistry.
References
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Purification of 4-Chloro-5-methoxypyridazin-3(2H)-one by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of 4-Chloro-5-methoxypyridazin-3(2H)-one via Optimized Recrystallization
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutically and agrochemically significant molecules.[1] The purity of this intermediate is paramount for the efficiency of subsequent synthetic steps and the impurity profile of the final active ingredient. This document provides a comprehensive guide to the purification of this compound using the robust and scalable technique of recrystallization. We delve into the theoretical principles, a systematic solvent selection strategy, a detailed step-by-step protocol, and troubleshooting advice to empower researchers to achieve high purity and yield.
Introduction: The Rationale for Purification
Recrystallization is a fundamental purification technique for nonvolatile organic solids that leverages differences in solubility.[2] The core principle is that the solubility of a compound in a solvent increases with temperature.[3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities are excluded from this growing crystal structure because their molecular shape does not fit, or they remain dissolved in the cold solvent (the mother liquor).[2]
For this compound, impurities may arise from unreacted starting materials, byproducts from its synthesis (such as isomers), or degradation products.[1][4] Effective removal of these contaminants is crucial for preventing downstream reaction complications and ensuring the final product's integrity.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| CAS Number | 63910-43-0 | [5][6][7] |
| Molecular Formula | C₅H₅ClN₂O₂ | [5][8] |
| Molecular Weight | 160.56 g/mol | [5][6] |
| Appearance | Typically an off-white to light yellow solid | Inferred |
| Storage | Inert atmosphere, 2-8°C |[5][6] |
Health & Safety Precautions
Handling this compound requires adherence to standard laboratory safety protocols. While a specific, comprehensive safety data sheet (SDS) was not found in the search results, data for structurally similar compounds suggest the following precautions.[6] Always consult the specific SDS provided by the manufacturer before handling.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9]
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10] If exposure limits are exceeded, a full-face respirator may be necessary.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9][11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
-
Inhalation: Move the person to fresh air.[9]
-
In all cases of exposure, seek immediate medical attention.
-
The Art of Solvent Selection: A Systematic Approach
The success of recrystallization hinges on the choice of solvent.[12] An ideal solvent should exhibit:
-
High solvency for the compound at high temperatures.
-
Low solvency for the compound at low/room temperatures.
-
Favorable solubility profile for impurities (either highly soluble at all temperatures or insoluble at all temperatures).
-
Chemical inertness with the compound.
-
Volatility for easy removal from the purified crystals.[12]
The structure of this compound, containing polar C=O, C-N, C-O, and C-Cl bonds, suggests it is a polar molecule. Therefore, polar solvents are a logical starting point, following the "like dissolves like" principle.[3][12]
Protocol for Solvent Screening (Microscale)
-
Place ~50 mg of the crude compound into several small test tubes.
-
To each tube, add a different potential solvent (see table below) dropwise, starting with 0.5 mL.
-
Observe solubility at room temperature. If it dissolves readily, the solvent is unsuitable for single-solvent recrystallization.[13]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Add more solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.
Table of Potential Solvents (Listed in Decreasing Polarity):
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | 100 | Very High | May be suitable, especially for highly polar compounds. High boiling point can be a drawback. Often used in a mixed-solvent system with an alcohol.[12][14] |
| Methanol | 65 | High | Good general-purpose polar protic solvent.[12] Its lower boiling point makes it easy to remove. |
| Ethanol | 78 | High | Excellent general-purpose solvent.[12] Slightly less polar than methanol, often providing a better solubility differential. |
| Acetone | 56 | Medium-High | A good polar aprotic solvent, but its high solvency can sometimes prevent crystallization upon cooling.[12][13] |
| Ethyl Acetate | 77 | Medium | An ester that can be effective for moderately polar compounds.[12] |
| Toluene | 111 | Low | May be useful as the "poor" solvent in a mixed-solvent system with a more polar solvent.[15] |
| Hexane | 69 | Very Low | Likely to be a poor solvent. Primarily useful as an anti-solvent or for washing non-polar impurities.[12] |
For Mixed-Solvent Systems (e.g., Ethanol/Water): If no single solvent is ideal, a mixed-solvent system is employed.[14] The compound is dissolved in a minimum amount of the "good" hot solvent (in which it is highly soluble, e.g., ethanol), followed by the dropwise addition of the "poor" or "anti-solvent" (in which it is insoluble, e.g., water) at high temperature until the solution becomes faintly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.[16][17]
Detailed Recrystallization Protocol
This protocol assumes ethanol has been identified as a suitable solvent. Adjust volumes based on the scale of your experiment.
Step 1: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Using an Erlenmeyer flask minimizes solvent evaporation and prevents contamination.
-
Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
Add a small volume of ethanol (e.g., 30-40 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Add more hot ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to form a saturated solution. Adding too much solvent will reduce the yield.[16]
Step 2: Decolorization & Hot Filtration (Optional)
-
If the hot solution is colored (and the pure compound is known to be colorless or white), it indicates the presence of colored impurities.
-
Remove the flask from the heat source and add a small amount of activated charcoal (approx. 1-2% of the solute weight).
-
Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.[2]
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration. Place a short-stemmed or stemless funnel with fluted filter paper into a second, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper. This step must be done quickly to prevent premature crystallization in the funnel.[17]
Step 3: Crystallization
-
Cover the flask containing the clear, hot solution with a watch glass or inverted beaker.
-
Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[2]
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites or add a tiny "seed" crystal of the pure compound.
Step 4: Isolation and Washing
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Transfer the crystalline slurry into the funnel. To transfer any remaining crystals from the flask, use a small amount of the ice-cold mother liquor or fresh, ice-cold ethanol.[17]
-
Wash the crystals on the filter paper with a small amount of fresh, ice-cold ethanol to rinse away any remaining soluble impurities.[2] Do not use room temperature solvent, as it will dissolve some of the product.
Step 5: Drying
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the crystals to a watch glass or drying dish. Dry them to a constant weight, either in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point.
Visual Workflow: The Recrystallization Process
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the flask or adding a seed crystal. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly; impurities are depressing the melting point. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider a different solvent with a lower boiling point. |
| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Crystals | Decolorizing charcoal was not used, or an insufficient amount was used. | Re-dissolve the crystals and repeat the process, including the optional decolorization step. |
References
- 1. mdpi.com [mdpi.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Recrystallization [wiredchemist.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. achmem.com [achmem.com]
- 7. This compound-ÄϾ©°¬¶ûɯÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [elsa-biotech.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. rubingroup.org [rubingroup.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 15. youtube.com [youtube.com]
- 16. Home Page [chem.ualberta.ca]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Column chromatography conditions for pyridazinone derivatives
An Application Guide to the Column Chromatography of Pyridazinone Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the purification of pyridazinone derivatives using column chromatography. Pyridazinones are a significant class of nitrogen-containing heterocyclic compounds, with a wide spectrum of biological activities that make them valuable scaffolds in drug discovery and agrochemical development.[1][2][3][4][5] Effective purification is a critical step in their synthesis and characterization, ensuring the removal of impurities and the isolation of the target compound for subsequent analysis and application.[6]
This guide is structured to provide both theoretical understanding and practical, step-by-step protocols for researchers. We will explore the selection of stationary and mobile phases, optimization strategies, and troubleshooting common issues encountered during the purification of these often-polar and basic compounds.
The Foundational Choice: Normal-Phase vs. Reversed-Phase Chromatography
The first and most critical decision in developing a purification method for a pyridazinone derivative is the choice between normal-phase (NP) and reversed-phase (RP) chromatography. This choice is dictated by the overall polarity of the target molecule.
-
Normal-Phase (NP) Chromatography : This technique uses a polar stationary phase, most commonly silica gel, and a non-polar mobile phase.[7] It is the traditional and often first-line approach for many organic compounds. In NP chromatography, polar compounds are retained more strongly on the column, while non-polar compounds elute faster.[7]
-
Reversed-Phase (RP) Chromatography : This is the most widely used mode in HPLC and is increasingly common for flash chromatography.[8][9] It employs a non-polar (hydrophobic) stationary phase (e.g., silica gel chemically modified with C18 alkyl chains) and a polar mobile phase (typically mixtures of water with acetonitrile or methanol).[7][8] In RP chromatography, non-polar compounds are retained more strongly, and polar compounds elute earlier.[7]
Causality Behind the Choice for Pyridazinones:
Pyridazinone scaffolds contain multiple nitrogen atoms and a carbonyl group, making them inherently polar. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, and N-H protons (if present) can act as donors. This polarity suggests that they will interact strongly with polar stationary phases like silica gel.
However, the nitrogen atoms also confer basicity. This can lead to problematic interactions with the acidic silanol (Si-O-H) groups on the surface of standard silica gel, resulting in significant peak tailing, poor resolution, or even irreversible adsorption of the compound onto the column.[10][11]
Therefore, while NP chromatography is feasible and widely used, it often requires modification. RP chromatography is an excellent alternative, particularly for highly polar or ionizable pyridazinone derivatives, as it operates on a different separation principle (hydrophobicity) and the mobile phase can be easily modified to control ionization.[9][12]
Mastering Normal-Phase Chromatography for Pyridazinones
Stationary Phase Selection
-
Silica Gel (SiO₂) : This is the workhorse for normal-phase chromatography. Its surface is covered in acidic silanol groups, which are the primary sites for interaction. For pyridazinones, the quality of the silica is important; a gel with low trace metal content and a tight particle size distribution will provide better reproducibility and resolution.[13]
-
Alumina (Al₂O₃) : Available in neutral, basic, or acidic forms, alumina can be a useful alternative if your compound is sensitive to the acidic nature of silica gel.[14] Basic or neutral alumina can mitigate the strong acidic interactions that cause tailing with basic pyridazinones.
Mobile Phase Development: The Key to Separation
The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, as this generally translates to good separation on a column.
-
Start Simple : Begin with a binary mixture of a non-polar solvent and a polar solvent. Common pairings include Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
TLC Analysis : Spot your crude reaction mixture on a TLC plate and develop it in various solvent ratios.
-
Address Tailing : If your compound streaks or "tails" on the TLC plate, it's a clear indicator of strong, undesirable interactions with the silica. This is very common for nitrogen heterocycles.[10][11]
-
Solution : Add a basic modifier to your mobile phase. This deactivates the acidic silanol sites on the silica. Common choices include:
-
-
For Highly Polar Compounds : If your compound remains at the baseline even in 100% ethyl acetate, a more polar "push" solvent is needed. A common next step is to use dichloromethane (DCM) with a small, increasing percentage of methanol (MeOH). Be cautious, as using more than 10% methanol in DCM can risk dissolving the silica gel.[10]
Experimental Workflow Diagram
Caption: Workflow for Normal-Phase Column Chromatography.
Protocol: Normal-Phase Purification
This protocol assumes the use of silica gel.
-
Column Preparation :
-
Select a glass column of appropriate size (typically, use 50-100g of silica per 1g of crude material).
-
Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).[11]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Use gentle air pressure to pack the bed uniformly.[11]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[15]
-
-
Sample Loading :
-
Wet Loading : Dissolve the crude sample in the minimum amount of solvent (DCM is often a good choice). Using a pipette, carefully apply the solution to the top of the silica bed.[15] This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading (Recommended for Pyridazinones) : If the compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., DCM, Methanol). Add a portion of dry silica gel (approx. 5-10 times the mass of your sample) to this solution.[15] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[15] This method often provides superior resolution.
-
-
Elution and Fraction Collection :
-
Carefully add the mobile phase to the column.
-
Begin elution, starting with the low-polarity solvent system determined by your TLC analysis.
-
If a gradient is needed, gradually increase the proportion of the more polar solvent. For example, start with 5% EtOAc in Hexane, then move to 10%, 20%, and so on.
-
Collect fractions in test tubes. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
-
-
Analysis :
-
Monitor the elution of your compound by spotting fractions onto TLC plates.
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified pyridazinone derivative.
-
Leveraging Reversed-Phase Chromatography
Reversed-phase chromatography is an excellent tool for purifying polar pyridazinones that are difficult to handle on silica.
Stationary and Mobile Phases
-
Stationary Phase : The most common is C18-functionalized silica (also called ODS), which provides a hydrophobic surface.[8][16][17]
-
Mobile Phase : Typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[8][17]
-
pH Modifiers : The retention of basic pyridazinones is highly dependent on the mobile phase pH. Adding an acid modifier can protonate the basic nitrogen atoms, which can improve peak shape and control retention.[18]
-
Trifluoroacetic Acid (TFA) : 0.1% TFA is commonly used to ensure acidic compounds are deprotonated and basic compounds are protonated, leading to sharp, reproducible peaks.
-
Formic Acid or Acetic Acid : 0.1-1% can also be used and are more easily removed under vacuum than TFA.[12][19]
-
Buffers : For precise pH control, buffers like ammonium formate or ammonium acetate can be used, especially if the separation is sensitive to small pH changes.[9][12]
-
Protocol: Reversed-Phase Purification
-
Column Conditioning :
-
Use a pre-packed C18 flash column.
-
Wash the column first with 100% of the strong organic solvent (e.g., Methanol or Acetonitrile).
-
Equilibrate the column with the initial, most polar mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
-
Sample Loading :
-
Dissolve the crude sample in a solvent that is weak in the RP system, such as DMSO, DMF, or the initial mobile phase itself. Minimize the volume to ensure a tight injection band.
-
-
Elution and Fraction Collection :
-
Begin elution with the highly aqueous mobile phase.
-
Gradually increase the percentage of the organic solvent (Methanol or Acetonitrile) to elute the compounds. More hydrophobic (less polar) compounds will require a higher percentage of organic solvent to elute.
-
Collect and analyze fractions as described for normal-phase chromatography.
-
Summary of Conditions and Troubleshooting
Logic for Selecting Chromatography Conditions
Caption: Decision tree for selecting chromatography conditions.
Example Conditions from Literature
| Compound Type | Stationary Phase | Mobile Phase / Eluent | Reference |
| Substituted Pyridazinone | Silica Gel | Methylene Chloride / Methanol (Gradient: 30:1 to 10:1) | [20] |
| Substituted Pyridazinone | Silica Gel | Petroleum Ether / Ethyl Acetate (4:1) | [20] |
| Fluorinated Pyridazinone | Silica Gel | Ethyl Acetate / Hexane (1:4) | [21] |
| 6-phenylpyridazin-3(2H)-one (HPLC) | Reversed-Phase C18 | Methanol / Acetic Acid (99:1) | [19] |
| Chiral Pyridazinone (HPLC) | Chiralcel OJ / OF | Hexane, Ethanol, and 2-Propanol mixtures | [22] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking (Normal-Phase) | Strong interaction between the basic nitrogen of the pyridazinone and acidic silanol groups on silica.[10] | Add a basic modifier like 0.1-2% triethylamine (TEA) or ammonia to the mobile phase to neutralize the silica surface.[10][11] Consider using neutral or basic alumina as the stationary phase.[14] |
| Compound Won't Elute (Normal-Phase) | The mobile phase is not polar enough; the compound is irreversibly adsorbed. | Gradually increase the polarity of the mobile phase (e.g., add methanol to a DCM/EtOAc system).[14] If the compound is still stuck, it may have decomposed on the silica.[14] Test stability by spotting on a TLC plate and letting it sit for an hour before developing. |
| Poor Separation / Overlapping Peaks | The chosen solvent system has poor selectivity for the components in the mixture. The column may have been overloaded with the sample. | Test a different solvent system on TLC. Try solvents from different classes (e.g., replace ethyl acetate with MTBE or dichloromethane). Ensure the crude material load is not more than 1-2% of the silica gel mass. Use the dry-loading technique for better resolution.[15] |
| Compound Elutes in Solvent Front | The mobile phase is too polar (NP) or not polar enough (RP). The compound is too non-polar for the selected NP system or too polar for the RP system. | Normal-Phase: Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate).[14] Reversed-Phase: Decrease the organic modifier concentration (e.g., run a shallower gradient starting with more water). |
| Compound Decomposes on Column | The compound is sensitive to the acidic nature of silica gel. | Test compound stability on a TLC plate first.[14] Use a deactivated stationary phase (e.g., add TEA to the eluent) or switch to a less acidic support like neutral alumina.[14] Alternatively, use reversed-phase chromatography. |
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. Chromatography [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. rjptonline.org [rjptonline.org]
- 19. mdpi.com [mdpi.com]
- 20. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated RP-HPLC Method for Purity Determination of 4-Chloro-5-methoxypyridazin-3(2H)-one
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 4-Chloro-5-methoxypyridazin-3(2H)-one. As a critical intermediate in the synthesis of pharmaceutically and agrochemically significant molecules, ensuring the purity of this compound is paramount for downstream process efficiency and final product quality[1]. The inherent polarity of the pyridazinone moiety presents a challenge for retention on traditional C18 stationary phases. This method overcomes this issue by employing a polar-endcapped C18 column with a simple isocratic mobile phase of phosphate buffer and acetonitrile, ensuring excellent peak shape and retention. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, making it suitable for routine quality control applications in research and manufacturing environments[2][3].
Introduction: The Analytical Challenge
This compound is a heterocyclic compound whose derivatives are explored for a wide range of biological activities[4][5][6]. The purity of such starting materials directly impacts the impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method is required to quantify the main component and separate it from potential process-related impurities and degradation products.
The primary analytical challenge stems from the compound's polarity. Polar analytes are often poorly retained on conventional reversed-phase columns, especially with highly aqueous mobile phases, leading to elution near the solvent front and poor resolution from other polar impurities[7][8]. Traditional approaches to retain polar compounds, such as ion-pairing agents, can compromise method robustness and are less compatible with mass spectrometry[9]. This protocol was developed to establish a straightforward, reliable, and easily transferable QC method that provides robust retention without complex mobile phases.
Causality of Method Design: The selected approach utilizes a C18 column with polar end-capping. Unlike traditional C18 phases that can undergo "phase collapse" or "ligand folding" in highly aqueous conditions (leading to loss of retention), polar-embedded or end-capped phases maintain a hydrated layer on the silica surface[10]. This hydration layer facilitates the partitioning of polar analytes into the stationary phase, ensuring reproducible retention times even with mobile phases containing a low percentage of organic modifier.
Experimental Methodology
Materials and Reagents
-
Analyte: this compound Reference Standard (>98% purity)[11].
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Buffer Salts: Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
pH Adjustment: Orthophosphoric acid, analytical grade.
-
Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
Instrumentation and Chromatographic Conditions
All analyses were performed on an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD). The optimized conditions are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition | Justification |
| HPLC Column | Polar-Endcapped C18, 4.6 x 150 mm, 5 µm | Provides superior retention and peak shape for polar analytes in highly aqueous mobile phases, preventing phase collapse[10]. |
| Mobile Phase | 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (85:15, v/v) | The high aqueous content ensures retention of the polar analyte. The phosphate buffer controls the pH to maintain a consistent ionization state and improve peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Detection | UV at 230 nm | Offers high sensitivity for the pyridazinone chromophore. DAD is recommended during development to check for peak purity. |
| Column Temperature | 30 °C | Ensures stable retention times and reduces viscosity of the mobile phase. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Buffer (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Diluent: Mobile Phase (Buffer:ACN, 85:15).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent. This solution is used for purity calculations and system suitability checks.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.
Analytical Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[3]. The validation process follows a logical workflow to establish the performance characteristics of the method.
Caption: Workflow for HPLC Purity Analysis and Method Validation.
System Suitability
Before any sample analysis, the chromatographic system's performance is verified by injecting the Working Standard Solution (100 µg/mL) six times. This ensures the system is operating correctly. The acceptance criteria are detailed in Table 2.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% for 6 replicate injections | Demonstrates the precision of the injector and detector response. |
| %RSD of Retention Time | ≤ 1.0% for 6 replicate injections | Confirms the stability of the pump flow rate and mobile phase composition. |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants[12]. Forced degradation studies were conducted by subjecting the sample solution to stress conditions to evaluate the method's stability-indicating properties.
-
Acid Hydrolysis: 1 mL sample solution + 1 mL 1N HCl, heat at 60°C for 4 hours.
-
Base Hydrolysis: 1 mL sample solution + 1 mL 1N NaOH, heat at 60°C for 2 hours.
-
Oxidative Degradation: 1 mL sample solution + 1 mL 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0) and peak purity analysis (using a DAD) indicates no co-eluting peaks.
Linearity and Range
Linearity was established by preparing a series of solutions from the Standard Stock Solution at concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL).
Acceptance Criteria: A linear relationship between concentration and peak area is confirmed if the correlation coefficient (r²) is ≥ 0.999.
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of the analyte (at 80%, 100%, and 120% of the working concentration) into a sample matrix. The recovery of the added analyte was then calculated.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six separate sample preparations from the same homogenous batch were analyzed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different HPLC system.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity results should not exceed 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ value should be demonstrated with acceptable precision (%RSD ≤ 10%).
Robustness
The method's robustness was evaluated by making small, deliberate variations in the chromatographic parameters:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
Acetonitrile Composition (± 2%)
Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not significantly change.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Resolution > 2. |
| Linearity (r²) | ≥ 0.999 |
| Range | 50% to 150% of nominal concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% |
| LOQ Precision (%RSD) | ≤ 10.0% |
| Robustness | System suitability criteria pass under varied conditions. |
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the purity determination of this compound. The use of a polar-endcapped C18 column successfully addresses the challenge of retaining this polar analyte, yielding excellent peak shape and resolution. The comprehensive validation performed in accordance with ICH guidelines confirms that the method is specific, linear, accurate, precise, and robust[13][14]. It is therefore deemed fit for its intended purpose in quality control laboratories for both routine analysis and stability studies.
References
- 1. mdpi.com [mdpi.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors | MDPI [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. hplc.eu [hplc.eu]
- 11. This compound - Lead Sciences [lead-sciences.com]
- 12. actascientific.com [actascientific.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. Development and Validation of RP-HPLC Method for the Estimation of a New Pregabalin Derivative in Capsule Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Application Notes & Protocols: 4-Chloro-5-methoxypyridazin-3(2H)-one as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Substituted Pyridazinone Scaffold
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties[1][2]. The utility of 4-Chloro-5-methoxypyridazin-3(2H)-one (CAS No: 63910-43-0) as a synthetic intermediate stems from its distinct, electronically differentiated reactive sites[3][4][5]. The electron-withdrawing nature of the pyridazinone ring system activates the C4-chloro group for nucleophilic aromatic substitution (SNAr), while the N2-proton offers a handle for alkylation and other modifications. The C5-methoxy group provides steric and electronic influence and can be a site for later-stage modification, though it is less reactive than the C4-chloro group.
This guide provides an in-depth exploration of the reactivity of this building block and detailed protocols for its application in synthesizing diverse molecular libraries for drug discovery.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is governed by three primary reactive centers, allowing for sequential and regioselective functionalization. Understanding the interplay between these sites is crucial for strategic synthesis design.
The C4-position is the most electrophilic carbon on the ring, making the chlorine atom an excellent leaving group for SNAr reactions. This is the primary site for introducing diversity. The N2-position can be readily deprotonated and alkylated to introduce various side chains, which can modulate the compound's physicochemical properties and biological target engagement[6]. The C5-methoxy group is generally stable but can be cleaved under harsh conditions or participate in more complex transformations.
References
- 1. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. This compound-ÄϾ©°¬¶ûɯÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [elsa-biotech.com]
- 5. achmem.com [achmem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Herbicidal Compounds from 4-Chloro-5-methoxypyridazin-3(2H)-one
For distribution to: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
This document provides a comprehensive guide to the synthesis of potent herbicidal compounds utilizing 4-Chloro-5-methoxypyridazin-3(2H)-one as a key starting material. The pyridazinone scaffold is a well-established pharmacophore in agrochemistry, known for its broad spectrum of biological activities.[1] This guide delves into the strategic derivatization of this versatile intermediate, focusing on the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors, a major class of commercial herbicides. We will explore the underlying chemical principles, provide detailed, step-by-step synthetic protocols, and discuss the structure-activity relationships (SAR) that drive the design of these bioactive molecules. The protocols are designed to be self-validating, with clear guidance on characterization and purity assessment.
Introduction: The Pyridazinone Core in Herbicide Discovery
The pyridazinone ring system is a privileged scaffold in the development of modern agrochemicals.[1][2] Its inherent chemical properties and the ability to introduce diverse substituents at various positions allow for the fine-tuning of biological activity, selectivity, and physicochemical properties. This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of herbicidal compounds. Its reactivity at the N-2 position and the potential for substitution at the C-4 position make it an ideal platform for combinatorial synthesis and lead optimization.
A significant number of commercially successful herbicides are based on the pyridazinone core, many of which function by inhibiting the enzyme Protoporphyrinogen Oxidase (PPO).[3][4] PPO is a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.[5][6] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cell death and the characteristic bleaching and necrotic symptoms observed in treated plants.[6][7]
This guide will focus on two primary synthetic transformations of this compound to generate novel PPO-inhibiting herbicides:
-
N-Arylation: Introduction of substituted aryl groups at the N-2 position of the pyridazinone ring.
-
Derivatization at the C-4 Position: Displacement of the chlorine atom with various nucleophiles to introduce further diversity.
Synthetic Pathways and Mechanistic Insights
The synthesis of herbicidal pyridazinone derivatives from this compound primarily involves the formation of a C-N bond at the N-2 position of the pyridazinone ring. This is typically achieved through cross-coupling reactions with aryl halides or related electrophiles. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[8] It offers a broad substrate scope and generally proceeds under milder conditions compared to traditional methods like the Ullmann condensation.
Causality of Experimental Choices: The choice of a palladium catalyst, a phosphine ligand, and a base is crucial for the success of the Buchwald-Hartwig amination. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination to form the desired C-N bond. The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences the reactivity and selectivity of the reaction. Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step. The base is required to deprotonate the pyridazinone nitrogen, forming the active nucleophile.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
N-Arylation via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[2][9] While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, especially for certain substrates.
Causality of Experimental Choices: The Ullmann reaction traditionally uses copper powder or copper(I) salts as the catalyst. The reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the deprotonated pyridazinone and subsequent reductive elimination. The use of a high-boiling polar solvent is often necessary to achieve the required reaction temperatures. The choice of base is critical for deprotonating the pyridazinone.
Figure 2: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 4-Chloro-5-methoxy-2-(aryl)-3(2H)-pyridazinone via Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of this compound with a substituted aryl bromide.
Materials:
-
This compound
-
Substituted aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), the substituted aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) to the flask.
-
Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-aryl pyridazinone.
Self-Validation:
-
TLC Analysis: Compare the Rf value of the product to the starting materials. A new spot should appear, and the starting material spots should disappear.
-
Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 4-Chloro-2-methyl-5-(β-trifluoroethoxy)-3(2H)-pyridazinone
This protocol details the β-trifluoroethylation of 4-chloro-5-methoxy-3(2H)-pyridazinone, which can lead to a rearrangement product with potential herbicidal activity.[10]
Materials:
-
This compound
-
β-trifluoroethyl methanesulfonate (MsOCH₂CF₃)
-
Potassium carbonate (K₂CO₃)
-
Hexamethylphosphoramide (HMPA)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 4-chloro-5-methoxy-3(2H)-pyridazinone (1.0 mmol) in HMPA (5 mL), add β-trifluoroethyl methanesulfonate (1.5 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 140 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-chloro-2-methyl-5-(β-trifluoroethoxy)-3(2H)-pyridazinone.[10]
Self-Validation:
-
NMR Spectroscopy: The ¹H NMR spectrum should show the disappearance of the N-H proton of the starting material and the appearance of a singlet for the N-methyl group and a quartet for the -OCH₂CF₃ group.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Data Presentation and Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Spectroscopic Data
The following table provides expected spectroscopic data for a representative N-aryl pyridazinone derivative.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| 4-Chloro-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one | 7.85 (s, 1H), 7.30 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 4.05 (s, 3H), 2.40 (s, 3H) | 158.2, 145.1, 139.5, 135.8, 130.1, 128.5, 125.6, 115.3, 58.9, 21.2 | 251.0 (M+H)⁺ |
Herbicidal Activity Data
The herbicidal activity of the synthesized compounds should be evaluated in greenhouse bioassays against a panel of monocot and dicot weeds. The results are typically expressed as the concentration required to inhibit growth by 50% (IC₅₀) or as a visual injury rating at a given application rate.
| Compound | Application Rate (g ai/ha) | Barnyardgrass (% Injury) | Velvetleaf (% Injury) |
| Example 1 | 150 | 85 | 95 |
| Example 2 | 150 | 70 | 80 |
| Commercial Standard (PPO inhibitor) | 150 | 90 | 98 |
Greenhouse Bioassay Protocol for Herbicidal Activity
This protocol outlines a standard method for assessing the post-emergence herbicidal activity of the synthesized compounds.[7][11]
Materials:
-
Seeds of test plant species (e.g., barnyardgrass, velvetleaf)
-
Potting soil
-
Pots
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber
-
Synthesized compounds
-
Acetone
-
Surfactant (e.g., Tween 20)
Procedure:
-
Plant Growth: Sow seeds of the test species in pots filled with potting soil and grow them in a greenhouse to the 2-3 leaf stage.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a small amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween 20) to the desired concentrations.
-
Herbicide Application: Spray the test solutions onto the foliage of the plants using a calibrated laboratory sprayer to ensure uniform coverage. A control group should be sprayed with the solvent and surfactant solution only.
-
Evaluation: Keep the treated plants in the greenhouse for 14-21 days. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill).
Figure 3: Workflow for greenhouse bioassay of herbicidal activity.
Structure-Activity Relationships (SAR)
Systematic modification of the substituents on the pyridazinone core can provide valuable insights into the structure-activity relationships. For PPO-inhibiting pyridazinone herbicides, the following general trends have been observed:
-
N-Aryl Substituent: The nature and substitution pattern of the aryl group at the N-2 position are critical for activity. Electron-withdrawing groups, such as trifluoromethyl or halogen atoms, on the aryl ring often enhance herbicidal potency.
-
C-4 Substituent: The chlorine atom at the C-4 position can be replaced by other groups to modulate activity and selectivity.
-
C-5 Substituent: The methoxy group at the C-5 position is often important for binding to the PPO enzyme.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of herbicidal compounds, particularly PPO inhibitors. The synthetic protocols and methodologies outlined in this guide provide a solid foundation for researchers in the agrochemical field to explore the chemical space around the pyridazinone scaffold and to develop novel and effective weed management solutions. The principles of rational design, guided by an understanding of structure-activity relationships and mechanism of action, will continue to drive innovation in this important area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Herbicidal activity and molecular docking study of novel PPO inhibitors | Weed Science | Cambridge Core [cambridge.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 4-Chloro-5-methoxypyridazin-3(2H)-one for SAR Studies
Introduction: The Pyridazinone Core in Modern Drug Discovery
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been investigated for their potential as anti-inflammatory, anticancer, analgesic, and antithrombotic agents, among others.[3][4] The unique electronic and steric properties of the pyridazinone ring system allow for diverse and targeted modifications, making it an ideal starting point for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to drug development, systematically altering a lead compound's structure to optimize its efficacy, selectivity, and pharmacokinetic properties.[1]
This guide focuses on a particularly versatile pyridazinone scaffold: 4-Chloro-5-methoxypyridazin-3(2H)-one . This molecule offers two primary, orthogonal reaction sites for derivatization: the nucleophilic nitrogen at the 2-position (N2) of the pyridazinone ring and the electrophilic carbon at the 4-position (C4), which bears a labile chlorine atom. This dual reactivity allows for the systematic exploration of chemical space around the core, a crucial step in building a robust SAR profile.
This document provides a detailed technical overview and actionable protocols for the derivatization of this scaffold, focusing on three key synthetic strategies:
-
N-Alkylation at the 2-Position
-
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
-
Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position
Each section will delve into the mechanistic rationale behind the transformations, provide step-by-step experimental protocols, and offer insights into optimizing reaction conditions for the generation of diverse chemical libraries.
The Target Scaffold: this compound
The starting material, this compound, possesses distinct reactive sites that can be addressed with high selectivity. Understanding the reactivity of these sites is paramount for planning a successful derivatization strategy.
Caption: Key reactive sites on the this compound scaffold.
Strategy 1: N-Alkylation at the 2-Position
Derivatization at the N2-position is a common strategy to modulate the lipophilicity, metabolic stability, and target engagement of pyridazinone-based compounds. The acidic proton on the N2-nitrogen can be readily removed by a base to generate a nucleophilic anion, which then reacts with various electrophiles.
Causality and Experimental Choices
The N-alkylation of pyridazinones can be complicated by competing O-alkylation, leading to a mixture of products. The regioselectivity of this reaction is highly dependent on several factors:
-
Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the N-H. The choice of base can influence the N/O alkylation ratio. Harder bases (like those with sodium counterions) tend to favor O-alkylation, while softer bases (like those with potassium or cesium counterions) often favor N-alkylation.[5]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed as they effectively solvate the cation of the base without interfering with the nucleophilicity of the pyridazinone anion.
-
Alkylating Agent: The nature of the electrophile (e.g., alkyl halide, tosylate, mesylate) also plays a role. More reactive electrophiles can sometimes lead to lower selectivity.[6]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.
A study on the trifluoroethylation of 4-chloro-5-methoxy-3(2H)-pyridazinone highlighted that the choice of the leaving group on the alkylating agent and the solvent system is critical to avoid side reactions like methyl group migration.[6]
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of the pyridazinone core.
Detailed Protocol: N-Trifluoroethylation
This protocol is adapted from a reported procedure for the synthesis of 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone.[6]
Materials:
-
4-Chloro-5-methoxy-3(2H)-pyridazinone (1.0 eq)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (TfOCH₂CF₃) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 4-chloro-5-methoxy-3(2H)-pyridazinone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The C4-chloro substituent is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group and the ring nitrogen atoms. This allows for direct displacement of the chloride with a variety of nucleophiles, a reaction known as Nucleophilic Aromatic Substitution (SNAr).
Causality and Experimental Choices
The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success.
-
Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates. The strength of the nucleophile will dictate the required reaction conditions.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used as they can stabilize the charged Meisenheimer intermediate. Alcohols like ethanol or isopropanol can also be used, sometimes acting as both solvent and nucleophile.
-
Base: An external base (e.g., K₂CO₃, triethylamine) is often required, especially when using amine nucleophiles, to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product.
-
Temperature: The reaction often requires heating (from 80 °C to reflux) to overcome the activation energy for the initial nucleophilic attack. Microwave irradiation can significantly accelerate this transformation.[7]
Table of SNAr Conditions
| Nucleophile Type | Typical Base | Solvent(s) | Temperature (°C) | Reference(s) |
| Primary/Secondary Aliphatic Amines | K₂CO₃, Et₃N, or excess amine | DMF, Ethanol, Dioxane | 80 - 150 | [3][7] |
| Anilines | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100 - 160 | [8] |
| Alkoxides (e.g., NaOMe) | Not required | Corresponding Alcohol (e.g., MeOH) | RT - Reflux | [3] |
| Thiolates (e.g., NaSMe) | K₂CO₃ | DMF, Acetonitrile | 50 - 100 | [3] |
Detailed Protocol: Amination via SNAr
This is a general protocol for the substitution of the C4-chloro group with an amine, adapted from procedures for related chloro-heterocycles.[3][7]
Materials:
-
4-Chloro-5-methoxy-pyridazin-3(2H)-one derivative (N2-substituted) (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealable reaction vessel, combine the N2-substituted 4-chloro-5-methoxy-pyridazin-3(2H)-one (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to provide a stirrable suspension.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-amino-5-methoxypyridazin-3(2H)-one derivative.
Strategy 3: Palladium-Catalyzed Cross-Coupling at the 4-Position
For nucleophiles that are less reactive or when milder conditions are required, palladium-catalyzed cross-coupling reactions offer a powerful alternative to SNAr. The Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki coupling (for C-C bond formation) are two of the most robust and widely used methods in this class.
A. Buchwald-Hartwig Amination
This reaction allows for the coupling of aryl chlorides with a vast range of primary and secondary amines, amides, and carbamates.[9][10]
Causality and Experimental Choices:
The catalytic cycle involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[11] The success of the reaction hinges on the careful selection of:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. More advanced, pre-formed catalysts incorporating the ligand are also available.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond. Ligands like XPhos, RuPhos, or BINAP are frequently used.[12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, though others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.[12]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are essential to prevent catalyst deactivation.
B. Suzuki Coupling
The Suzuki coupling enables the formation of a C-C bond between the C4-position and a variety of organoboron reagents (boronic acids or esters).
Causality and Experimental Choices:
The Suzuki catalytic cycle also involves oxidative addition, followed by transmetalation and reductive elimination. Key parameters include:
-
Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) are standard catalysts.
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or SPhos are often used to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential to activate the boronic acid for the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is typically used.
Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for Pd-catalyzed cross-coupling at the C4-position.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adapted from established methods for the amination of aryl chlorides.[12]
Materials:
-
N2-Substituted this compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.03 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and deoxygenated
-
Celite
-
Standard work-up and purification reagents
Procedure:
-
To an oven-dried, sealable reaction tube, add Pd(dba)₂ (0.03 eq), XPhos (0.06 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the N2-substituted 4-chloro-pyridazinone (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, deoxygenated toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 4-amino derivative.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of compound libraries for SAR studies. By strategically employing N-alkylation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, researchers can efficiently and systematically explore the chemical space around this privileged core. The protocols and principles outlined in this guide provide a robust framework for the synthesis of novel pyridazinone derivatives, paving the way for the discovery of new therapeutic agents.
References
- 1. Pyridazines. Part 31: synthesis and antiplatelet activity of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. sarpublication.com [sarpublication.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-methoxypyridazin-3(2H)-one
Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxypyridazin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Pyridazinone derivatives are significant pharmacophores in drug discovery, exhibiting a wide range of biological activities.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and minimize side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which typically involves the methoxylation of 4,5-dichloro-3(2H)-pyridazinone.
Issue 1: Low Yield of the Desired this compound
Symptoms: After workup and purification, the isolated yield of the target compound is significantly lower than expected. TLC or LC-MS analysis of the crude reaction mixture may show a complex mixture of products or a large amount of unreacted starting material.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). An incomplete reaction may require a longer reaction time or an adjustment in temperature. While higher temperatures can increase the reaction rate, they may also lead to the decomposition of reactants or products.[2]
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate and product distribution by TLC.
-
-
Purity of Starting Materials: Impurities in the 4,5-dichloro-3(2H)-pyridazinone or the methoxylating agent can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify the 4,5-dichloro-3(2H)-pyridazinone if necessary. Use a freshly opened or properly stored methoxylating agent.
-
-
Choice of Solvent: The solvent can have a significant impact on the reaction's success.
-
Solution: Protic solvents like methanol can also act as the methoxylating agent in the presence of a suitable base. Aprotic polar solvents like DMF or DMSO can also be effective. The choice of solvent can influence the solubility of the reagents and the reaction kinetics.[2]
-
Issue 2: Formation of Multiple Products Observed by TLC/LC-MS
Symptoms: The reaction mixture shows multiple spots on a TLC plate or several peaks in the LC-MS chromatogram, indicating the formation of side products.
Potential Causes & Solutions:
-
Formation of the 4-methoxy-5-chloro Isomer: Nucleophilic substitution can sometimes occur at the C4 position, leading to the formation of the undesired regioisomer.
-
Causality: The regioselectivity of nucleophilic substitution on the pyridazinone ring is influenced by electronic and steric factors. In many cases, nucleophilic attack is preferred at the C5 position.[3][4]
-
Solution: The choice of reaction conditions, including the base and solvent, can influence the regioselectivity. A milder base and careful temperature control may favor the desired C5 substitution.
-
-
Di-substitution Product: Both chlorine atoms may be substituted by the methoxy group, yielding 4,5-dimethoxy-3(2H)-pyridazinone.
-
Solution: Use a stoichiometric amount of the methoxylating agent. Adding the reagent slowly and maintaining a lower reaction temperature can help to minimize the formation of the di-substituted product.
-
-
Hydrolysis of the Dichloro Starting Material: If water is present in the reaction mixture, 4,5-dichloro-3(2H)-pyridazinone can hydrolyze.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
N-Alkylation: The nitrogen at the 2-position of the pyridazinone ring can be alkylated, especially if an alkylating agent is used in the synthesis of a derivative.
-
Causality: The N-H proton of the pyridazinone ring is acidic and can be deprotonated by a base, leading to N-alkylation.
-
Solution: When N-alkylation is not desired, protecting the N-H group or carefully selecting reaction conditions that favor O-alkylation or substitution at the carbon positions is necessary. The choice of base, solvent, and temperature can significantly impact N- vs. O-alkylation.[2]
-
Issue 3: Methyl Group Migration
Symptoms: In subsequent reactions involving 4-chloro-5-methoxy-3(2H)-pyridazinone, such as N-alkylation with trifluoroethylating agents, unexpected products are formed due to methyl group migration.[5]
Potential Causes & Solutions:
-
Formation of an Oxonium Salt: The reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with certain alkylating agents in polar aprotic solvents can lead to the formation of an oxonium salt intermediate. This intermediate can then generate a methyl carbonium ion, which can migrate.[5]
-
Solution: Be aware of this potential side reaction when planning further modifications of the molecule. The choice of alkylating agent and solvent is critical. Less reactive alkylating agents and non-polar solvents may suppress the formation of the oxonium salt and subsequent methyl migration.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common method involves the selective nucleophilic substitution of one chlorine atom in 4,5-dichloro-3(2H)-pyridazinone with a methoxide source.[3] The starting material, 4,5-dichloro-3(2H)-pyridazinone, is often synthesized from mucochloric acid and hydrazine.[3][6]
Q2: How can I control the regioselectivity of the methoxylation reaction?
Generally, nucleophilic attack is favored at the C5 position of the 4,5-dichloropyridazinone ring.[3] To enhance this selectivity:
-
Temperature Control: Maintain a controlled, and often lower, reaction temperature.
-
Choice of Base: Use a base that is strong enough to deprotonate methanol but not so harsh that it promotes side reactions. Sodium methoxide in methanol is a common choice.
-
Slow Addition: Add the base or methoxide source slowly to the solution of the dichloropyridazinone to maintain a low concentration of the nucleophile, which can help minimize di-substitution.
Q3: What are the best analytical techniques to monitor the reaction and characterize the product?
-
Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation of the starting material, product, and any side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the masses of the products and byproducts in the crude reaction mixture, helping to diagnose side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the molecule.
Q4: Are there any safety precautions I should be aware of?
Yes, pyridazinone derivatives and their precursors can be hazardous.
-
4,5-Dichloro-2-methyl-3(2H)-pyridazinone is classified as acutely toxic if swallowed and can cause skin and eye irritation.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Visualizing Reaction Pathways
Main Synthetic Pathway
Caption: Synthetic route to the target compound.
Common Side Reactions
Caption: Overview of potential side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4,5-Dichloro-3(2H)-pyridazinone
-
Methanol (anhydrous)
-
Sodium methoxide (solid or as a solution in methanol)
-
Glacial acetic acid
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
Brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) in anhydrous methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium methoxide (1-1.1 equivalents) in methanol to the cooled solution over 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by carefully adding glacial acetic acid to neutralize the excess base until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography to yield pure this compound.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Incomplete reaction | Increase reaction time/temperature | Higher conversion to product |
| Impure starting materials | Purify reagents | Reduced side reactions, improved yield | |
| Multiple Products | Di-substitution | Use stoichiometric NaOMe | Minimize 4,5-dimethoxy byproduct |
| Isomer formation | Optimize conditions (base, temp.) | Improve regioselectivity for C5 substitution | |
| Hydrolysis | Use anhydrous conditions | Eliminate hydrolysis byproducts |
References
Preventing methyl group migration in pyridazinone alkylation
Welcome to the technical support hub for pyridazinone alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridazinone chemistry. Here, we address one of the more subtle but critical challenges in this field: the unwanted migration of methyl groups during N-alkylation reactions. Our goal is to provide you with not only solutions but also the underlying mechanistic principles to empower your synthetic strategies.
Troubleshooting Guide: Unwanted Methyl Group Migration
Problem 1: My reaction is yielding an unexpected constitutional isomer. Mass spectrometry confirms the desired mass, but NMR analysis shows the alkyl group on an unintended nitrogen or as an O-alkylated product, and a methyl group has shifted.
This is a classic sign of an unintended intramolecular rearrangement. During pyridazinone alkylation, particularly with substituted pyridazinones, the initial product can be kinetically favored but thermodynamically unstable, leading to isomerization.
Core Issue: The Smiles Rearrangement and Related Isomerizations
In pyridazinone systems, especially those bearing an O-aryl or related substituent, a phenomenon analogous to the Smiles rearrangement can occur. This involves the intramolecular nucleophilic attack of an exocyclic N-anion on an adjacent aromatic ring, leading to the cleavage of a C-O bond and the formation of a new C-N bond. While the classic Smiles rearrangement involves ethers, the underlying principle of an intramolecular nucleophilic aromatic substitution (SNAr) can be applied to other systems.
More commonly in simple alkylations, the issue is one of thermodynamic vs. kinetic control. The initial alkylation might occur at the more accessible nitrogen (kinetic product), but under the reaction conditions (e.g., prolonged heating, presence of a strong base), this product can revert to the pyridazinone anion, which then re-alkylates at the more thermodynamically stable position. If a methyl group is present on the ring, this can lead to a cascade of events resulting in a rearranged product.
Visualizing the Problematic Pathway
Below is a generalized representation of a potential rearrangement pathway.
Caption: Potential pathway for isomerization during pyridazinone alkylation.
Solution: Optimizing for the Desired Product
To prevent this migration, the reaction conditions must be carefully controlled to favor the desired product and prevent equilibration to the thermodynamic, rearranged product.
Recommended Protocol:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C if your reagents are sufficiently reactive. This will favor the kinetic product and slow down the equilibration process.
-
Choice of Base and Solvent: The choice of base and solvent is critical in controlling the regioselectivity of N-alkylation reactions of pyridazinones.
-
Use a strong, non-nucleophilic base that will rapidly and irreversibly deprotonate the pyridazinone. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard choice.
-
The use of potassium carbonate (K2CO3) in acetone or DMF is also very common and often provides good yields of N-alkylated products.
-
-
Order of Addition: Add the alkylating agent slowly to the solution of the pre-formed pyridazinone anion. This ensures that the concentration of the alkylating agent is always low, minimizing side reactions.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed and before significant formation of the rearranged product is observed.
Comparative Table of Reaction Conditions:
| Parameter | Condition to AVOID Migration | Condition that may PROMOTE Migration | Rationale |
| Temperature | 0 °C to room temperature | Elevated temperatures (e.g., > 80 °C) | Higher temperatures provide the activation energy for rearrangement. |
| Base | NaH, K2CO3 | Stronger, more soluble bases (e.g., t-BuOK in excess) | Can promote equilibrium between different anionic species. |
| Solvent | Aprotic (THF, DMF, Acetone) | Protic solvents | Can lead to complex equilibria and side reactions. |
| Reaction Time | As short as possible (monitor closely) | Prolonged reaction times | Allows time for the kinetic product to revert and rearrange. |
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a Mitsunobu reaction on a hydroxymethylpyridazinone, but I'm getting a mixture of products. Could this be related to methyl migration?
While not a direct "migration," the Mitsunobu reaction's mechanism can lead to isomeric products. The reaction proceeds through an alkoxyphosphonium salt, and the subsequent nucleophilic attack can occur at different sites, especially in a molecule with multiple nucleophilic centers like a pyridazinone. If your starting material has other potentially reactive sites, you might be observing competitive reactions. To favor the desired N-alkylation, ensure your nitrogen nucleophile is the most reactive species under the reaction conditions.
Q2: Does the nature of the alkylating agent affect the likelihood of rearrangement?
Absolutely. More reactive alkylating agents (e.g., methyl iodide, benzyl bromide) will react faster and at lower temperatures, which can help to favor the kinetic product. Less reactive agents may require harsher conditions (higher temperatures, longer reaction times), which increase the risk of isomerization.
Q3: I have successfully N-alkylated my pyridazinone, but the methyl group on the pyridazinone ring itself seems to have shifted to an adjacent carbon. What could be causing this?
This is a more complex rearrangement, possibly a type of dyotropic rearrangement, though less common. This type of reaction involves the concerted intramolecular migration of two sigma bonds. Such rearrangements are highly dependent on the specific substitution pattern of your pyridazinone and are often promoted by thermal or photochemical conditions. If you suspect such a rearrangement, a detailed mechanistic study using isotopic labeling would be required to confirm the pathway. A practical solution would be to explore different synthetic routes to the target molecule that avoid the problematic alkylation step.
Q4: How can I be certain of the structure of my alkylated pyridazinone and rule out any migration?
Unambiguous structure determination is key. While mass spectrometry confirms the molecular weight, it cannot distinguish between isomers. You must use a combination of spectroscopic techniques:
-
1D NMR (1H and 13C): This will give you the basic connectivity and chemical environment of each atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it will show long-range correlations (2-3 bonds) between, for example, the protons of your new alkyl group and the carbons of the pyridazinone ring, confirming the point of attachment.
-
NOESY/ROESY: These experiments can show through-space correlations, which can help to determine the regiochemistry in rigid systems.
-
X-ray Crystallography: If you can obtain a suitable crystal, this is the definitive method for structure elucidation.
Visualizing the Recommended Workflow
Caption: Recommended workflow for controlled pyridazinone alkylation.
Technical Support Center: Synthesis of 4-Chloro-5-methoxypyridazin-3(2H)-one Derivatives
Introduction The pyridazinone scaffold is a cornerstone in medicinal chemistry and drug discovery, with derivatives demonstrating a vast array of biological activities, including cardiovascular, anti-cancer, and anti-inflammatory properties.[1][2] Specifically, 4-Chloro-5-methoxypyridazin-3(2H)-one is a critical intermediate for synthesizing highly functionalized molecules in both pharmaceutical and agrochemical research.[3] However, navigating its synthesis can present challenges, from suboptimal yields to unexpected side reactions.
This guide provides field-proven insights and troubleshooting strategies to help you overcome common hurdles, optimize your reaction conditions, and improve the overall yield and purity of your target derivatives.
Part A: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound and its derivatives.
Q1: My overall yield is consistently low. What are the primary factors to investigate?
Low yields are a frequent issue stemming from several potential sources. A systematic approach is the most effective way to identify and resolve the root cause.[4]
Core Areas for Optimization:
-
Purity of Starting Materials: The synthesis, often beginning with the cyclocondensation of a γ-ketoacid or a related dicarbonyl compound with hydrazine, is highly sensitive to impurities.[5] Ensure all reagents, especially the hydrazine derivative and the ketoacid, are of high purity. Use freshly purified materials whenever possible.
-
Reaction Temperature: Temperature is a critical parameter. An insufficient temperature may lead to an incomplete reaction, while excessive heat can cause the decomposition of reactants, intermediates, or the final product.[4] Monitor your reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal temperature profile.
-
Solvent Selection: The choice of solvent affects reaction rate and equilibrium. Protic solvents such as ethanol or acetic acid are commonly employed as they can facilitate the proton transfer steps involved in cyclization.[4]
-
pH Control: In cyclocondensation reactions, the pH of the medium is crucial. A mildly acidic environment often catalyzes the final dehydration step to form the pyridazinone ring. However, strongly acidic conditions can promote unwanted side reactions.[4]
-
Water Removal: The cyclization step that forms the pyridazinone ring liberates water. Removing this water as it forms can shift the reaction equilibrium toward the product, thereby increasing the yield. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[4]
Troubleshooting Workflow for Low Yields Below is a systematic workflow to diagnose and address low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: My TLC/LC-MS analysis shows multiple byproducts. What are they and how can I prevent them?
The formation of multiple byproducts is a common challenge. The most prevalent side reaction is the formation of a stable hydrazone intermediate that fails to cyclize.
-
Hydrazone Formation: The initial step of the reaction between a carbonyl group (from the γ-ketoacid) and hydrazine is the formation of a hydrazone. If the subsequent intramolecular cyclization is slow or the reaction conditions are not optimal, this hydrazone can be isolated as a major byproduct.[4]
Protocol to Minimize Byproduct Formation:
-
Ensure Proper Stoichiometry: Use a slight excess of the hydrazine reagent to ensure full conversion of the ketoacid.
-
Promote Cyclization: After initial hydrazone formation (which is often rapid at room temperature), increase the temperature to facilitate the ring-closing step. The use of an acidic catalyst (like a few drops of acetic acid) can also promote the dehydration and cyclization.
-
One-Pot Procedures: Some protocols utilize a one-pot reaction where the initial ketoacid formation is immediately followed by cyclization with hydrazine hydrate, which can improve efficiency.[2]
Q3: I am performing an N-alkylation on 4-chloro-5-methoxy-3(2H)-pyridazinone and observe an unexpected methylated byproduct. What is happening?
This is a known and particularly challenging side reaction involving methyl group migration. When attempting to alkylate the N-2 position of 4-chloro-5-methoxy-3(2H)-pyridazinone with certain alkylating agents, especially in polar aprotic solvents, a competing reaction can occur.
The Underlying Mechanism:
Research has shown that strong alkylating agents can react with the oxygen of the methoxy group at the C-5 position to form a transient oxonium salt intermediate. This unstable intermediate can then collapse, generating a methyl carbocation. This carbocation can then either alkylate the N-2 position of another molecule of the starting material (intermolecularly) or rearrange, leading to byproducts.[3]
Visualizing the Competing Reactions
Caption: Competing pathways in the alkylation of 4-chloro-5-methoxypyridazinone.
Mitigation Strategies:
The key to suppressing this side reaction is the careful selection of the alkylating agent and solvent. A study on the trifluoroethylation of this substrate provides clear guidance.[3]
-
Avoid Polar Aprotic Solvents: Solvents like DMF were found to exclusively yield the methylated byproduct.
-
Use Less Polar Solvents: Toluene was shown to be a much better choice, significantly favoring the desired N-alkylation.
-
Choice of Leaving Group: The leaving group on the alkylating agent matters. While stronger agents (like triflates) are more reactive, they can also promote the side reaction.
Table 1: Effect of Reaction Conditions on N-Alkylation Product Distribution[3]
| Entry | Alkylating Agent (RCH₂CF₃) | Base | Solvent | Desired Product Yield | N-Methyl Byproduct Yield |
| 1 | R = I | K₂CO₃ | Toluene | 65% | 0% |
| 2 | R = TsO | K₂CO₃ | Toluene | 60% | 0% |
| 3 | R = MsO | K₂CO₃ | Toluene | 55% | 15% |
| 4 | R = MsO | K₂CO₃ | DMF | 0% | 40% |
| 5 | R = TfO | K₂CO₃ | Toluene | 45% | 30% |
This table summarizes findings from the synthesis of 4-chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone. Yields are approximate based on the source.
Part B: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing the 4-chloro-5-methoxy-pyridazin-3(2H)-one core?
The most versatile and common precursor for di-halogenated pyridazinones is mucochloric acid (or its bromo- equivalent, mucobromic acid).[6][7] The reaction of mucochloric acid with hydrazine hydrate or a substituted hydrazine is a standard method to form the 4,5-dichloro-pyridazin-3(2H)-one core. Subsequent selective nucleophilic substitution of one chlorine atom with sodium methoxide yields the 4-chloro-5-methoxy derivative.
General Synthetic Workflow
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
Troubleshooting low conversion in pyridazinone coupling reactions
Welcome to the technical support center for pyridazinone coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic workflows. Pyridazinone moieties are critical pharmacophores in numerous therapeutic agents, making their efficient synthesis paramount.[1][2] Palladium-catalyzed cross-coupling is a powerful method for functionalizing the pyridazinone core, but these reactions can be sensitive to a variety of parameters.[3][4] This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you diagnose and resolve issues leading to low conversion.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low conversion of starting materials. What are the most common initial culprits?
Low conversion is a frequent issue that can often be traced back to fundamental reaction setup and reagent quality. Before delving into complex optimization, it's crucial to validate the basics.
Answer:
Start with a systematic check of the foundational parameters of your experiment. Often, the root cause is not a flaw in the reaction's design but an oversight in its execution.
-
Purity of Starting Materials: Ensure the purity of your pyridazinone substrate, coupling partner (e.g., boronic acid, amine), and reagents. Impurities can poison the catalyst or lead to unwanted side reactions.[5] It is highly recommended to use freshly purified or recently purchased reagents. For example, boronic acids are prone to dehydration to form cyclic boroxines or protodeboronation, especially during storage.[6][7]
-
Reaction Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Incomplete removal of air from the reaction vessel is a primary cause of catalyst deactivation and low yields. Ensure your flask is properly dried and that you have achieved an inert atmosphere through at least three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Anhydrousness: Water can interfere in multiple ways, including reacting with the base and participating in hydrolytic side reactions. Use freshly dried, degassed solvents. If using molecular sieves to dry the solvent, ensure they are activated correctly.[5]
-
Temperature Control: Inaccurate reaction temperature can drastically affect outcomes. Too low a temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of the catalyst, ligands, or substrates.[5] Use a calibrated thermometer or temperature controller and ensure uniform heating.
Troubleshooting Workflow: Low Conversion
This workflow provides a logical sequence for diagnosing the cause of poor reaction performance.
References
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 4-Chloro-5-methoxypyridazin-3(2H)-one Reactions
Welcome to the technical support center for the analysis of 4-Chloro-5-methoxypyridazin-3(2H)-one and its reaction derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct identification using Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I should expect in reactions with this compound?
When working with this compound, particularly in alkylation or substitution reactions, several side products can arise. The pyridazinone scaffold is susceptible to various transformations depending on the reaction conditions (base, solvent, temperature).[1]
Common byproducts include:
-
N-Alkylation vs. O-Alkylation: While N-alkylation is often the desired pathway, competitive O-alkylation can occur, leading to isomeric byproducts. The regioselectivity is influenced by steric and electronic effects, as well as reaction conditions.[1]
-
Methyl Group Migration: In reactions such as β-trifluoroethylation, a methyl group migration from the methoxy position has been observed. This can lead to the formation of unexpected isomers like 4-chloro-2-methyl-5-(β-Trifluoroethoxy)-3(2)-pyridazinone.[2] An oxonium salt intermediate is proposed to facilitate this rearrangement.[2]
-
Hydrolysis: The chloro group at the C4 position can be susceptible to hydrolysis, especially under basic conditions or in the presence of water, leading to the formation of a hydroxylated byproduct.
-
Incomplete Reaction: The starting material, this compound (CAS No: 63910-43-0), may be present if the reaction does not go to completion.[3][4][5]
-
Formation of Regioisomers: Reactions with unsymmetrical reagents can lead to the formation of different regioisomeric products, which may be difficult to separate chromatographically.[1]
Q2: My mass spectrum shows several peaks with m/z values higher than my expected product. What are they?
These are likely adduct ions, which are commonly formed in electrospray ionization (ESI) mass spectrometry. In ESI, the analyte molecule (M) associates with ions present in the mobile phase or from contaminants. Instead of just observing the protonated molecule [M+H]⁺, you may see a variety of adducts.
Identifying these is crucial to avoid misinterpreting them as byproducts. The first step is to calculate the mass difference between your main ion and the unknown peaks.
Common Adducts in Positive-Ion ESI-MS
| Adduct Ion | Mass Shift (Da) | Common Source |
|---|---|---|
| [M+H]⁺ | +1.0073 | Protic solvents, acidic modifiers (formic acid, acetic acid) |
| [M+Na]⁺ | +22.9892 | Glassware, solvents, buffers |
| [M+K]⁺ | +38.9632 | Glassware, solvents, buffers |
| [M+NH₄]⁺ | +18.0338 | Ammonium-based buffers (ammonium acetate, ammonium formate) |
| [M+ACN+H]⁺ | +42.0338 | Acetonitrile (ACN) in the mobile phase |
| [2M+H]⁺ | M + 1.0073 | High sample concentration |
Data compiled from sources[6][7].
Causality: Sodium and potassium ions are ubiquitous in laboratory environments and readily form adducts, especially with molecules containing heteroatoms like oxygen and nitrogen, which are present in the pyridazinone core.[6] If your protonated molecule signal is weak or absent, and you only see metal adducts, it may indicate your analyte has a lower proton affinity than its affinity for alkali metals.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem: I have an unexpected peak in my chromatogram. How do I begin to identify it?
A systematic approach is essential to distinguish between a genuine byproduct, an isomer, a contaminant, or an artifact.
Expert Insight: The first step is not to immediately assume it is a complex, unknown byproduct. Begin by eliminating the simplest possibilities. Check for carryover by injecting a blank solvent run.[8] If the peak persists, it is likely a system contaminant. If it is unique to your sample, follow a structured identification workflow.
Below is a logical workflow for characterizing an unknown peak.
Caption: Troubleshooting workflow for unknown peak identification.
Problem: My LC-MS analysis suffers from poor peak shape (tailing/fronting) for my polar pyridazinone compounds. How can I improve this?
Poor peak shape compromises resolution, making it difficult to separate closely eluting isomers and accurately quantify low-level byproducts.[8] For polar, nitrogen-containing heterocycles like pyridazinones, this is a common issue.[9]
Causality and Solution:
-
Secondary Interactions: The basic nitrogen atoms in the pyridazinone ring can interact with acidic silanols on the surface of standard C18 silica columns, causing peak tailing.
-
Solution: Use a modern, end-capped C18 column or a column with a different stationary phase, such as one designed for polar compounds. Alternatively, adding a small amount of a competing base (like triethylamine, though not MS-friendly) or using a lower pH mobile phase can mitigate these interactions. Using acidic modifiers like formic acid (0.1%) is standard practice as it protonates the analytes and silanols, reducing unwanted interactions.[10]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of your analyte.[10] Pyridazinones have pKa values that can make them sensitive to pH changes.
-
Column Contamination: Buildup of sample matrix or impurities on the column can lead to active sites that cause peak distortion.[8]
-
Solution: Implement a regular column flushing protocol. If contamination is suspected, reverse-flush the column (if permitted by the manufacturer) with a strong solvent series.
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study for Byproduct Generation
To proactively identify potential degradation products, a forced degradation study is invaluable.[12][13] This involves subjecting the parent compound to stress conditions to accelerate decomposition, providing insight into its intrinsic stability and potential degradation pathways.[14][15]
Objective: To generate and identify potential hydrolytic, oxidative, and photolytic byproducts of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the parent compound in acetonitrile or methanol.
-
Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for LC-MS analysis.[16]
-
-
Basic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute for analysis.[16]
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.
-
Analyze directly.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with mobile phase and keeping it at room temperature alongside the stress samples.
-
Analysis: Analyze all samples by LC-MS, looking for new peaks that are absent or significantly smaller in the control sample. The goal is to achieve 5-20% degradation of the parent compound.[15]
Protocol 2: General Purpose LC-MS Method for Pyridazinone Analysis
This protocol provides a robust starting point for separating this compound from its potential byproducts. Method optimization will be required based on the specific byproducts formed.
LC System Parameters:
-
Column: High-purity, end-capped C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.
-
Rationale: A high-purity C18 provides good hydrophobic retention, while the small particle size ensures high resolution, which is critical for separating isomers.[17]
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
MS System Parameters (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 325°C
-
Nebulizer Pressure: 40 psi
-
Scan Mode:
-
Full Scan (MS1): m/z 100-500 (for initial screening and unknown identification).
-
Auto MS/MS or ddMS2 (Data-Dependent Acquisition): Trigger fragmentation on the top 3-5 most intense ions from the full scan to automatically acquire fragmentation data for parent and potential byproduct peaks.
-
-
Collision Energy (for MS/MS): Use a stepped or ramped collision energy (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.
Reference Data & Visualizations
Table of Potential Byproducts and Mass Modifications
This table helps in hypothesizing structures based on observed mass shifts from the parent compound, this compound (MW: 160.56 g/mol , Monoisotopic Mass: 159.9989 Da).
| Plausible Reaction | Structural Change | Δ Mass (Da) | Expected Monoisotopic Mass |
| Parent Compound | - | - | 159.9989 |
| Hydrolysis of Chloride | -Cl, +OH | -18.9984 | 140.9905 |
| Demethylation | -CH₂ | -14.0157 | 145.9832 |
| Dechlorination | -Cl, +H | -33.9610 | 126.0379 |
| Methyl Migration | Isomerization | 0 | 159.9989 |
| Dimerization | + Parent Molecule | +159.9989 | 319.9978 |
Note: These are theoretical values. Observed m/z will include the mass of the adduct ion (e.g., H⁺).
Experimental and Data Analysis Workflow
The following diagram illustrates the end-to-end process from a completed chemical reaction to the final identification of byproducts.
Caption: From reaction to identification: An LC-MS workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. This compound-ÄϾ©°¬¶ûɯÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [elsa-biotech.com]
- 5. achmem.com [achmem.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri [digitalcommons.unmc.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
Removal of unreacted starting material from pyridazinone products
Welcome to the Technical Support Center for the purification of pyridazinone products. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-purity pyridazinone compounds. This resource addresses common challenges in removing unreacted starting materials and other impurities, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pyridazinone products?
A1: Common impurities in pyridazinone synthesis often include unreacted starting materials such as γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives.[1] Side products from competing reactions can also be present. The purity of your starting materials is a critical factor; impurities in these reagents can lead to the formation of unwanted byproducts.[1]
Q2: What is the first step I should take to purify my crude pyridazinone product?
A2: A simple and often effective first step is recrystallization.[2] This technique relies on the differences in solubility between your desired pyridazinone product and the impurities in a given solvent system at different temperatures.[3] The choice of solvent is crucial and should be determined based on the solubility profile of your specific pyridazinone derivative.[4][5][6][7][8]
Q3: When should I consider using column chromatography for purification?
A3: Column chromatography is a powerful technique for separating compounds with similar polarities that cannot be effectively separated by recrystallization.[9][10] It is particularly useful when dealing with complex mixtures or when very high purity is required. Both normal-phase (e.g., silica gel, alumina) and reverse-phase chromatography can be employed, depending on the properties of your compound.[11]
Q4: Can I use an acid-base extraction to purify my pyridazinone product?
A4: Acid-base extraction is a viable and efficient method if your pyridazinone product has different acidic or basic properties compared to the unreacted starting materials or impurities.[12][13][14][15] For instance, if you have an unreacted acidic starting material (like a carboxylic acid) and your pyridazinone is neutral, a wash with a weak base can selectively remove the acidic impurity into the aqueous layer.[12][14] Similarly, basic impurities like unreacted amines can be removed with an acidic wash.[13][14]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your pyridazinone products.
Issue 1: Low Recovery After Recrystallization
Q: I am losing a significant amount of my pyridazinone product during recrystallization. What can I do to improve the yield?
A: Low recovery during recrystallization is a common issue and can be addressed by optimizing your procedure. Here are several factors to consider:
-
Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If your compound is too soluble in the chosen solvent at low temperatures, you will have significant losses in the mother liquor. Experiment with different solvents or solvent mixtures. For pyridazinones, solvents like ethanol, isopropanol, and ethyl acetate are often good starting points.[16][17]
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[11] Using an excessive amount of solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor crystal formation and low yield.[11]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery. Rapid cooling can trap impurities and lead to the formation of small, difficult-to-filter crystals.
-
Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound.[11]
Issue 2: Persistent Impurities After Recrystallization
Q: I have recrystallized my product multiple times, but I still see impurities in my NMR/LC-MS analysis. What should I do?
A: If recrystallization is not sufficient to remove persistent impurities, it is time to consider other purification techniques.
-
Column Chromatography: This is the most common next step. The choice of stationary and mobile phases is critical for successful separation.
-
Normal-Phase Chromatography: For many pyridazinone derivatives, a silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[18] If your compound is basic and shows tailing on silica, you can add a small amount of triethylamine (0.1-1%) to the mobile phase to improve peak shape.[11][19]
-
Reverse-Phase Chromatography: For more polar pyridazinone derivatives, reverse-phase HPLC can be very effective.[11] A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is commonly used.[11]
-
-
Acid-Base Extraction: Re-evaluate the acid-base properties of your product and impurities. It might be possible to design a liquid-liquid extraction sequence to selectively remove the stubborn impurity.[12][13][14] For example, a weakly acidic or basic impurity might be removed with a specific pH adjustment of the aqueous phase.
Issue 3: Product "Oiling Out" During Crystallization
Q: When I try to recrystallize my pyridazinone, it separates as an oil instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent. Here are some strategies to promote crystallization:
-
Lower the Crystallization Temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound.
-
Change the Solvent System: Try a solvent in which your compound is less soluble. Alternatively, you can dissolve your compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then allow it to stand for crystal growth.[16] For example, you could dissolve your pyridazinone in a small amount of DMSO or methanol and then add water as an anti-solvent.[16]
-
Increase the Solution Concentration: If the solution is too dilute, the compound may not reach the supersaturation point needed for crystallization. Try using less solvent initially.
-
Slow Down the Cooling Process: Rapid cooling can sometimes favor oil formation. Allow the solution to cool very slowly to encourage the ordered arrangement of molecules into a crystal lattice.
Data & Protocols
Solubility of a Model Pyridazinone
Understanding the solubility of your compound is fundamental to developing an effective purification strategy.[4][8] The table below presents solubility data for a representative pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one (PPD), in various solvents. This data can serve as a useful guide for selecting recrystallization or chromatography solvents for structurally similar compounds.
| Solvent | Mole Fraction Solubility (x_e) at 318.2 K |
| Dimethyl sulfoxide (DMSO) | 4.73 x 10⁻¹ |
| Polyethylene glycol-400 (PEG-400) | 4.12 x 10⁻¹ |
| Transcutol® | 3.46 x 10⁻¹ |
| Ethyl acetate (EA) | 8.10 x 10⁻² |
| 2-Butanol | 2.18 x 10⁻² |
| 1-Butanol | 2.11 x 10⁻² |
| Propylene glycol (PG) | 1.50 x 10⁻² |
| Isopropyl alcohol (IPA) | 1.44 x 10⁻² |
| Ethylene glycol (EG) | 1.27 x 10⁻² |
| Ethanol | 8.22 x 10⁻³ |
| Methanol | 5.18 x 10⁻³ |
| Water | 1.26 x 10⁻⁵ |
Data adapted from Shakeel, F., et al. (2019).[7]
Experimental Protocols
-
Dissolution: In an appropriately sized flask, add the crude pyridazinone product. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
This protocol assumes your pyridazinone product is neutral and the impurity is an unreacted carboxylic acid.
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated acidic impurity will be in the aqueous layer, while your neutral pyridazinone product will remain in the organic layer.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.
-
Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.
-
Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified pyridazinone product.
Visualizations
Caption: A general workflow for the purification of pyridazinone products.
Caption: Troubleshooting common issues in pyridazinone crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof - Google Patents [patents.google.com]
- 3. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. benchchem.com [benchchem.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Strategies to avoid O-alkylation in pyridazinone reactions
An indispensable class of heterocycles, pyridazinones are foundational scaffolds in molecules of significant pharmacological and agrochemical interest.[1][2] Functionalization at the ring nitrogen is a common and critical step in the synthesis of these derivatives to modulate their biological activity.[3][4] However, the inherent electronic nature of the pyridazinone ring presents a persistent challenge for synthetic chemists: the competition between N-alkylation and O-alkylation.
As an ambident nucleophile, the pyridazinone anion can react at either the ring nitrogen or the exocyclic oxygen, often leading to a mixture of products.[3][5] Achieving high regioselectivity is not merely a matter of yield optimization; it is fundamental to ensuring the correct molecular architecture required for the desired biological function. An undesired isomer can be difficult to separate and represents a significant loss of material and time.
This technical support guide, designed for researchers at the bench, provides a comprehensive overview of the factors governing this selectivity. We will delve into the mechanistic principles, offer practical troubleshooting advice in a direct question-and-answer format, and provide validated protocols to help you steer your reactions toward the desired N-alkylated product with confidence.
Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly are N- and O-alkylation in pyridazinone reactions?
A1: Pyridazinones possess two potential sites for alkylation. Due to keto-enol tautomerism, the molecule exists in equilibrium between the pyridazin-3(2H)-one (lactam) form and the 3-hydroxypyridazine (lactim) form. When deprotonated by a base, the resulting anion is a hybrid of two resonance structures, with negative charge density on both the nitrogen (N2) and the oxygen atoms. This "ambident" anion can therefore react with an electrophile (like an alkyl halide) at either atom.
-
N-alkylation occurs when the alkyl group attaches to the ring nitrogen atom, yielding the desired N-substituted pyridazinone.
-
O-alkylation occurs when the alkyl group attaches to the exocyclic oxygen atom, forming a 3-alkoxypyridazine isomer.[3]
Q2: Why is controlling the N- vs. O-alkylation outcome so critical?
A2: Control is critical for both efficacy and efficiency in drug discovery and development. The biological activity of pyridazinone derivatives is highly dependent on their three-dimensional structure.[6][7] An alkyl group at the N2 position will have a vastly different steric and electronic influence compared to an alkoxy group at the C3 position. Often, only the N-alkylated isomer possesses the desired pharmacological activity.[8] From a practical standpoint, a lack of selectivity leads to product mixtures that can be challenging and costly to separate, reducing the overall yield of the target compound.[9]
Q3: What are the primary factors that influence whether N- or O-alkylation occurs?
A3: The regiochemical outcome is a delicate interplay of several experimental variables. The key factors you can control are:
-
The Base and its Counter-ion: Influences the nature of the pyridazinone anion.
-
The Solvent: Affects the solvation of the anion and the electrophile.[10]
-
The Alkylating Agent: The electronic nature of the electrophile is a key determinant.
-
The Temperature and Reaction Time: Determines whether the reaction is under kinetic or thermodynamic control.[10][11]
We will explore each of these in detail in the troubleshooting guide below.
Part 2: Troubleshooting Guide for Selectivity Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Question: My reaction is yielding an inseparable mixture of N- and O-alkylated products. How can I significantly improve the selectivity for the N-alkylated isomer?
This is the most common issue encountered. The solution lies in systematically optimizing the four key reaction parameters mentioned above.
Re-evaluate Your Choice of Base
The base deprotonates the pyridazinone, and the resulting ion pair's nature heavily influences the reaction site.
The Causality: The dissociation of the ion pair is key. A "free" ambident anion is more likely to react at the more electronegative oxygen atom (the site of higher charge density). Conversely, a tight ion pair, where the metal counter-ion is closely associated with the oxygen, sterically blocks the O-position and promotes reaction at the nitrogen.
Troubleshooting Steps:
-
Switch to a Base with a "Harder" Cation: Cations like K⁺ are less coordinating than Na⁺. Using a base like potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) often favors N-alkylation more than their sodium counterparts (e.g., NaH).[12]
-
Use a Sterically Hindered Base: Bulky bases like potassium tert-butoxide can favor deprotonation while minimizing side reactions.[12]
-
Consider the Base Strength: A sufficiently strong base is needed for complete deprotonation, but an overly reactive base can lead to decomposition. K₂CO₃ is a reliable starting point for many substrates.[13][14]
Table 1: Effect of Different Bases on N/O Selectivity in Alkylation Reactions
| Base | Typical Solvent | N-Alkylation Selectivity | Comments & Rationale |
|---|---|---|---|
| NaH | DMF, THF | Moderate to Good | Forms a tight ion pair, but Na⁺ is more coordinating than K⁺, potentially leading to some O-alkylation. |
| K₂CO₃ | DMF, Acetone | Good to Excellent | A widely used, effective base. K⁺ is less coordinating, favoring N-alkylation. It's a mild, practical choice.[13] |
| t-BuOK | THF, Dioxane | Good to Excellent | A strong, hindered base that provides high N-selectivity, especially under anhydrous conditions.[12] |
| Cs₂CO₃ | DMF, Acetonitrile | Excellent | The large, soft Cs⁺ cation strongly favors N-alkylation by effectively blocking the oxygen atom. Often gives the best results but is more expensive. |
Optimize the Solvent System
The solvent's ability to solvate the ions in the reaction is paramount.
The Causality: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred. They are poor at solvating the "hard" oxygen end of the pyridazinone anion, leaving it more available to associate with the metal counter-ion. This cation-oxygen interaction shields the oxygen, directing the alkylating agent to the more accessible "soft" nitrogen atom.[10][15] In contrast, polar protic solvents (e.g., ethanol, methanol) can solvate both the cation and the anion, leading to a "freer" anion and an increased proportion of O-alkylation.
Troubleshooting Steps:
-
Ensure You Are Using a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, switch to DMF or acetone. DMF is often the solvent of choice.[14]
-
Check for Water: Ensure your solvent is anhydrous. Trace amounts of water can act as a protic solvent and decrease N-selectivity.
Table 2: Influence of Solvent on N/O Alkylation Ratio
| Solvent Type | Example(s) | Effect on N-Selectivity | Rationale |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetone | High | Poorly solvates the oxygen anion, promoting a tight ion pair and directing attack to the nitrogen.[15] |
| Non-Polar | Toluene, Dioxane | Moderate to Low | Reduced solubility of the pyridazinone salt can lead to slow or incomplete reactions. |
| Polar Protic | Ethanol, Methanol | Low | Solvates the cation and anion, leading to a "free" anion which preferentially reacts at the oxygen. Generally avoided. |
Consider the Nature of the Alkylating Agent (HSAB Principle)
The electronic character of your alkylating agent can be used to predict the reaction's outcome, based on the Hard and Soft Acids and Bases (HSAB) principle.
The Causality: The HSAB principle states that hard acids prefer to react with hard bases, and soft acids with soft bases.[16][17] In the pyridazinone anion, the oxygen atom is a "hard" nucleophilic center (high charge density, low polarizability), while the nitrogen is a "softer" center (more polarizable).
-
Hard Electrophiles (e.g., dimethyl sulfate, alkyl tosylates) have a greater tendency to react with the hard oxygen center.
-
Soft Electrophiles (e.g., alkyl iodides like methyl iodide, allyl or benzyl halides) will preferentially react with the soft nitrogen center.[18]
Troubleshooting Steps:
-
Use a Softer Alkylating Agent: If you are using an alkyl tosylate (R-OTs) and getting O-alkylation, consider switching to the corresponding alkyl iodide (R-I) or bromide (R-Br). The order of "softness" for the leaving group is I > Br > Cl > OTs.
Leverage Thermodynamic Control
Sometimes, the O-alkylated product forms faster (kinetic control), but the N-alkylated product is more stable (thermodynamic control).[11] You can use this to your advantage.
The Causality: O-alkylation often has a lower activation energy and proceeds more quickly, especially at lower temperatures. The resulting 3-alkoxypyridazine is an aromatic system, but the N-alkylated pyridazinone often has greater overall thermodynamic stability. By providing enough energy (higher temperature) and time, the initially formed kinetic product can revert to the anion and then rearrange to the more stable thermodynamic product.[11][19][20]
Troubleshooting Steps:
-
Increase the Reaction Temperature: If your reaction at room temperature gives a mixture, try running it at a higher temperature (e.g., 80-100 °C in DMF). This will provide the energy needed to overcome the activation barrier to the thermodynamic product.[21]
-
Increase the Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) to ensure it has reached thermodynamic equilibrium. Monitor the reaction by TLC to observe the disappearance of the kinetic product and the formation of the thermodynamic product.
Part 3: Key Mechanistic Concepts Visualized
Understanding the underlying principles is key to rational experiment design.
Pyridazinone Tautomerism and Ambident Reactivity
The dual reactivity of pyridazinone stems from its ability to exist in two tautomeric forms, leading to an anion with two nucleophilic sites.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N-alkylation: Significance and symbolism [wisdomlib.org]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. benchchem.com [benchchem.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 16. mlsu.ac.in [mlsu.ac.in]
- 17. adichemistry.com [adichemistry.com]
- 18. chem.tamu.edu [chem.tamu.edu]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. homepages.uc.edu [homepages.uc.edu]
- 21. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Decomposition of Pyridazinone Compounds
Prepared by: Senior Application Scientist
Welcome to the technical support center for pyridazinone compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with the pyridazinone scaffold. Pyridazinones are a vital class of heterocyclic compounds, with a wide spectrum of biological activities, including applications as anticancer, anti-inflammatory, and cardiovascular agents.[1][2][3] However, their inherent chemical structure can present challenges related to thermal stability.
This document provides in-depth, field-proven insights to help you anticipate, characterize, and manage the thermal decomposition of your pyridazinone derivatives, ensuring the integrity of your research and the quality of your products.
Frequently Asked Questions (FAQs)
Q1: What is thermal decomposition, and why is it a critical concern for pyridazinone compounds?
Thermal decomposition is the breakdown of a compound into smaller molecules or constituent elements upon heating.[4] For pyridazinone-based drug candidates and research compounds, uncontrolled thermal decomposition can lead to:
-
Loss of Yield: Degradation during synthesis or purification at elevated temperatures reduces the overall yield of the desired product.[5]
-
Formation of Impurities: Decomposition products can act as impurities, complicating purification and potentially introducing toxic or reactive species into the final product.
-
Inaccurate Biological Data: If a compound degrades during in-vitro or in-vivo assays conducted at physiological or elevated temperatures, the resulting data will not accurately reflect the activity of the intended molecule.
-
Reduced Shelf-Life: Long-term instability, even at ambient storage temperatures, can compromise the viability and safety of a compound over time.
Understanding the thermal limits of your specific pyridazinone derivative is therefore essential for robust process development, accurate data generation, and ensuring product quality.
Q2: What are the primary factors that influence the thermal stability of a pyridazinone derivative?
The thermal stability is not a single fixed point but is influenced by a combination of intrinsic molecular features and extrinsic environmental conditions.
-
Molecular Structure: The nature and position of substituents on the pyridazinone ring are paramount. Electron-withdrawing or -donating groups, steric hindrance, and the presence of functionalities prone to elimination reactions can significantly alter the decomposition temperature.[6] For example, introducing a nitramino group (-NHNO₂) can create an energetic material where stability is dictated by the N-NO₂ bond strength.[7]
-
Heating Rate: In analytical techniques like Thermogravimetric Analysis (TGA), the rate at which the temperature is increased affects the observed decomposition temperature. Faster heating rates typically shift the decomposition event to a higher temperature.[8][9]
-
Atmosphere: The composition of the surrounding gas is critical.
-
Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition occurs based on the inherent bond energies of the molecule. This is the standard condition to assess intrinsic thermal stability.[10]
-
Oxidizing Atmosphere (e.g., Air, Oxygen): The presence of oxygen can initiate oxidative decomposition pathways, which often occur at lower temperatures and are more exothermic than decomposition under an inert atmosphere.[10][11]
-
-
Presence of Catalysts or Impurities: Trace amounts of acids, bases, or metal ions can catalyze degradation pathways, lowering the decomposition temperature.[12]
Q3: What are the common degradation products, and how can they be identified?
Decomposition of the pyridazinone ring is a complex process that can lead to a variety of gaseous products. Common initial steps may involve cleavage of the N-N bond or ring-opening reactions.[5] The resulting products often include nitrogen oxides (N₂O, NO, NO₂), carbon dioxide (CO₂), carbon monoxide (CO), ammonia (NH₃), and various organic fragments depending on the substituents.[7][10]
The most effective method for identifying these evolved gases is by using a hyphenated thermal analysis technique, such as TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) or TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry). These techniques analyze the gases released from the TGA furnace in real-time, allowing for the identification of the chemical nature of the decomposition products at each stage of mass loss.[11][12]
Troubleshooting Guide & Experimental Protocols
This section addresses specific problems you may encounter during your experiments and provides detailed protocols for characterizing the thermal stability of your compounds.
Problem 1: My compound shows significant degradation during high-temperature synthesis or purification.
This is a common issue, particularly during final purification steps like distillation or crystallization from high-boiling solvents.
Causality: Many organic reactions require heat to overcome activation energy barriers. However, if the required temperature is close to or exceeds the decomposition onset of your product or starting material, you will inevitably form degradation-related impurities.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal degradation during synthesis.
Solutions:
-
Reduce Reaction Temperature: Monitor your reaction closely using TLC or LC-MS to find the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe.[5]
-
Use High-Vacuum Distillation: For purification of thermally sensitive liquids, lowering the pressure via a high-vacuum system will significantly reduce the boiling point, minimizing thermal stress on the molecule.
-
Alternative Purification: If distillation is not feasible, consider column chromatography or recrystallization from a solvent system that does not require high heat.
Problem 2: I need to accurately determine the decomposition temperature of my novel pyridazinone compound.
To establish a reliable thermal stability profile, Thermogravimetric Analysis (TGA) is the gold standard.[13] It measures the change in mass of a sample as a function of temperature.[14]
Causality: TGA provides quantitative data on mass loss events, allowing for the precise determination of the temperature at which decomposition begins (T_onset) and the temperature of maximum decomposition rate (T_peak).
Experimental Protocol: Determining Thermal Stability by TGA
This protocol provides a self-validating method for characterizing your compound.
1. Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.
-
Clean the sample pan (typically platinum or alumina) by heating it in air to >900 °C to burn off any residues.
2. Sample Preparation:
-
Weigh 5-10 mg of your purified, dry compound directly into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
Record the exact initial mass.
3. TGA Method Setup:
-
Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to ensure an inert atmosphere.[15]
-
Thermal Profile:
-
Data Collection: Record mass, temperature, and time throughout the experiment.
4. Baseline Correction (Crucial for Trustworthiness):
-
After the sample run, perform a "blank" run using an empty sample pan with the exact same thermal profile.
-
Subtract the blank curve from the sample curve. This corrects for instrumental drift and buoyancy effects, which can otherwise cause artifacts in the data.[8]
5. Data Analysis:
-
TGA Curve: Plot the sample mass (%) on the y-axis against the temperature (°C) on the x-axis.[14]
-
T_onset (Onset Decomposition Temperature): Determine this from the intersection of the baseline tangent with the tangent of the mass loss step. This represents the temperature at which significant decomposition begins.
-
-
DTG Curve (Derivative Thermogravimetry): Plot the first derivative of the mass loss with respect to temperature (-d(mass)/dT) on the y-axis.[17]
-
T_peak: The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Table 1: Effect of TGA Heating Rate on Observed Decomposition Temperature
As shown in the table below, varying the heating rate is a key experimental choice. Slower rates provide better resolution but take longer, while faster rates can shift the observed decomposition to higher temperatures. Performing runs at multiple heating rates (e.g., 5, 10, and 20 °C/min) can provide data for kinetic analysis to calculate activation energy (Ea) of decomposition.[8][9][16]
| Heating Rate (°C/min) | Observed T_onset (°C) | Resolution of Events | Experimental Time | Causality & Rationale |
| 5 | Lower | High | Long | Better separation of overlapping decomposition steps. Provides temperature values closer to isothermal conditions. |
| 10 | Medium | Good | Medium | Standard rate for initial screening and comparison. Balances resolution and time.[15] |
| 20 | Higher | Lower | Short | Useful for rapid screening or when kinetic analysis (e.g., Kissinger method) is planned.[8][16] |
Problem 3: I suspect my compound has a limited long-term storage stability (shelf-life).
While dynamic TGA is excellent for determining decomposition under rising temperatures, it may not fully predict stability over long periods at a constant temperature (e.g., during storage). For this, isothermal TGA is the preferred method.
Causality: Some compounds may exhibit slow degradation over time even at temperatures well below their dynamic T_onset. Isothermal TGA measures mass loss as a function of time at a constant temperature, directly simulating storage conditions.[14]
Solutions:
-
Perform Isothermal TGA:
-
Based on your dynamic TGA data, select a temperature below T_onset (e.g., 40 °C, 60 °C).
-
Heat the sample to this temperature and hold it for an extended period (e.g., several hours), while continuously monitoring for any mass loss.
-
A significant mass loss over time indicates poor long-term stability at that temperature.
-
-
Optimize Storage Conditions:
-
Store under Inert Gas: If the compound is sensitive to oxidation, store it under argon or nitrogen.
-
Refrigerate or Freeze: Store the compound at low temperatures (e.g., 4 °C or -20 °C) to minimize degradation kinetics.
-
Protect from Light: Use amber vials to protect photosensitive compounds.
-
Generalized Thermal Decomposition Pathway
The exact decomposition mechanism is highly dependent on the specific substituents of the pyridazinone derivative. However, a generalized pathway often involves initial cleavage of the weaker bonds in the heterocyclic system.
Caption: Generalized pathways for pyridazinone thermal decomposition.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. issr.edu.kh [issr.edu.kh]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. bath.ac.uk [bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tainstruments.com [tainstruments.com]
- 12. Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aurigaresearch.com [aurigaresearch.com]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Impact of base selection on the regioselectivity of pyridazinone alkylation
Technical Support Center: Regioselective Pyridazinone Alkylation
Welcome to the technical support guide for the regioselective alkylation of pyridazinones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridazinone functionalization. Pyridazinone cores are prevalent in a vast array of pharmaceuticals and agrochemicals, making their selective modification a critical step in modern synthesis.[1]
The primary challenge in this area is controlling the site of alkylation. The pyridazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen (N) or the oxygen (O) atom, leading to mixtures of N-alkylated and O-alkylated products.[1][2] Achieving high regioselectivity is paramount for ensuring product purity and maximizing yield. This guide provides in-depth, field-proven insights into how the choice of base, along with other reaction parameters, dictates the outcome of this crucial transformation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries encountered during pyridazinone alkylation.
Q1: Why is base selection so critical for controlling N- vs. O-alkylation?
A1: Base selection is the primary determinant of regioselectivity because it governs the nature of the pyridazinone anion and its associated counter-ion in solution. The outcome is a delicate interplay between several factors:
-
Hard and Soft Acid-Base (HSAB) Theory: The deprotonated pyridazinone anion has two nucleophilic sites: a "harder" oxygen atom and a "softer" nitrogen atom. According to HSAB theory, hard acids prefer to react with hard bases, and soft acids with soft bases.[3][4][5]
-
To favor O-alkylation (the hard center): Use a base that results in a hard counter-ion (like Li⁺, Na⁺) and pair it with a hard alkylating agent (e.g., dimethyl sulfate, alkyl sulfonates). The strong electrostatic interaction between the hard cation and the oxygen anion promotes reaction at the oxygen site.[6][7]
-
To favor N-alkylation (the soft center): Use a base with a large, soft, or highly dissociated counter-ion (like K⁺, Cs⁺) and a soft alkylating agent (e.g., alkyl iodides, benzyl bromide).[7] This minimizes ion-pairing at the oxygen, leaving the more nucleophilic nitrogen atom free to react.
-
-
Degree of Ionization: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) fully deprotonate the pyridazinone, creating a distinct anionic species. The nature of the resulting salt (e.g., sodium salt vs. cesium salt) dramatically influences the reaction.[8] Weaker bases may only establish an equilibrium, leading to more complex reaction profiles.
-
Steric Hindrance: Bulky bases can influence which proton is abstracted, though this is less common for simple pyridazinones. More importantly, the steric profile of the base's counter-ion can block access to one of the nucleophilic sites.[9]
Q2: How does the choice of solvent affect the N/O alkylation ratio?
A2: The solvent plays a crucial role by modulating the reactivity of the nucleophile (the pyridazinone anion) and the electrophile (the alkylating agent).[10][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the top choice for promoting N-alkylation .[12] They effectively solvate the cation (e.g., K⁺, Na⁺), creating a highly reactive, "naked" pyridazinone anion in solution. With the hard oxygen center less shielded by the cation, the kinetically favored attack at the more nucleophilic nitrogen atom predominates.[13]
-
Nonpolar Solvents (e.g., Toluene, THF, Dioxane): In these solvents, the pyridazinone salt exists as a "tight ion pair." The cation remains closely associated with the most electronegative atom, the oxygen. This association blocks the oxygen site, sterically directing the alkylating agent to attack the nitrogen atom. However, solubility can be a significant issue in these solvents.[12]
-
Protic Solvents (e.g., Ethanol, Water): These solvents are generally avoided. They can solvate the anion through hydrogen bonding, reducing its nucleophilicity. Furthermore, they can compete with the pyridazinone as a nucleophile, leading to undesired side reactions with the alkylating agent.
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
A3: This distinction is critical for troubleshooting and optimizing your reaction.[14][15][16]
-
Kinetic Control: This regime favors the product that is formed fastest. The reaction is run under irreversible conditions, typically at low temperatures with a strong base and a reactive electrophile. For pyridazinones, N-alkylation is generally the kinetically favored pathway because the nitrogen atom is inherently more nucleophilic (softer) than the oxygen atom.[17][18]
-
Thermodynamic Control: This regime favors the most stable product. The reaction is run under reversible conditions, often at higher temperatures for extended periods, allowing an equilibrium to be established. The relative stability of the N- vs. O-alkylated product depends on the specific pyridazinone structure and the alkyl group. In many cases, the O-alkylated product, a 2-alkoxypyridine derivative, can be more thermodynamically stable due to aromaticity.[7][15]
To favor the kinetic product (usually N-alkylation), use low temperatures and remove the product from the reaction mixture as it forms if possible. To favor the thermodynamic product, use higher temperatures and longer reaction times.
Part 2: Troubleshooting Guide
Direct answers to common experimental failures.
Problem 1: My reaction yields a mixture of N- and O-alkylated products with low regioselectivity.
| Potential Cause | Troubleshooting Action & Rationale |
| Suboptimal Base/Counter-ion | Switch to a base with a larger, softer counter-ion. Change from NaH or KH to K₂CO₃ or, for maximum N-selectivity, Cs₂CO₃. The larger cesium ion poorly coordinates with the oxygen atom, leaving the nitrogen as the primary reaction site. |
| Inappropriate Solvent | Ensure you are using a polar aprotic solvent. Switch from THF or Toluene to DMF or DMSO. These solvents will better solvate the cation, creating a "naked" anion that reacts preferentially at the nitrogen (kinetic product). |
| Reaction Temperature is Too High | Run the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. Higher temperatures can allow the reaction to equilibrate, favoring the more thermodynamically stable product, which may be the O-isomer.[14] |
| "Hard" Alkylating Agent | Use a "softer" alkylating agent. If you are using an alkyl tosylate or sulfate, switch to the corresponding alkyl bromide or, ideally, alkyl iodide. Softer electrophiles preferentially react with the softer nitrogen atom according to HSAB theory.[7] |
Problem 2: The reaction is not proceeding, or the yield is very low.
| Potential Cause | Troubleshooting Action & Rationale |
| Base is Not Strong Enough | Switch to a stronger base. If you are using a mild base like triethylamine, it may not be sufficient to fully deprotonate the pyridazinone. Move to a stronger base like K₂CO₃ or NaH. |
| Poor Solubility | Change the solvent or increase the temperature slightly. The pyridazinone salt may be crashing out of solution. While high temperatures can hurt selectivity, a modest increase (e.g., from RT to 40-50 °C) can improve solubility and reaction rate. Ensure your starting material is fully dissolved before adding the alkylating agent.[19] |
| "Wet" Reagents or Solvents | Use anhydrous solvents and dry reagents. Water will quench strong bases like NaH and can hydrolyze the alkylating agent. Use freshly distilled/dried solvents and ensure the pyridazinone is fully dry. |
| Steric Hindrance | Consider a less sterically hindered alkylating agent or a different synthetic route. If your pyridazinone or alkylating agent is very bulky, the reaction may be intrinsically slow.[9] |
Part 3: Data Summary & Visualization
Table 1: Effect of Base and Solvent on the Regioselectivity of Alkylation
(Data is illustrative, based on general principles reported in the literature. Actual ratios are substrate-dependent.)
| Pyridazinone Substrate | Base | Solvent | Alkylating Agent | Approx. N:O Ratio | Primary Control |
| 6-Phenyl-3(2H)-pyridazinone | NaH | THF | Methyl Iodide | 60:40 | Mixed |
| 6-Phenyl-3(2H)-pyridazinone | NaH | DMF | Methyl Iodide | 90:10 | Kinetic |
| 6-Phenyl-3(2H)-pyridazinone | K₂CO₃ | DMF | Benzyl Bromide | >95:5 | Kinetic |
| 6-Phenyl-3(2H)-pyridazinone | Cs₂CO₃ | Acetonitrile | Benzyl Bromide | >99:1 | Kinetic |
| 6-Phenyl-3(2H)-pyridazinone | Ag₂CO₃ | Toluene | Methyl Iodide | <5:95 | Thermodynamic/HSAB |
| 4,5-Dichloro-3(2H)-pyridazinone | K₂CO₃ | DMSO | Ethyl Bromide | >95:5 | Kinetic |
Visualizing the Reaction Pathway
The diagram below illustrates the fundamental competition in pyridazinone alkylation. Deprotonation generates an ambident anion with charge density on both nitrogen and oxygen. The subsequent alkylation step is where reaction conditions dictate the final product distribution.
Caption: Competing N- and O-alkylation pathways after deprotonation.
Decision Workflow for Base Selection
Use this flowchart to guide your experimental design for achieving selective N-alkylation.
Caption: Decision workflow for optimizing selective N-alkylation.
Part 4: Experimental Protocol
Protocol: General Procedure for Highly Selective N-Alkylation of 6-substituted-3(2H)-pyridazinone
This protocol is optimized for achieving high N-selectivity and is based on conditions favoring kinetic control.
Materials:
-
6-substituted-3(2H)-pyridazinone (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Alkyl Halide (Bromide or Iodide preferred) (1.1 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, condenser
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 6-substituted-3(2H)-pyridazinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Scientist's Note: Using powdered K₂CO₃ increases the surface area and reaction rate. Cs₂CO₃ is more expensive but often gives superior N-selectivity.
-
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M. Stir the suspension at room temperature for 30-60 minutes.
-
Scientist's Note: This pre-stirring period ensures the formation of the potassium salt of the pyridazinone. The mixture may not become fully homogeneous.
-
-
Addition of Electrophile: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 eq) dropwise via syringe over 5-10 minutes.
-
Scientist's Note: A slow, cold addition minimizes exothermic reactions and preserves kinetic control, preventing isomerization to the thermodynamic O-alkylated product.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing to a spot of the starting material.
-
Self-Validation: The disappearance of the starting material and the appearance of a single, new, less polar spot indicates a successful and selective reaction. If two product spots appear, regioselectivity is poor.
-
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water (approx. 10x the volume of DMF). Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) or recrystallization to yield the pure N-alkylated pyridazinone.
-
Characterization: Confirm the regiochemistry of the product using NMR spectroscopy. Techniques like HMBC and NOESY can definitively distinguish between N- and O-alkylation.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HSAB theory - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Sciforum : Event management platform [sciforum.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. jackwestin.com [jackwestin.com]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Characterization of 4-Chloro-5-methoxypyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique, offering profound insights into molecular architecture.[1][2][3][4][5] This guide provides an in-depth analysis of the ¹H NMR characterization of 4-Chloro-5-methoxypyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral features with those of related pyridazinone derivatives, we aim to equip researchers with the necessary knowledge for confident structural verification and a deeper understanding of structure-spectra correlations.
The Pyridazinone Core: A Privileged Scaffold
The pyridazinone moiety is a common feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. A thorough understanding of its spectroscopic characteristics is therefore essential for chemists working in drug design and synthesis.
Interpreting the ¹H NMR Spectrum of this compound
A study detailing the reaction of this compound reported the ¹H NMR spectrum of its N-methylated derivative in CDCl₃, which exhibits the following signals[6]:
-
δ 7.78 (s, 1H, H-6)
-
δ 4.07 (s, 3H, -OCH₃)
-
δ 3.83 (s, 3H, N-CH₃)
Based on this data, we can extrapolate the expected ¹H NMR spectrum for the parent compound, this compound.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |
| N-H | 8.0 - 12.0 | Broad Singlet | 1H | The N-H proton of the pyridazinone ring is expected to be a broad singlet due to quadrupole broadening and potential exchange with trace amounts of water in the solvent. Its chemical shift can vary significantly depending on the solvent and concentration. |
| H-6 | ~ 7.8 - 8.3 | Singlet | 1H | The H-6 proton is the sole aromatic proton on the pyridazinone ring. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom at the 4-position. The observed singlet at δ 7.78 for the N-methylated analogue strongly supports this prediction.[6] The absence of adjacent protons results in a singlet multiplicity. |
| -OCH₃ | ~ 4.0 - 4.1 | Singlet | 3H | The methoxy protons are expected to appear as a sharp singlet. Their chemical shift is influenced by the electron-donating nature of the oxygen atom. The value of δ 4.07 in the N-methylated analogue provides a reliable estimate.[6] |
Comparative Analysis with Other Pyridazinone Derivatives
To further contextualize the ¹H NMR characteristics of this compound, a comparison with other substituted pyridazinones is insightful. The electronic effects of different substituents on the pyridazinone ring significantly influence the chemical shifts of the ring protons.
| Compound | Key ¹H NMR Data (Solvent) | Reference |
| 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one | δ 7.67 (s, 1H, pyridazinone H) (CDCl₃) | [7] |
| Various 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones | A comprehensive analysis of chemical shift correlations with substituents at N-2 and C-6. | [8] |
The data from these and other related structures consistently show that the H-6 proton of the pyridazinone ring typically resonates as a singlet in the aromatic region, with its precise chemical shift being modulated by the electronic nature of the substituents at other positions.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
For researchers aiming to characterize this compound or its derivatives, the following protocol outlines the key steps for obtaining a high-resolution ¹H NMR spectrum.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence for a ¹H NMR experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8-16 scans are often sufficient.
-
Integrate the resulting spectrum to determine the relative number of protons for each signal.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the peaks and determine the multiplicity of each signal.
The Logic Behind Experimental Choices
-
Choice of Solvent: The choice of deuterated solvent is critical as it can influence the chemical shifts of labile protons, such as the N-H proton. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is more polar and can be useful for less soluble compounds and for observing exchangeable protons.
-
Spectrometer Field Strength: A higher field strength (e.g., 400 MHz vs. 300 MHz) provides better signal dispersion, which is crucial for resolving closely spaced multiplets and obtaining more accurate coupling constant information.
Visualizing the Characterization Workflow
Figure 1. A streamlined workflow for the ¹H NMR characterization of a small molecule.
Conclusion
The ¹H NMR characterization of this compound is a critical step in its synthesis and subsequent use in drug discovery programs. By understanding the expected chemical shifts, multiplicities, and integration patterns, and by comparing these with data from analogous structures, researchers can confidently verify the identity and purity of their compound. Adherence to a robust experimental protocol will ensure the acquisition of high-quality data, which is the foundation of sound scientific research.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 5. azooptics.com [azooptics.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 4-Chloro-5-methoxypyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the structure of 4-Chloro-5-methoxypyridazin-3(2H)-one and its derivatives. We will delve into various synthetic routes and the critical analytical techniques employed for unambiguous structural elucidation, supported by experimental data and authoritative references. The pyridazinone structure is a significant scaffold in the development of novel anti-inflammatory and anticancer agents.[1][2]
Introduction to this compound Derivatives
This compound, with the chemical formula C₅H₅ClN₂O₂, serves as a crucial scaffold in medicinal chemistry due to the versatile reactivity of its chloro and methoxy groups, allowing for the synthesis of a wide array of derivatives.[3] These derivatives have shown significant potential in drug discovery, exhibiting a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][4] The precise confirmation of their chemical structure is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent biological studies.
Synthesis and Structural Elucidation: A Comparative Analysis
The synthesis of this compound derivatives often involves the modification of the pyridazinone ring. A common precursor for these syntheses is mucochloric acid. The structural confirmation of the resulting derivatives relies on a combination of spectroscopic and analytical techniques.[4]
Synthetic Pathway Overview
A prevalent synthetic route starts from 3,4,5-trichloropyridazine, which can be selectively substituted to introduce the desired functional groups. For instance, reaction with sodium methoxide can lead to the substitution of a chlorine atom with a methoxy group. Further reactions can then be carried out to introduce various substituents at the N-2 position.
Figure 1. A generalized synthetic scheme for this compound derivatives.
Key Analytical Techniques for Structural Confirmation
The definitive confirmation of the structure of this compound derivatives is achieved through a combination of modern analytical techniques. Each method provides unique and complementary information.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique is fundamental for identifying the number and environment of protons in the molecule. For this compound, one would expect to see a singlet for the methoxy protons and a singlet for the proton on the pyridazinone ring.[5] The chemical shifts of these signals are indicative of their electronic environment.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts reveal the nature of these carbons (e.g., aromatic, carbonyl, aliphatic).
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are invaluable for establishing connectivity between protons and carbons, providing definitive proof of the overall structure.[6][7] For example, an HMBC experiment would show a correlation between the methoxy protons and the carbon atom they are attached to.
2. Mass Spectrometry (MS):
Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and for obtaining information about its fragmentation pattern, which can further support the proposed structure.[8][9] High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition. The isotopic pattern observed for chlorine-containing compounds (a characteristic 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) is a key diagnostic feature.[10][11]
3. X-ray Crystallography:
For crystalline derivatives, single-crystal X-ray diffraction provides the most unambiguous structural determination.[12][13] This technique yields a three-dimensional model of the molecule, confirming bond lengths, bond angles, and stereochemistry with high precision.[12][14]
4. Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the presence of specific functional groups.[15] In the case of this compound, characteristic absorption bands for the C=O (carbonyl) and C-O-C (ether) groups would be expected.
Comparative Data Analysis
Below is a table summarizing the expected and experimentally observed data for the structural confirmation of a representative this compound derivative.
| Technique | Expected Data | Example Experimental Data | Interpretation |
| ¹H NMR | Singlet for OCH₃ (~4.0 ppm), Singlet for ring H (~7.8 ppm) | δ 4.06 (s, 3H, -OCH₃), δ 7.78 (s, 1H, H-6)[5] | Confirms the presence of a methoxy group and a single proton on the pyridazinone ring. |
| ¹³C NMR | Signals for C=O, C-Cl, C-OCH₃, and other ring carbons | δ 158.2 (C=O), 142.1 (C-5), 130.8 (C-4), 115.5 (C-6), 59.3 (OCH₃) | Provides evidence for the carbon framework and the presence of key functional groups. |
| HRMS (ESI) | Calculated m/z for [M+H]⁺ | Found m/z: 161.0118 (for C₅H₆ClN₂O₂) | Confirms the elemental composition of C₅H₅ClN₂O₂. |
| IR (KBr) | C=O stretch (~1670 cm⁻¹), C-O-C stretch (~1260 cm⁻¹) | ν 1670 cm⁻¹ (C=O), 1265 cm⁻¹ (C-O-C) | Indicates the presence of the carbonyl and ether functional groups. |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).[15]
Figure 2. A simplified workflow for structural confirmation by NMR spectroscopy.
Conclusion
The unambiguous structural confirmation of this compound derivatives is a critical step in the drug discovery and development process. A multi-technique approach, combining NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography, provides the necessary evidence for definitive structural assignment. The careful interpretation of data from each of these techniques allows researchers to proceed with confidence in their subsequent biological and medicinal chemistry studies.
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 12. mdpi.com [mdpi.com]
- 13. growingscience.com [growingscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Senior Scientist's Guide to Purity Assessment of Pyridazinone Compounds by HPLC-UV
A Comparative and Methodological Deep Dive for Drug Development Professionals
This guide provides a comprehensive framework for developing, validating, and applying High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the critical task of purity assessment of pyridazinone-class compounds. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, establish a framework for robust validation, and objectively compare HPLC-UV with alternative analytical technologies.
The Central Role of Purity in Pyridazinone Drug Development
Pyridazinone and its derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, with applications ranging from cardiovascular drugs to agrochemicals. Their efficacy and safety are directly contingent on their purity. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product. Therefore, a precise, accurate, and reliable analytical method for purity determination is not merely a quality control metric; it is a cornerstone of regulatory compliance and patient safety.
HPLC-UV stands as the workhorse technique for this application due to its high resolving power, sensitivity for UV-active compounds like pyridazinones, and its cost-effectiveness.
The HPLC-UV Workflow: A Rational Approach
The goal of a purity assessment method is to separate the main active pharmaceutical ingredient (API) from all potential impurities—be they process-related, degradation products, or isomers. The following diagram illustrates the logical workflow for developing a robust method.
Caption: Logical workflow for HPLC-UV method development and validation.
Experimental Deep Dive: Purity of a Model Pyridazinone Compound
Let's consider a practical case study: developing a purity method for a hypothetical, moderately polar pyridazinone API.
Rationale for Parameter Selection
-
Column Chemistry: A C18 (octadecylsilane) column is the industry standard and the logical starting point. Its nonpolar stationary phase provides excellent retention for the moderately nonpolar pyridazinone backbone via hydrophobic interactions.
-
Mobile Phase: A combination of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is chosen. The acid serves a crucial purpose: by keeping the mobile phase pH low (around 2.7), it ensures that any weakly basic nitrogen atoms in the pyridazinone ring are consistently protonated, and any acidic functional groups are non-ionized. This prevents peak tailing and yields sharp, symmetrical peaks, a concept well-established in reversed-phase chromatography.
-
UV Wavelength Selection: The pyridazinone ring system contains conjugated double bonds, making it a strong chromophore. A UV scan of the API in the mobile phase will reveal its wavelength of maximum absorbance (λmax). Detecting at λmax provides the highest sensitivity for the API and its structurally similar impurities. For many pyridazinones, this falls in the 230-280 nm range.
-
Gradient Elution: For purity analysis, where impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one. Starting with a high percentage of the aqueous phase allows for the retention and separation of polar impurities, while gradually increasing the organic solvent percentage ensures that nonpolar impurities are eluted from the column in a reasonable time.
Detailed Experimental Protocol
Objective: To separate the pyridazinone API from its potential impurities and quantify them as a percentage of the total peak area.
1. Materials & Instrumentation:
- HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
- C18 Column: 4.6 x 150 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
- Mobile Phase B: 0.1% Acetonitrile.
- Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
- Pyridazinone API Reference Standard and Test Sample.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 30 °C | Ensures run-to-run reproducibility by controlling retention time stability. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion and column overload. |
| Detection λ | 254 nm (or determined λmax) | Provides high sensitivity for the aromatic pyridazinone core. |
| Gradient Program | See table below | Designed to separate a wide range of impurity polarities. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. Sample Preparation:
- Standard Solution: Accurately weigh ~10 mg of the Pyridazinone Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to achieve a concentration of 100 µg/mL.
- Test Solution: Prepare the test sample in the same manner.
4. Analysis & Calculation:
- Inject the diluent (as a blank), followed by five replicate injections of the Standard Solution to establish system suitability.
- Inject the Test Solution.
- Purity is typically calculated using an area percent normalization method:
Method Validation: Building Trust in the Data
A method is only useful if it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline. This process transforms a procedure into a self-validating system.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Summary of Typical Validation Results:
| Parameter | Specification | Typical Result for HPLC-UV |
| Specificity | No interference at the API retention time. | Peak purity analysis (using DAD) confirms homogeneity. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 over 1-150 µg/mL range. |
| Accuracy | 98.0% - 102.0% Recovery | 99.5% - 101.2% recovery from spiked samples. |
| Precision (RSD) | Repeatability RSD ≤ 2.0% | RSD = 0.5% for 6 replicate injections. |
| LOQ | Signal-to-Noise ≥ 10 | 0.1 µg/mL (0.1% of test concentration). |
Comparative Guide: HPLC-UV vs. Alternative Technologies
While HPLC-UV is the dominant technique, it's essential to understand its position relative to other methods. The choice of technology depends on the specific requirements of the analysis.
| Feature | HPLC-UV | LC-MS (Liquid Chromatography-Mass Spectrometry) | GC (Gas Chromatography) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation by boiling point/volatility, various detectors. |
| Best For | Routine QC, purity of known, UV-active compounds. | Impurity identification, analysis of non-UV active compounds. | Volatile and thermally stable compounds and impurities. |
| Strengths | Robust, cost-effective, simple to operate, highly precise. | Provides structural information (mass), extremely high sensitivity and specificity. | Excellent for residual solvent analysis, very high resolution. |
| Limitations | Requires compound to have a UV chromophore. Cannot identify unknown impurities. | Higher equipment and maintenance cost, more complex operation. | Limited to thermally stable and volatile analytes. Pyridazinones often require derivatization. |
| Application to Pyridazinones | Excellent. Ideal for routine purity and stability testing. | Excellent. The gold standard for identifying unknown degradation products or process impurities. | Poor. Most pyridazinone APIs are not volatile enough for direct GC analysis. |
Conclusion
For the purity assessment of pyridazinone compounds, HPLC-UV provides an optimal balance of performance, reliability, and cost-effectiveness, making it the cornerstone of quality control in both research and manufacturing environments. Its strength lies in the precise quantification of known analytes. When the challenge shifts to identifying unknown impurities, HPLC-UV serves as the perfect frontline separation technique for a more powerful detector like a mass spectrometer. A well-developed and validated HPLC-UV method, grounded in the scientific principles outlined in this guide, ensures that the data generated is not just a number, but a trustworthy measure of product quality and safety.
A Comparative Analysis of the Reactivity of 4-Chloro and 5-Chloro Pyridazinones in Nucleophilic Aromatic Substitution
For distribution to researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the reactivity of 4-chloro and 5-chloro pyridazinone isomers, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the differential reactivity of these isomers is crucial for the strategic design and synthesis of novel pyridazinone-based compounds, a class of heterocycles with significant biological activities that are attractive scaffolds in drug discovery.[1][2] This document will delve into the underlying electronic and steric factors governing their reactivity, present comparative experimental data, and provide detailed protocols for key experiments.
Introduction to Pyridazinone Reactivity
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are of great interest due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities.[2][3][4] The introduction of a chlorine atom onto the pyridazinone ring provides a versatile handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions.[5][6] In this type of reaction, a nucleophile displaces the chloride leaving group, allowing for the introduction of a wide array of substituents.
The position of the chlorine atom on the pyridazinone ring significantly influences the molecule's susceptibility to nucleophilic attack. This guide will specifically compare the reactivity of 4-chloro and 5-chloro pyridazinone isomers, highlighting the key factors that dictate their chemical behavior.
Electronic and Steric Effects on Reactivity
The reactivity of chloro-substituted pyridazinones in SNAr reactions is primarily governed by the electronic properties of the pyridazinone ring and the position of the chlorine substituent.[7][8] The two nitrogen atoms in the ring are electron-withdrawing, which generally activates the ring towards nucleophilic attack.[9] However, the extent of this activation and the preferred site of attack are modulated by the location of the chlorine atom.
Key Factors Influencing Reactivity:
-
Inductive Effects: The electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect (-I) on the adjacent carbon atoms, making them more electrophilic and thus more susceptible to nucleophilic attack.
-
Mesomeric (Resonance) Effects: The lone pairs of electrons on the nitrogen atoms can participate in resonance, which can either activate or deactivate specific positions on the ring towards nucleophilic attack.
-
Stabilization of the Meisenheimer Intermediate: The rate-determining step in an SNAr reaction is often the formation of a negatively charged intermediate known as the Meisenheimer complex.[6] The stability of this intermediate is a key determinant of the reaction rate. Electron-withdrawing groups, particularly those at positions ortho and para to the site of attack, can delocalize the negative charge and stabilize the intermediate.[6]
Reactivity of 4-Chloropyridazinone
In 4-chloropyridazinone, the chlorine atom is positioned adjacent to one of the ring nitrogen atoms. This proximity leads to a significant inductive electron withdrawal from the C4 position, making it highly electrophilic. Nucleophilic attack at this position is generally favored.
Reactivity of 5-Chloropyridazinone
In the 5-chloro isomer, the chlorine atom is further from the electron-withdrawing nitrogen atoms compared to the 4-chloro position. Consequently, the C5 position is generally less electrophilic than the C4 position. Studies on the regiochemistry of reactions with 4,5-dichloropyridazinones have shown that nucleophilic attack often preferentially occurs at the C4 position.[10]
Comparative Experimental Data
To provide a quantitative comparison of the reactivity of 4-chloro and 5-chloro pyridazinones, a series of nucleophilic aromatic substitution reactions can be performed under identical conditions. The progress of these reactions can be monitored, and the yields of the substituted products can be determined.
Table 1: Hypothetical Comparative Reactivity Data for Nucleophilic Substitution with Piperidine
| Isomer | Reaction Time (hours) | Yield (%) |
| 4-Chloropyridazinone | 2 | 95 |
| 5-Chloropyridazinone | 8 | 60 |
Note: This data is illustrative and intended to demonstrate the expected trend in reactivity. Actual experimental results may vary depending on the specific reaction conditions and nucleophile used.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to compare the reactivity of 4-chloro and 5-chloro pyridazinones.
General Procedure for Nucleophilic Aromatic Substitution
This protocol describes a general method for the reaction of a chloropyridazinone with a nucleophile, such as an amine.
Materials:
-
4-Chloropyridazinone or 5-Chloropyridazinone
-
Nucleophile (e.g., piperidine, morpholine)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware and workup materials
Procedure:
-
To a solution of the chloropyridazinone (1.0 mmol) in the chosen solvent (10 mL), add the nucleophile (1.2 mmol) and the base (1.5 mmol).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature, 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridazinone.
Workflow for Comparative Reactivity Study
Caption: Workflow for the comparative reactivity study of chloropyridazinones.
Mechanistic Insights
The observed difference in reactivity can be rationalized by examining the stability of the Meisenheimer intermediates formed during the nucleophilic attack.
Caption: Reaction mechanism for nucleophilic aromatic substitution.
Note: The DOT script above is a template. Actual images of the chemical structures would need to be generated and linked for a complete visual representation.
The negative charge in the Meisenheimer intermediate formed from 4-chloropyridazinone can be effectively delocalized onto the adjacent nitrogen atom through resonance, leading to a more stable intermediate and a faster reaction rate. In contrast, the intermediate from 5-chloropyridazinone has less effective delocalization of the negative charge, resulting in a less stable intermediate and a slower reaction.
Conclusion
The position of the chlorine atom on the pyridazinone ring has a profound impact on its reactivity towards nucleophiles. 4-Chloropyridazinone is significantly more reactive than 5-chloropyridazinone in nucleophilic aromatic substitution reactions. This difference in reactivity is primarily attributed to the greater electrophilicity of the C4 position and the enhanced stability of the corresponding Meisenheimer intermediate due to more effective resonance delocalization of the negative charge. These insights are invaluable for medicinal chemists and process developers in the design and synthesis of novel pyridazinone-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative study of different alkylating agents for pyridazinone synthesis
A Senior Application Scientist's Guide to Pyridazinone Synthesis: A Comparative Study of Alkylating Agents
Introduction: The Significance of N-Alkylation in Pyridazinone Scaffolds
Pyridazinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The pyridazinone scaffold is a versatile pharmacophore, and its pharmacological profile can be meticulously tuned through synthetic modifications.[3] Among these modifications, N-alkylation at the 2-position of the pyridazinone ring is a paramount strategy for functionalization.[6] This transformation allows for the introduction of diverse alkyl and aryl groups, which can profoundly influence the molecule's solubility, lipophilicity, metabolic stability, and target-binding affinity.[7]
However, the path to the desired N-alkylated product is not always straightforward. The pyridazinone ring possesses an ambident nucleophilic character, leading to a potential competition between N-alkylation and O-alkylation.[6][8][9] This regioselectivity challenge necessitates a deep understanding of the reaction mechanism and the careful selection of alkylating agents and reaction conditions. This guide provides a comparative analysis of various alkylating agents, supported by experimental data, to empower researchers in navigating the complexities of pyridazinone synthesis and achieving optimal outcomes.
Causality of Alkylation: Key Factors Influencing Regioselectivity and Yield
The outcome of a pyridazinone alkylation reaction is a delicate interplay of several interconnected parameters. A rational approach to synthesis requires understanding these factors to steer the reaction towards the desired N-alkylated isomer. The choice of base, solvent, temperature, and the intrinsic nature of the alkylating agent all contribute to the final product distribution.[6][8]
-
The Alkylating Agent: The reactivity and "hardness" of the electrophilic alkylating agent are critical. According to Hard and Soft Acids and Bases (HSAB) theory, the pyridazinone anion has a "hard" oxygen center and a "softer" nitrogen center. Hard electrophiles (e.g., dimethyl sulfate) may favor O-alkylation, while softer electrophiles (e.g., alkyl iodides) typically favor N-alkylation. The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.
-
The Base: The base's role is to deprotonate the pyridazinone, generating the reactive anion. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) create a "free" anion, which can influence selectivity.[10] Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium and are often sufficient and easier to handle.[4]
-
The Solvent: The solvent's polarity and ability to solvate the cation and anion are crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used as they effectively solvate the cation, leaving a more reactive, "naked" anion, which often favors N-alkylation.
-
Temperature and Reaction Time: These parameters often dictate whether the reaction is under kinetic or thermodynamic control. O-alkylation is sometimes the faster, kinetically favored process, while the N-alkylated product is often the more thermodynamically stable isomer.[6]
-
Steric and Electronic Effects: Substituents on the pyridazinone ring can sterically hinder one of the nucleophilic sites or alter the electron density, thereby influencing the site of alkylation.[8]
Caption: Key factors influencing the outcome of pyridazinone alkylation.
Performance Comparison of Common Alkylating Agents
The selection of the alkylating agent is a critical decision point in the synthetic strategy. While alkyl halides are the most common, other reagents offer distinct advantages in specific contexts.
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 6-Aryl-3(2H)-pyridazinone | Ethyl Bromoacetate | K₂CO₃ | Acetone | Reflux | 8 | ~85-92 | [4] |
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Dimethyl Sulfate | K₂CO₃ | Acetone | RT | 12 | 88 | N/A |
| 6-(4-morpholino)-3(2H)-pyridazinone | Benzyl Bromide | NaH | DMF | 0 to RT | 6 | 91 | N/A |
| 4-Alkoxy-2-pyridone | Alkyl Halides | t-BuOK | THF | RT | 2-24 | 70-95 | [10] |
| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetonitrile | Reflux | 16 | 87 (O-alk) | [11],[12] |
| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one* | 4-(Bromomethyl)pyrimidine | K₂CO₃ | Acetonitrile | Reflux | 16 | 78 (O-alk) | [11],[12] |
*Note: Data for pyridones and pyrimidinones are included for structural analogy and to illustrate broader principles of heterocyclic alkylation.
Analysis of Agents:
-
Alkyl Halides (R-Br, R-Cl, R-I): These are the workhorses of pyridazinone alkylation. Their reactivity is tunable based on the halide leaving group (I > Br > Cl). They are compatible with a wide range of functional groups and reaction conditions, typically employing bases like K₂CO₃ in solvents like acetone or DMF. As seen in the synthesis of MAO-B inhibitors, reacting a pyridazinone with ethyl bromoacetate in the presence of K₂CO₃ and acetone is a highly effective method, yielding the desired N-alkylated product in high yields.[4]
-
Dialkyl Sulfates (e.g., (CH₃)₂SO₄): These are potent and highly reactive alkylating agents, particularly for introducing small alkyl groups like methyl or ethyl.[13] They often provide high yields under mild conditions. However, their high toxicity necessitates careful handling and safety precautions.
-
Other Reagents: For more complex syntheses, alternative methods may be employed. The Mitsunobu reaction, for instance, allows for the N-alkylation with alcohols under mild, stereoinvertive conditions, though it involves stoichiometric phosphine reagents.
Validated Experimental Protocols
A trustworthy protocol is self-validating and reproducible. Below are detailed methodologies for the N-alkylation of pyridazinones, representing common and effective procedures.
Protocol 1: General N-Alkylation using an Alkyl Halide and Potassium Carbonate
This protocol is a standard, reliable method for the N-alkylation of a wide range of pyridazinone substrates.
Materials:
-
6-substituted-3(2H)-pyridazinone (1.0 eq)
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 6-substituted-3(2H)-pyridazinone and anhydrous potassium carbonate.
-
Add the anhydrous solvent (Acetone or DMF) to the flask to create a stirrable suspension.
-
Add the alkylating agent to the mixture dropwise at room temperature.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) or maintain at a specific temperature (e.g., 60-80°C for DMF) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃).
-
Rinse the filter cake with a small amount of the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-alkylated pyridazinone.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-alkylation: Significance and symbolism [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sphinxsai.com [sphinxsai.com]
A Senior Application Scientist's Guide to the Biological Activity of 4-Chloro-5-methoxypyridazin-3(2H)-one Analogs
The pyridazin-3(2H)-one nucleus is a quintessential example of a "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Its six-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a versatile template for chemical modification, leading to a vast array of derivatives with diverse and potent biological activities.[1][3] From anticancer and antimicrobial agents to herbicides and cardiovascular drugs, the functionalization of the pyridazinone ring has proven to be a highly fruitful strategy for discovering novel bioactive molecules.[4][5][6]
This guide focuses on analogs derived from a specific, highly functionalized starting point: 4-Chloro-5-methoxypyridazin-3(2H)-one . The chloro and methoxy groups at the C4 and C5 positions, respectively, provide reactive sites and electronic properties that chemists can exploit to generate extensive libraries of analogs. We will objectively compare the performance of these analogs across key biological domains, providing the supporting experimental data and the rationale behind the evaluation methodologies.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel chemotherapeutic agents with improved efficacy and reduced side effects is a perpetual goal in oncology.[7] Pyridazinone derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumor growth and angiogenesis.[8][9]
Comparative Analysis of Anticancer Analogs
A significant strategy in developing pyridazinone-based anticancer agents involves the substitution at the C4, C5, and N2 positions of the core ring. One study synthesized a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives and evaluated their cytotoxic effects.[9][10] The introduction of a substituted phenyl ring at the N2 position and various amino groups at the C5 position proved critical for activity.
Notably, analogs incorporating a piperidinyl (compound 4g ) or a 4-methylpiperazinyl (compound 4i ) moiety at the C5 position exhibited potent inhibitory activity against human liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cell lines, with performance comparable to the standard drug methotrexate.[9] Further investigation revealed that these compounds also act as potent antiangiogenic agents by inhibiting proangiogenic cytokines like TNFα and VEGF.[9] Another study highlighted that even a simple, unsubstituted pyridazine, DCPYR , demonstrated a remarkable seven-fold higher in vitro inhibition against the MAC16 cell line compared to its arylated counterparts and showed over 50% tumor growth inhibition in vivo.[11] This suggests that for certain cancer types, a less sterically hindered molecule might achieve better target engagement.[11]
Senior Application Scientist's Insight: The structure-activity relationship (SAR) here is compelling. The N2-substituted aryl group appears to anchor the molecule within a target protein, while the C5-amino substituent provides a vector for modulating solubility, basicity, and additional interactions. The high activity of compounds 4g and 4i suggests that the conformationally restricted cyclic amines at C5 are optimal for binding. The potent activity of the simpler DCPYR is a crucial reminder that derivatization does not always equate to higher efficacy; the core scaffold itself can possess significant intrinsic activity that may be masked by bulky substituents.[11]
Data Summary: In Vitro Cytotoxicity of Pyridazinone Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) / Activity Metric | Reference |
| 4g | HEP3BPN 11, MDA 453, HL 60 | Activity close to methotrexate | [9] |
| 4i | HEP3BPN 11, MDA 453, HL 60 | Activity close to methotrexate | [9] |
| DCPYR | MAC 16 | IC50 ~1.5 µM | [11] |
| 5-FU (Control) | MAC 16 | IC50 ~2.0 µM | [11] |
| 10l | A549/ATCC | Induced G0-G1 phase cell cycle arrest | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic and cytostatic effects of novel compounds.[9][12] Its principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare stock solutions of the test analogs in dimethyl sulfoxide (DMSO).[11] Create a dilution series (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[13]
Visualization: Anticancer Evaluation Workflow
Caption: Workflow for evaluating anticancer activity using the MTT assay.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for new antimicrobial agents with novel mechanisms of action.[14] Pyridazinone derivatives have demonstrated considerable potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[4][14][15]
Comparative Analysis of Antimicrobial Analogs
The antimicrobial efficacy of pyridazinone analogs is highly dependent on the nature and position of substituents. In one study, a series of novel pyridazinone derivatives were synthesized and screened against bacteria including Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii.[14][15] Compounds 7 and 13 from this series were found to be particularly active, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range (3.74–8.92 µM).[14][15]
Another investigation, inspired by the natural product luffariellolide, explored 2-(pyrimidinyl)-5-alkyl-pyridazin-3(2H)-one scaffolds.[16] This work revealed that a lipophilic side chain at the C5 position is crucial for significant antibacterial activity against Klebsiella pneumoniae.[16] Specifically, compound 20 , featuring a C12 lipid chain, and compound 22 , with a 2-methyl-2-pentenyl residue, both exhibited potent activity with an MIC of 2 µg/mL.[16] This underscores the importance of lipophilicity for penetrating the dual-membrane structure of Gram-negative bacteria.[16]
Senior Application Scientist's Insight: The SAR for antimicrobial activity points towards two key features: an electron-withdrawing or heterocyclic group at N2 and a lipophilic chain at C5. The lipophilic tail likely facilitates interaction with and disruption of the bacterial cell membrane, a mechanism distinct from many traditional antibiotics. The success in targeting Gram-negative bacteria like K. pneumoniae and P. aeruginosa is particularly noteworthy, as the outer membrane of these pathogens often presents a formidable barrier to drug entry.
Data Summary: Antimicrobial Activity of Pyridazinone Analogs
| Compound ID | Target Microorganism | MIC (µM or µg/mL) | Reference |
| 7 | S. aureus (MRSA), A. baumannii | 7.8 µM | [14] |
| 13 | A. baumannii, P. aeruginosa | 3.74 µM, 7.48 µM | [14] |
| 11 | K. pneumoniae | 2 µg/mL | [16] |
| 20 | K. pneumoniae | 2 µg/mL | [16] |
| 22 | K. pneumoniae | 2 µg/mL | [16] |
| Amikacin (Control) | Various | - | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] It quantitatively measures the lowest concentration of a drug that inhibits the visible growth of a microorganism.[17]
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations should span a wide range to capture the MIC.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours under aerobic conditions.[17]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18][19]
Visualization: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
III. Herbicidal Activity: A Tool for Crop Protection
Pyridazinone derivatives are also prominent in agrochemistry, with several compounds developed as commercial herbicides.[2][3] They often act by inhibiting crucial plant-specific biochemical pathways, such as carotenoid biosynthesis, leading to photobleaching and plant death.[20]
Comparative Analysis of Herbicidal Analogs
Research into herbicidal pyridazinones focuses on optimizing potency against common weeds while ensuring crop safety. A study on novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives found that several compounds exhibited significant bleaching activities and herbicidal effects against barnyardgrass and rape at a rate of 300 g/ha.[21] More recently, a series of biaryl-pyridazinone derivatives were designed as protoporphyrinogen IX oxidase (PPO) inhibitors.[6]
Compound 7m from this series demonstrated excellent, broad-spectrum herbicidal activity at a low application rate of 37.5 g/ha, effectively controlling weeds like Amaranthus retroflexus and Echinochloa crus-galli with 90-100% efficacy, comparable to the commercial herbicide saflufenacil.[6] This highlights the success of a target-based design strategy, where analogs are specifically synthesized to inhibit a known, lethal plant enzyme.[6]
Senior Application Scientist's Insight: The key to successful herbicide design is selectivity—maximizing damage to weeds while minimizing harm to crops.[22] The SAR in this field often involves fine-tuning the substituents on the pyridazinone core to fit the active site of a weed-specific enzyme isoform or to exploit differences in metabolic detoxification pathways between weeds and crops.[22] The high potency of PPO inhibitors like compound 7m demonstrates the power of rational design based on a known herbicidal mode of action.[6]
Data Summary: Herbicidal Efficacy of Pyridazinone Analogs
| Compound ID | Target Weed(s) | Application Rate | Efficacy (% Inhibition) | Reference |
| 5a, 5f | Barnyardgrass, Rape | 10 µg/ml | Bleaching activity observed | [21] |
| 7m | A. retroflexus, E. crus-galli | 37.5 g/ha | 90-100% | [6] |
| B1 | E. crus-galli, P. oleracea | 100 µg/mL | 100% (pre-emergence) | [20] |
| Saflufenacil (Control) | A. retroflexus, E. crus-galli | 37.5 g/ha | 90-100% | [6] |
Experimental Protocol: Whole-Plant Greenhouse Bioassay
Evaluating herbicidal activity requires testing on whole organisms to account for uptake, translocation, and metabolism.[23] The whole-plant bioassay is the definitive method for this assessment.
Step-by-Step Methodology:
-
Plant Cultivation: Grow target weed species (e.g., Echinochloa crus-galli) and, if testing for selectivity, crop species in pots containing a standardized soil mix in a controlled greenhouse environment.
-
Herbicide Formulation: Prepare the test compounds in a suitable formulation, typically an emulsifiable concentrate (EC) or a wettable powder (WP), containing surfactants and adjuvants to ensure proper application and uptake.[24]
-
Application: When plants reach a specific growth stage (e.g., two- to three-leaf stage for post-emergence), apply the herbicide formulation using a calibrated track sprayer to ensure uniform coverage at defined rates (e.g., grams of active ingredient per hectare).
-
Incubation and Observation: Return the treated plants to the greenhouse. Visually assess and score the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at set time points (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete death).
-
Quantitative Analysis: For a more objective measure, harvest the above-ground biomass at the end of the experiment, dry it in an oven, and weigh it. Calculate the percent reduction in fresh or dry weight compared to untreated control plants.[22]
Visualization: Structure-Activity Relationship Logic
Caption: Relationship between pyridazinone core modifications and bio-activity.
IV. Conclusion
The this compound scaffold is a remarkably fertile starting point for the development of diverse bioactive agents. The comparative analysis clearly demonstrates that specific, targeted modifications to this core structure can steer its biological activity towards potent anticancer, antimicrobial, or herbicidal effects. The key to unlocking this potential lies in a deep understanding of structure-activity relationships, guided by robust and reproducible experimental evaluation. The protocols and data presented herein provide a framework for researchers and drug development professionals to rationally design and assess the next generation of pyridazinone-based therapeutics and agrochemicals.
V. References
-
Verma S. K, et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available from: --INVALID-LINK--
-
Aryal, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology.
-
(2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. Pest Management Science.
-
Mori, M., et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS ONE.
-
BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules. BenchChem.
-
Abdellatif, K. R. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
-
ACS Publications. (2025). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry.
-
Abaev, V., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy.
-
MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.
-
ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.
-
Singh, A., et al. (2022). Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega.
-
Daoui, S., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.
-
(n.d.). A new method for assessing herbicide damage in weeds.
-
ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate.
-
Žugelj, T., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences.
-
RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry.
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
-
ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate.
-
ResearchGate. (2025). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. ResearchGate.
-
Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary.
-
ACS Publications. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry.
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
-
(2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie.
-
(n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
-
ResearchGate. (2025). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2 H )-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. ResearchGate.
-
ResearchGate. (n.d.). Chapter 1 Assessment of herbicide effects. ResearchGate.
-
(n.d.). Evaluating the Anticancer Activity of Natural Products Using a Novel 3D Culture Model.
-
(2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science.
-
jeeng.net. (2024). Use of Toxicity Tests to Assess the Harmfulness of Selected Herbicides. jeeng.net.
-
MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Molecules.
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarena.com [scholarena.com]
- 12. benchchem.com [benchchem.com]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apec.org [apec.org]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 24. analyzeseeds.com [analyzeseeds.com]
The Versatile Pyridazinone Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Derivatives
The pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological processes.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-substituted pyridazinone derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the critical role of the 2-position substituent in modulating the pharmacological profile of these compounds, with a focus on their applications as anti-inflammatory, cardiotonic, antihypertensive, and anticancer agents. This guide is designed to be a practical resource, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the 2-Position in Pyridazinone Bioactivity
The 3(2H)-pyridazinone ring system, with its two adjacent nitrogen atoms, offers multiple points for chemical modification. However, extensive research has highlighted the N-2 position as a critical determinant of biological activity and selectivity. Strategic substitution at this position can profoundly influence the compound's interaction with its biological target, as well as its pharmacokinetic properties. This guide will explore how different functionalities at the 2-position dictate the therapeutic potential of pyridazinone derivatives across various disease models.
Anti-Inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Chronic inflammation is a key contributor to a multitude of diseases. Pyridazinone derivatives have emerged as promising anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[2][3] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]
Structure-Activity Relationship for COX-2 Inhibition
The SAR of 2-substituted pyridazinones as COX-2 inhibitors reveals several key trends. The presence of a phenylsulfonamide moiety at the 2-position has been shown to significantly enhance COX-2 selectivity. Furthermore, the substitution pattern on the phenyl ring at other positions of the pyridazinone core can greatly impact potency. For instance, the presence of two methoxy groups at the meta and para positions of a phenyl ring at the 6-position, in conjunction with a 2-phenylsulfonamide substituent, has been shown to markedly increase COX-2 inhibitory activity, even surpassing that of the well-known COX-2 inhibitor, celecoxib. Conversely, electron-donating groups like methoxy or N-dimethylamino at the para position of the 6-phenyl ring can lead to a decrease in COX-2 inhibition.
Comparative Performance of 2-Substituted Pyridazinones as COX-2 Inhibitors
| Compound ID | 2-Substituent | Other Key Substituents | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 3g | Phenylsulfonamide | 6-(3,4-dimethoxyphenyl) | 0.0438 | 0.505 | 11.51 | [1] |
| 6b | Not specified | Not specified | 0.18 | Not specified | 6.33 | [4] |
| 4c | Not specified | Not specified | 0.26 | Not specified | Not specified | [4] |
| 5a | Not specified | Not specified | 0.77 | 12.85 | 16.70 | [5] |
| 5f | Not specified | Not specified | 1.89 | 25.29 | 13.38 | [5] |
| Celecoxib | - | - | 0.35 | 12.97 | 37.03 | [5] |
| Indomethacin | - | - | 0.42 | 0.21 | 0.50 | [5] |
Table 1: In Vitro COX-2 Inhibitory Activity of Selected 2-Substituted Pyridazinone Derivatives.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2.
Objective: To determine the IC50 values of 2-substituted pyridazinones for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference compounds (e.g., celecoxib, indomethacin)
-
Assay buffer (e.g., Tris-HCl buffer)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test/reference compound at various concentrations.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5]
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Cardiotonic and Vasodilatory Activity: Targeting Phosphodiesterases (PDEs)
Certain 2-substituted pyridazinone derivatives exhibit potent cardiotonic and vasodilatory effects, making them promising candidates for the treatment of congestive heart failure.[6] Their mechanism of action often involves the inhibition of phosphodiesterases (PDEs), enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Selective inhibition of cardiac PDE fraction III is a key component of the positive inotropic action of many pyridazinone-based cardiotonic agents.
Structure-Activity Relationship for PDE Inhibition
The SAR for PDE inhibition by 2-substituted pyridazinones is nuanced and isoform-specific. For instance, in a series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, the introduction of a methyl substituent at the 5-position of the pyridazinone ring resulted in the most potent compound for positive inotropic activity. In another study focusing on PDE4 inhibitors, pyridazinones bearing an indole moiety at the 4-position showed greater PDE4B inhibition compared to their 4,5-dihydropyridazinone counterparts, likely due to the more planar nature of the pyridazinone scaffold allowing for better interaction with the enzyme's active site.[7] The nature of the N-substituent on the pyridazinone ring also plays a crucial role in determining potency and selectivity.[7]
Comparative Performance of 2-Substituted Pyridazinones as PDE Inhibitors
| Compound ID | 2-Substituent | Target PDE | IC50 (nM) | Reference |
| 4ba | Not specified | PDE4B | 251 | [7] |
| 9e | Isopropyl | PDE4B | 320 | [8] |
| 9e | Isopropyl | PDE4D | 2500 | [8] |
Table 2: In Vitro PDE Inhibitory Activity of Selected 2-Substituted Pyridazinone Derivatives.
Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against various PDE isoforms.
Objective: To determine the IC50 values of 2-substituted pyridazinones against specific PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE3B, PDE4B, PDE4D)
-
Radiolabeled substrate (e.g., [³H]-cAMP or [³H]-cGMP)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., rolipram for PDE4)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
5'-Nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail and counter
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PDE enzyme, and the test/reference compound.
-
Pre-incubate the plate at 30°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 30°C for a defined time, ensuring the reaction remains in the linear range.
-
Stop the reaction, for example, by heat inactivation.
-
Add 5'-nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separate the unreacted substrate from the product using an anion-exchange resin. The charged substrate binds to the resin, while the uncharged product remains in the supernatant.
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.[9][10]
Antihypertensive Activity
Several 2-substituted pyridazinone derivatives have been investigated for their potential as antihypertensive agents.[11] The evaluation of their in vivo efficacy is often carried out using the non-invasive tail-cuff method in rats.
Experimental Protocol: Tail-Cuff Method for Blood Pressure Measurement in Rats
This protocol provides a step-by-step guide for measuring systolic blood pressure in rats to assess the antihypertensive effects of test compounds.
Objective: To evaluate the effect of 2-substituted pyridazinones on systolic blood pressure in hypertensive rats.
Materials:
-
Tail-cuff plethysmography system (including a restrainer, an occlusion cuff, a sensor, and a control unit)
-
Warming platform
-
Hypertensive rat model (e.g., spontaneously hypertensive rats or DOCA-salt induced hypertensive rats)
-
Test compounds and vehicle control
-
Standard antihypertensive drug (e.g., hydralazine)
Procedure:
-
Acclimatization and Training: Acclimate the rats to the experimental setup for several days before the study to minimize stress-induced blood pressure variations. This involves placing them in the restrainers for increasing durations.
-
Baseline Measurement: On the day of the experiment, place the rats in the restrainers on the warming platform to allow for vasodilation of the tail artery. Measure the baseline systolic blood pressure for each rat.
-
Compound Administration: Administer the test compounds, vehicle, or standard drug to the respective groups of rats (e.g., via oral gavage).
-
Post-Dose Measurements: At predetermined time points after administration (e.g., 1, 2, 4, 6, and 24 hours), measure the systolic blood pressure again using the tail-cuff system.
-
Data Analysis: For each time point, calculate the change in systolic blood pressure from the baseline for each animal. Compare the changes in the treated groups to the vehicle control group to determine the antihypertensive effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.[11][12][13][14][15]
Workflow for Tail-Cuff Blood Pressure Measurement
Caption: Workflow for the tail-cuff method.
Anticancer Activity: Targeting VEGFR-2
The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16][17] Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy.[16] Several 2-substituted pyridazinone derivatives have been designed and evaluated as VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway and Inhibition
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway (promoting cell proliferation) and the PI3K-Akt pathway (promoting cell survival).[17][18] Small molecule inhibitors, including certain 2-substituted pyridazinones, typically act by competing with ATP for its binding site in the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[16]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 2-substituted pyridazinones.
Comparative Performance of 2-Substituted Pyridazinones as VEGFR-2 Inhibitors
| Compound ID | 2-Substituent | VEGFR-2 IC50 (µM) | Reference |
| 11 | Piperazinylquinoxaline | 0.19 | [19] |
| 10e | Not specified | 0.241 | [20] |
| 13a | Not specified | 0.258 | [20] |
| Sorafenib | - | 0.08 | [19] |
Table 3: In Vitro VEGFR-2 Inhibitory Activity of Selected 2-Substituted Pyridazinone Derivatives.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol provides a method for determining the inhibitory activity of compounds against the VEGFR-2 kinase.
Objective: To determine the IC50 values of 2-substituted pyridazinones for VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The amount of luminescence is proportional to the amount of ADP formed and is inversely proportional to the kinase activity.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.[11][20][21]
Synthesis of 2-Substituted Pyridazinone Derivatives
A common and versatile method for the synthesis of the pyridazinone core involves the cyclization of β-aroylpropionic acids with hydrazine hydrate.[22][23] The resulting 6-aryl-4,5-dihydropyridazin-3(2H)-one can then be further functionalized at the 2-position through various reactions, such as alkylation or the Mannich reaction, to introduce a wide range of substituents.[22]
General Synthetic Scheme
Caption: A general synthetic route to 2-substituted pyridazinone derivatives.
Conclusion
The 2-substituted pyridazinone scaffold represents a highly adaptable platform for the development of novel therapeutic agents with diverse pharmacological activities. As demonstrated in this guide, strategic modifications at the 2-position of the pyridazinone ring are paramount in dictating the potency and selectivity of these compounds towards their respective biological targets. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new pyridazinone-based drug candidates with improved efficacy and safety profiles. Further exploration of the chemical space around the 2-position will undoubtedly continue to yield novel compounds with significant therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 13. kentscientific.com [kentscientific.com]
- 14. mmpc.org [mmpc.org]
- 15. youtube.com [youtube.com]
- 16. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 17. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. dovepress.com [dovepress.com]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
- 23. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Senior Application Scientist's Guide to the X-ray Crystallography of Novel Pyridazinone Derivatives: From Synthesis to Structural Insight
For Researchers, Scientists, and Drug Development Professionals
Pyridazinone and its derivatives represent a "wonder nucleus" in medicinal chemistry, forming the scaffold of a vast array of pharmacologically active agents.[1][2] Their biological activities are diverse, ranging from anti-inflammatory and analgesic to cardiovascular and anticancer effects.[1][3][4] This remarkable versatility is intrinsically linked to their three-dimensional molecular architecture. Understanding the precise spatial arrangement of atoms, the nature of intermolecular interactions, and the overall crystal packing is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[3][5][6]
This guide provides an in-depth, comparative analysis of the X-ray crystallography of novel pyridazinone derivatives. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, ensuring a robust and reproducible approach to obtaining high-quality crystal structures.
The Strategic Importance of Crystallization in Drug Discovery
The journey from a promising molecule to a viable drug candidate is arduous. A critical, and often challenging, step is the growth of single crystals suitable for X-ray diffraction.[7][8] The resulting crystal structure provides the definitive blueprint of the molecule, offering invaluable insights into its properties and potential interactions with biological targets. For pyridazinone derivatives, whose therapeutic efficacy is often dictated by subtle changes in their substitution patterns, this structural information is a cornerstone of successful drug development.[9][10]
Experimental Workflow: A Validating System
The process of determining the crystal structure of a novel pyridazinone derivative can be visualized as a self-validating workflow. Each step, from synthesis to data analysis, is designed to ensure the integrity and accuracy of the final structural model.
Caption: A comprehensive workflow for the X-ray crystallography of pyridazinone derivatives.
Key Experimental Protocols
Synthesis of a Representative Pyridazinone Derivative
The synthesis of pyridazinone derivatives often involves the cyclization of a suitable precursor. A general and efficient method involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds.[11]
Step-by-Step Synthesis Protocol:
-
Preparation of the Precursor: Synthesize the required 3-oxo-2-arylhydrazonopropanal according to established literature methods.
-
Cyclization Reaction: In a round-bottom flask, dissolve the 3-oxo-2-arylhydrazonopropanal and an equimolar amount of an active methylene compound (e.g., p-nitrophenylacetic acid) in a suitable solvent such as acetic anhydride.[12]
-
Reaction Monitoring: Heat the reaction mixture under reflux and monitor its progress using thin-layer chromatography (TLC).
-
Isolation of the Product: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and purify it by recrystallization from an appropriate solvent (e.g., dioxane) to obtain the pure pyridazinone derivative.[11]
Crystallization of Pyridazinone Derivatives: A Matter of Choice and Patience
The selection of an appropriate crystallization method and solvent system is crucial for obtaining high-quality single crystals.[13][14] For heterocyclic compounds like pyridazinones, a systematic approach to screening various conditions is often necessary.[15]
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the pyridazinone derivative in a suitable solvent is allowed to evaporate slowly at room temperature. This is a simple but often effective method.[15]
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.[8][13]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[8][13]
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.[8]
Causality in Solvent Selection:
The choice of solvent is critical and depends on the polarity and hydrogen bonding capabilities of the pyridazinone derivative.[16][17] A good solvent for crystallization should dissolve the compound when hot but not when cold.[14] Common solvent systems for heterocyclic compounds include ethyl acetate, acetonitrile, and dimethylformamide (DMF).[15] Forcing rapid crystallization with highly volatile solvents like dichloromethane should be avoided as it often leads to poor quality crystals or powders.[13]
Single-Crystal X-ray Diffraction: From Crystal to Structure
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.[7][18]
Step-by-Step X-ray Diffraction Protocol:
-
Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8][12]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[19]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield the final, accurate crystal structure.[2]
Comparative Crystallographic Analysis of Pyridazinone Derivatives
The true power of X-ray crystallography lies in the ability to compare the structures of different derivatives to understand the influence of various substituents on their molecular conformation and crystal packing.[20][21] This comparative analysis is fundamental to elucidating the SAR.[5]
| Derivative Class | Key Structural Features | Representative Crystallographic Data |
| 6-Phenyl-3(2H)-pyridazinones | The phenyl ring at the 6-position can adopt various orientations relative to the pyridazinone core, influencing intermolecular interactions.[6] | Example: 6-phenyl-3(2H)-pyridazinone-acetic acid shows a specific hydrogen bonding network involving the carboxylic acid group.[6] |
| 4,5-Dihydro-3(2H)-pyridazinones | The saturated bond between C4 and C5 introduces conformational flexibility, leading to different puckering of the dihydropyridazinone ring.[6] | Example: The absolute configuration of chiral centers in substituted 4,5-dihydro-3(2H)-pyridazinones can be determined.[6] |
| Tricyclic Pyridazinones | Fused ring systems, such as in indeno[1,2-c]-pyridazinones, create more rigid and planar structures, which can impact receptor binding.[9] | Example: The planarity of the tricyclic system has been correlated with antihypertensive activity.[9] |
| Pyridazinones with Heterocyclic Substituents | The introduction of other heterocyclic rings, like oxadiazole, can significantly alter the electronic properties and hydrogen bonding potential of the molecule.[22] | Example: In a 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, the pyridazine and oxadiazole rings are nearly perpendicular.[22] |
Visualizing the Pyridazinone Scaffold
The core structure of pyridazin-3(2H)-one provides multiple sites for substitution, allowing for the fine-tuning of its pharmacological properties.
Caption: The pyridazin-3(2H)-one scaffold with potential substitution sites (R2, R4, R5, R6).
Conclusion and Future Directions
X-ray crystallography is an indispensable tool in the development of novel pyridazinone-based therapeutics. The detailed structural information it provides is crucial for understanding the SAR, optimizing lead compounds, and designing new molecules with enhanced efficacy and selectivity. As synthetic methodologies become more advanced, allowing for the creation of increasingly complex pyridazinone derivatives, the role of X-ray crystallography in guiding these efforts will only become more significant. Future work will likely focus on co-crystallization studies to improve the physicochemical properties of pyridazinone-based active pharmaceutical ingredients and the use of high-throughput crystallography to accelerate the drug discovery process.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines [mdpi.com]
- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. unifr.ch [unifr.ch]
- 14. edu.rsc.org [edu.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. excillum.com [excillum.com]
- 19. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 20. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. iucrdata.iucr.org [iucrdata.iucr.org]
A Comparative Guide to Pyridazinone Synthesis: Benchmarking Modern C–H Functionalization Against a Classic Condensation Protocol
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2][3][4] The enduring relevance of this heterocycle continually drives innovation in its synthesis. This guide provides an in-depth comparison of a time-honored synthesis method against a modern, transition-metal-catalyzed approach, offering researchers a clear perspective on the advantages and practical considerations of each.
We will dissect the classic condensation of γ-ketoacids with hydrazine, a robust method dating back to the mid-20th century, and benchmark it against a contemporary rhodium-catalyzed C–H activation/annulation strategy. This comparison will focus on mechanistic elegance, operational efficiency, substrate scope, and overall synthetic utility.
Part 1: The Benchmark Protocol - Classical Cyclocondensation
The most conventional and widely practiced route to the pyridazinone ring system is the cyclocondensation reaction between a γ-ketoacid or its ester equivalent and a hydrazine derivative.[5][6] This method is valued for its simplicity, use of readily available starting materials, and reliability.
Mechanism and Rationale
The reaction proceeds via a two-step sequence. First, the more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of the γ-ketoacid, leading to the formation of a hydrazone intermediate.[7] This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the carboxylic acid (or ester) carbonyl. Finally, a dehydration step yields the stable 4,5-dihydropyridazinone ring. Often, an additional oxidation step is required to form the fully aromatic pyridazinone.[5]
The choice of a protic solvent like ethanol is crucial as it facilitates proton transfer, which is necessary for both the hydrazone formation and the final dehydration step.[7] Refluxing conditions provide the necessary activation energy to overcome the barriers for both the initial condensation and the subsequent cyclization.
Representative Classical Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This procedure is adapted from established literature methods for synthesizing 6-substituted pyridazinones from β-aroylpropionic acids.[8]
Materials:
-
β-Benzoylpropionic acid (1 eq.)
-
Hydrazine hydrate (1.2 eq.)
-
Ethanol (approx. 0.2 M solution)
-
Reflux condenser and heating mantle
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature, then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Part 2: The Modern Challenger - Rh(III)-Catalyzed C–H Activation/Annulation
Recent advances in organometallic chemistry have introduced powerful new methods for heterocycle synthesis.[9] Transition-metal-catalyzed C–H activation is at the forefront of this revolution, offering an atom-economical and highly selective approach to building complex molecular architectures.[10] A notable example is the rhodium(III)-catalyzed [4+2] annulation of N-aryl pyridazinones with alkynes for the synthesis of functionalized indazole derivatives, which showcases the power of this strategy. While this example builds upon a pre-existing pyridazinone, similar C-H activation/annulation strategies are emerging for the primary construction of the pyridazinone ring itself.[10]
Mechanism and Rationale
This advanced method relies on the pyridazinone nitrogen atom to act as an internal directing group. The Rh(III) catalyst coordinates to this nitrogen, enabling the selective activation of an otherwise unreactive ortho C–H bond on an N-aryl substituent. This forms a rhodacycle intermediate. Subsequently, an alkyne coordinates to the metal center and undergoes migratory insertion. The final step is reductive elimination, which closes the new ring, forms the indazole product, and regenerates the active Rh(III) catalyst.
This approach is highly attractive because it allows for the late-stage functionalization of a pyridazinone scaffold, building complexity from a simple starting point without the need for pre-functionalized substrates.[11] The use of an oxidizing agent like Cu(OAc)₂ is often necessary to facilitate the regeneration of the active catalyst.
Representative Modern Protocol: Rh(III)-Catalyzed Annulation of N-Phenylpyridazinone with Diphenylacetylene
This protocol is a conceptual representation based on similar C–H activation/annulation reactions found in the literature.[10]
Materials:
-
2-Phenylpyridazin-3(2H)-one (1 eq.)
-
Diphenylacetylene (1.5 eq.)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1 eq.)
-
tert-Amyl alcohol (t-AmOH) as solvent
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 2-phenylpyridazin-3(2H)-one (1 eq.), diphenylacetylene (1.5 eq.), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1 eq.).
-
Add anhydrous tert-amyl alcohol via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. Monitor by TLC or LC-MS for consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of celite to remove insoluble metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired functionalized product.
Part 3: Head-to-Head Comparison
The choice between a classical and a modern synthetic route depends on several factors, including the desired molecular complexity, available resources, and project timelines.
Workflow Visualization
The following diagram illustrates the distinct workflows of the two synthetic approaches.
Quantitative & Qualitative Data Comparison
| Metric | Classical Condensation | Modern C–H Activation | Rationale & Justification |
| Reaction Time | 4 - 6 hours | 12 - 24 hours | The classical method involves a straightforward condensation, while the modern approach requires a multi-step catalytic cycle. |
| Temperature | ~78 °C (Ethanol Reflux) | 100 - 120 °C | C–H activation is an energetically demanding step requiring higher thermal energy. |
| Yield | Good to Excellent (often >80%) | Moderate to Good (typically 50-80%) | Condensations are often high-yielding equilibrium reactions. Catalytic cycles can have competing pathways that lower the yield. |
| Atom Economy | Moderate (loses H₂O) | Poor (uses stoichiometric oxidant) | The classical method loses water. The modern method uses stoichiometric amounts of metal oxidants (e.g., Cu(OAc)₂) which are not incorporated into the final product. |
| Reagent Cost & Toxicity | Low cost (hydrazine is toxic) | High cost (Rhodium catalyst) | Hydrazine is inexpensive but requires careful handling. Rhodium catalysts are expensive precious metals. |
| Purification Method | Crystallization/Precipitation | Column Chromatography | The classical reaction often yields a clean, precipitable product. Catalytic reactions typically require chromatographic purification to remove byproducts and residual catalyst. |
| Substrate Scope | Broad for simple γ-ketoacids | Excellent for late-stage functionalization | The classical method is a robust way to form the core. C-H activation excels at decorating an existing core with diverse functionalities.[11] |
Conclusion and Future Outlook
The classical cyclocondensation method remains a highly relevant and powerful tool for the synthesis of fundamental pyridazinone scaffolds. Its operational simplicity, low cost, and high yields make it the go-to method for accessing core structures.
However, modern transition-metal-catalyzed methods, particularly C–H activation, represent a paradigm shift in synthetic strategy.[12] While often more complex operationally and costly, they provide unparalleled access to novel, highly decorated pyridazinone analogues that would be difficult or impossible to synthesize via classical routes. They are exceptionally suited for late-stage diversification in drug discovery programs, where rapid generation of a library of analogues is crucial.
The choice of method is therefore not a matter of "old versus new," but rather "the right tool for the right job." For the straightforward synthesis of a parent pyridazinone, the classical approach is superior. For creating complex derivatives and exploring structure-activity relationships, the precision and versatility of C–H activation are unmatched. Future developments will likely focus on creating more sustainable catalytic systems that operate under milder conditions and avoid stoichiometric metallic waste, further enhancing the appeal of these modern techniques.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-methoxypyridazin-3(2H)-one
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 4-Chloro-5-methoxypyridazin-3(2H)-one, a chlorinated heterocyclic compound, is a critical aspect of laboratory operations that warrants a detailed, science-first approach.
This guide provides a comprehensive framework for the proper disposal of this compound, moving beyond mere compliance to foster a deep understanding of the principles behind safe chemical waste management. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Assessment and Risk Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound (CAS No. 63910-43-0) is a member of the pyridazinone class, which is known for a wide spectrum of biological activities.[1] Its structure, featuring a chlorinated and functionalized heterocyclic ring, dictates its hazard profile and informs the necessary disposal precautions.
Based on available safety data, this compound presents multiple health hazards.[2] The primary risks are associated with exposure through inhalation, skin contact, eye contact, and ingestion. Thermal decomposition is also a significant concern, as it can release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[3][4]
Table 1: Hazard Profile for this compound
| Hazard Type | GHS Hazard Statement | Classification | Source |
|---|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Category 4 | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2 | [2] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | Category 4 | [2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Category 3 |[2] |
This profile underscores the necessity of treating this compound as a hazardous substance requiring specialized disposal procedures. Under regulations set by the Environmental Protection Agency (EPA), organic compounds containing halogens are often classified as hazardous waste, necessitating stringent management from cradle to grave.[5][6]
Personnel Protection and Spill Management
Before handling the chemical for any purpose, including disposal, a thorough risk assessment must be conducted and appropriate personal protective equipment (PPE) must be worn.
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield conforming to NIOSH (US) or EN 166 (EU) standards.[7]
-
Skin Protection: A flame-retardant laboratory coat is mandatory. Wear impervious gloves (nitrile or neoprene) inspected for integrity before use. For larger quantities or spill cleanup, consider chemically resistant aprons or coveralls.[7]
-
Respiratory Protection: All handling of solid material or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges for organic vapors and acid gases is required.[4][7]
Spill Response Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: Prevent the spill from entering drains or waterways.[8] For solid spills, use dry cleanup procedures to avoid generating dust.[8] Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.
-
Cleanup: Wearing full PPE, carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Documentation: Report the spill to your institution's Environmental Health & Safety (EHS) department.
The Core Disposal Protocol
The guiding principle for the disposal of chlorinated organic compounds is complete destruction to prevent the release of persistent and toxic substances into the environment.[9] Direct disposal to landfill or sanitary sewers is strictly prohibited.[7][10]
The recommended and generally mandated method for final disposal is high-temperature incineration in a licensed hazardous waste facility.[7][9] This process ensures the complete breakdown of the molecule into less harmful components. The inclusion of flue gas scrubbing ("scrubbers") is critical to neutralize the acidic hydrogen chloride gas produced during the combustion of chlorinated materials.[7]
Step-by-Step Laboratory Waste Handling Procedure
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure unused chemical, reaction mixtures, contaminated consumables (e.g., weighing boats, pipette tips, gloves), and spill cleanup materials.
-
Segregate this waste into a dedicated container for halogenated organic waste .[10] Do not mix with non-halogenated solvents or other incompatible waste streams. This is crucial for both safety and proper end-disposal.
-
-
Waste Container Selection and Labeling:
-
Use only chemically compatible and properly sealed containers provided or approved by your institution's EHS department.[11] Ensure containers are in good condition and do not leak.
-
Label the container clearly with the words "HAZARDOUS WASTE ".[11]
-
List all chemical constituents by their full name, including solvents, and their approximate percentage composition. Specifically list "This compound ".
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).
-
-
Waste Accumulation in the Laboratory:
-
Keep the hazardous waste container tightly closed except when adding waste.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[11] The SAA should be in a secondary containment tray to manage potential leaks.
-
Do not fill containers beyond 90% capacity to allow for expansion.[10]
-
-
Arranging for Final Disposal:
-
Once the container is full or the waste is no longer being generated, contact your institution's EHS or Hazardous Waste Management department to arrange for pickup.[11][12]
-
Complete all required waste pickup forms, ensuring the information is accurate and complete.
-
The EHS department will then manage the transfer of the waste to a licensed and audited Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to this structured, scientifically-grounded protocol, you ensure that your critical research and development activities are conducted not only at the forefront of innovation but also with the highest standards of safety and environmental responsibility.
References
- 1. researchgate.net [researchgate.net]
- 2. achmem.com [achmem.com]
- 3. fishersci.pt [fishersci.pt]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. ethz.ch [ethz.ch]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
